Irdabisant Hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1005398-61-7 |
|---|---|
Molekularformel |
C18H24ClN3O2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1 |
InChI-Schlüssel |
WJUJICMNSMPLLG-PFEQFJNWSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Kanonische SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Irdabisant Hydrochloride: A Deep Dive into its Mechanism of Action at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irdabisant Hydrochloride (also known as CEP-26401) is a novel, potent, and selective small molecule that acts on the histamine (B1213489) H3 receptor (H3R).[1][2] Functioning as both an antagonist and an inverse agonist, Irdabisant has demonstrated significant potential in modulating key neurotransmitter systems within the central nervous system (CNS).[1][3] Its mechanism of action is centered on the blockade of presynaptic H3 autoreceptors and heteroreceptors, which normally suppress the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. By inhibiting this inhibitory feedback loop, Irdabisant enhances neurochemical transmission, leading to pro-cognitive and wake-promoting effects. This technical guide provides a comprehensive overview of the binding kinetics, functional activity, downstream signaling effects, and experimental methodologies used to characterize the interaction of Irdabisant with the H3 receptor.
The Histamine H3 Receptor: A Key Modulatory Hub
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, with high densities in brain regions crucial for cognition and wakefulness, such as the cortex, hippocampus, and striatum.[3][4][5] It functions primarily as a presynaptic receptor with two key roles:
-
Autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine in a negative feedback loop.[3]
-
Heteroreceptor: Found on non-histaminergic neurons, it modulates the release of other critical neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][6]
A crucial characteristic of the H3R is its high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of an agonist (endogenous histamine).[3][5][7] This baseline inhibitory tone makes it a prime target for inverse agonists.
Core Mechanism of Action: A Dual Approach
Irdabisant's efficacy stems from its dual mechanism of action at the H3 receptor:
-
Antagonism: As a competitive antagonist, Irdabisant binds to the H3 receptor and blocks the binding of endogenous histamine. This action prevents the agonist-induced inhibition of neurotransmitter release.
-
Inverse Agonism: More significantly, Irdabisant acts as an inverse agonist. It binds to the H3 receptor and reduces its high constitutive, agonist-independent activity.[3] This action further disinhibits the neuron, leading to a more robust increase in the release of histamine and other neurotransmitters compared to a neutral antagonist alone.[3]
This combined antagonist/inverse agonist profile allows Irdabisant to effectively "release the brake" on multiple neurotransmitter systems, underpinning its therapeutic potential.[3]
Quantitative Pharmacology
The pharmacological profile of Irdabisant has been extensively characterized through various in vitro and ex vivo assays. The data below highlight its high affinity, potency, and selectivity.
Binding Affinity and Selectivity
Irdabisant demonstrates high-affinity binding to both rat and human H3 receptors. Its selectivity is notable, with over 1000-fold greater affinity for the H3R compared to other histamine receptor subtypes (H1, H2, H4), minimizing potential off-target effects related to these receptors.[3]
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human H3R (recombinant) | 2.0 ± 1.0 nM | [1][2][3][8][9] |
| Rat H3R (recombinant) | 7.2 ± 0.4 nM | [1][2][3][8][9] | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | [1][2][3] | |
| Selectivity | vs. Human H1, H2, H4 | >1000-fold | [3] |
Functional Activity
Functional assays confirm Irdabisant's potent antagonist and inverse agonist properties.
| Parameter | Species/System | Value | Reference |
| Kb, app (Antagonist Activity) | Human H3R | 0.4 nM | [8][9] |
| Rat H3R | 1.0 nM | [8][9] | |
| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM | [3][8][9] |
| Rat H3R | 2.0 nM | [3][8][9] |
Off-Target Activity Profile
Irdabisant exhibits a favorable off-target profile, suggesting a low potential for certain adverse effects and drug-drug interactions.
| Target | Parameter | Value | Reference |
| hERG Channel | IC50 | 13.8 µM | [3][8][9] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 µM | [3][8][9] |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | [8][9] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | [8][9] |
| Dopamine Transporter | Ki | 11 ± 2 µM | [8][9] |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | [8][9] |
Downstream Signaling Pathways
The H3 receptor is canonically coupled to the Gi/o family of G-proteins.[3][10] Irdabisant's mechanism of action is to block the downstream consequences of Gi/o activation.
Canonical Gi/o-Protein Signaling
Upon activation by an agonist (or through its constitutive activity), the H3R-Gi/o complex inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Irdabisant, by acting as an antagonist/inverse agonist, prevents this decrease, thereby disinhibiting the signaling cascade and promoting neurotransmitter release.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. frontiersin.org [frontiersin.org]
Irdabisant Hydrochloride: A Technical Guide to a Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for its potential therapeutic applications in cognitive and sleep-wake disorders. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system (CNS). By acting as an inverse agonist, Irdabisant not only blocks the effects of agonists but also reduces the constitutive activity of the H3 receptor, leading to enhanced neurotransmitter release and subsequent pro-cognitive and wake-promoting effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist. This receptor is primarily coupled to the Gαi/o subunit of heterotrimeric G proteins. Activation of the H3 receptor, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
As an inverse agonist, Irdabisant binds to the H3 receptor and stabilizes it in an inactive conformation. This action has two key consequences:
-
Antagonism of Agonist Effects: Irdabisant competitively blocks the binding of agonists, such as histamine, to the H3 receptor, thereby preventing their inhibitory effect on neurotransmitter release.
-
Reduction of Constitutive Activity: Irdabisant reduces the basal signaling of the H3 receptor, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. This reduction in the tonic inhibitory signal enhances the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576) from presynaptic terminals.[1][2]
The net effect of Irdabisant's inverse agonism at the H3 receptor is an increase in the synaptic levels of key neurotransmitters involved in arousal, attention, and cognitive processes.[1][2]
References
Irdabisant Hydrochloride: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its potential therapeutic utility in cognitive and attentional disorders. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies for pivotal assays, and visualizing relevant biological pathways using the DOT language for Graphviz.
Introduction
This compound is a novel, orally active, and brain-penetrant compound that demonstrates high affinity for the histamine H3 receptor.[1] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine. It also functions as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By acting as an antagonist/inverse agonist at the H3 receptor, this compound enhances the release of these neurotransmitters, which is believed to underlie its cognition-enhancing and wake-promoting effects.[2] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the critical preclinical pharmacological data for this compound.
Binding Affinity and Functional Activity
This compound exhibits high affinity for both human and rat histamine H3 receptors. Its potent antagonist and inverse agonist activities have been demonstrated in various in vitro assays.
Table 1: this compound Binding Affinity (Ki) at Histamine H3 Receptors
| Species/Tissue | Receptor | Ki (nM) | Reference |
| Human (recombinant) | H3 | 2.0 ± 1.0 | [1][2] |
| Rat (recombinant) | H3 | 7.2 ± 0.4 | [1][2] |
| Rat (brain membranes) | H3 | 2.7 ± 0.3 | [2] |
Table 2: this compound Functional Activity (Antagonist and Inverse Agonist) at Histamine H3 Receptors
| Species (Receptor) | Assay Type | Parameter | Value (nM) | Reference |
| Human (H3) | [35S]GTPγS Binding | Kb, app (Antagonist) | 0.4 | [3] |
| Rat (H3) | [35S]GTPγS Binding | Kb, app (Antagonist) | 1.0 | [3] |
| Human (H3) | [35S]GTPγS Binding | EC50 (Inverse Agonist) | 1.1 | [3] |
| Rat (H3) | [35S]GTPγS Binding | EC50 (Inverse Agonist) | 2.0 | [3] |
Selectivity Profile
A critical aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. This compound has been profiled against a range of other receptors, transporters, enzymes, and ion channels.
Table 3: Selectivity Profile of this compound
| Target | Parameter | Value (µM) | Fold Selectivity vs. hH3R (Ki = 2.0 nM) | Reference |
| Muscarinic M2 Receptor | Ki | 3.7 | 1850 | [3] |
| Adrenergic α1A Receptor | Ki | 9.8 | 4900 | [3] |
| Dopamine Transporter | Ki | 11 | 5500 | [3] |
| Norepinephrine Transporter | Ki | 10 | 5000 | [3] |
| Phosphodiesterase 3 (PDE3) | IC50 | 15 | 7500 | [3] |
| hERG Channel | IC50 | 13.8 | 6900 | [3] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 | > 15000 | [3] |
Note: Irdabisant demonstrated greater than 1000-fold selectivity over the human H1, H2, and H4 histamine receptor subtypes and was tested against a panel of 418 G-protein-coupled receptors, ion channels, and transporters with minimal off-target activity noted at relevant concentrations.[1]
Experimental Protocols
The following sections detail the methodologies used to generate the binding affinity and functional activity data presented above.
Radioligand Binding Displacement Assays
These assays were performed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Principle: This is a competitive binding assay where the ability of this compound to displace a known radiolabeled ligand from the H3 receptor is measured.
-
Materials:
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).[1]
-
Membrane Preparations: Membranes isolated from Chinese Hamster Ovary (CHO) cells stably expressing either recombinant human H3 or rat H3 receptors, or native rat cortical membranes.[1]
-
Assay Buffer: Details not specified in the available literature. Typically, a buffer such as 50 mM Tris-HCl at a physiological pH is used.
-
Non-specific Binding Control: A high concentration of a non-labeled H3 receptor ligand (e.g., unlabeled histamine or a potent H3 agonist/antagonist) is used to determine non-specific binding.
-
-
Procedure (General):
-
Membrane preparations are incubated with a fixed concentration of [3H]NAMH and varying concentrations of this compound.
-
The incubation is carried out for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]Guanosine 5'-O-(γ-thio)triphosphate ([35S]GTPγS) Binding Assays
These functional assays were used to determine the antagonist and inverse agonist properties of this compound at the H3 receptor.
-
Principle: This assay measures the activation of G proteins coupled to the H3 receptor. In the presence of an agonist, the receptor stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state. An antagonist will block agonist-stimulated [35S]GTPγS binding, while an inverse agonist will decrease the basal (constitutive) level of [35S]GTPγS binding.
-
Materials:
-
Radioligand: [35S]GTPγS.
-
Membrane Preparations: Membranes from CHO cells expressing recombinant human or rat H3 receptors.[1]
-
Agonist (for antagonist determination): R-α-methylhistamine (RAMH).[1]
-
Assay Buffer: Details not specified. Typically includes GDP, MgCl2, and a buffer like HEPES or Tris-HCl.
-
-
Procedure (General):
-
Antagonist Activity (Kb, app): Membranes are incubated with [35S]GTPγS, a fixed concentration of the agonist (RAMH), and varying concentrations of this compound.
-
Inverse Agonist Activity (EC50): Membranes are incubated with [35S]GTPγS and varying concentrations of this compound in the absence of an agonist.
-
The reaction is initiated by the addition of the membrane preparation.
-
After incubation, the bound [35S]GTPγS is separated from the free radioligand, typically by filtration.
-
The amount of bound radioactivity is quantified.
-
-
Data Analysis:
-
For antagonist activity, the IC50 value for the inhibition of agonist-stimulated binding is determined, and the apparent antagonist dissociation constant (Kb, app) is calculated.
-
For inverse agonist activity, the concentration of this compound that produces 50% of the maximal decrease in basal [35S]GTPγS binding (EC50) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the histamine H3 receptor and the general workflow for radioligand binding assays.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a high-affinity histamine H3 receptor antagonist/inverse agonist with a favorable selectivity profile. The data summarized in this guide underscore its potency at the intended target and its relatively low activity at a range of other receptors, transporters, and enzymes, suggesting a lower potential for off-target-mediated side effects. The detailed methodologies and pathway visualizations provided herein offer a valuable resource for researchers in the field of neuroscience and drug development who are interested in the pharmacology of H3 receptor ligands. Further investigation into the comprehensive off-target screening results and more granular details of the experimental protocols would provide an even more complete picture of this compound's pharmacological profile.
References
Irdabisant Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist that has been investigated for its potential therapeutic applications in cognitive and sleep-wake disorders. This technical guide provides an in-depth overview of the pharmacological properties of Irdabisant, consolidating key preclinical data on its mechanism of action, binding affinity, functional activity, pharmacokinetics, and safety profile. Detailed experimental methodologies for the pivotal assays used in its characterization are described, and its mechanism is further elucidated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor within the central nervous system that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Due to its role in regulating arousal, cognition, and other neurological processes, the H3 receptor has emerged as a promising target for the treatment of a variety of central nervous system disorders. This compound was developed as a high-affinity ligand for the H3 receptor, exhibiting both antagonist and inverse agonist properties. As an antagonist, it blocks the effects of histamine at the H3 receptor, while its inverse agonist activity reduces the receptor's constitutive activity, leading to an enhanced release of downstream neurotransmitters.
Mechanism of Action
Irdabisant acts as a competitive antagonist and an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it maintains a basal level of signaling even in the absence of an agonist. This basal activity tonically inhibits the release of histamine and other neurotransmitters.
As an antagonist , Irdabisant binds to the H3 receptor and prevents the binding of histamine, thereby blocking its inhibitory effects.
As an inverse agonist , Irdabisant binds to the constitutively active H3 receptor and stabilizes it in an inactive conformation. This action reduces the basal inhibitory signaling of the receptor, leading to a disinhibition and subsequent increase in the synthesis and release of histamine and other neurotransmitters. This dual mechanism of action is believed to underlie its wake-promoting and cognitive-enhancing effects observed in preclinical studies.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity of Irdabisant
| Target | Species | Preparation | Radioligand | Ki (nM) | Reference |
| H3 Receptor | Human | Recombinant | [3H]Nα-methylhistamine | 2.0 ± 1.0 | [1] |
| H3 Receptor | Rat | Recombinant | [3H]Nα-methylhistamine | 7.2 ± 0.4 | [1] |
| H3 Receptor | Rat | Brain Membranes | [3H]Nα-methylhistamine | 2.7 ± 0.3 | [1] |
Table 2: In Vitro Functional Activity of Irdabisant
| Activity | Species | Assay | Kb,app (nM) | EC50 (nM) | Reference |
| Antagonist | Human | [35S]GTPγS Binding | 0.4 | - | [2] |
| Antagonist | Rat | [35S]GTPγS Binding | 1.0 | - | [2] |
| Inverse Agonist | Human | [35S]GTPγS Binding | - | 1.1 | [2] |
| Inverse Agonist | Rat | [35S]GTPγS Binding | - | 2.0 | [2] |
Table 3: Preclinical Pharmacokinetic Parameters of Irdabisant
| Species | Route | t1/2 (h) | Vd (L/kg) | CL (mL/min/kg) | F (%) | Reference |
| Rat | i.v. | 2.6 | 9.4 | 42 | - | [3] |
| Rat | p.o. | - | - | - | 83 | [4] |
| Dog | i.v. | 2.9 | 3.5 ± 1.1 | 13.2 ± 1.5 | - | [3] |
| Monkey | i.v. | 5.4 | 3.8 ± 0.9 | 7.7 ± 1.8 | - | [3] |
| Monkey | p.o. | - | - | - | 83 | [4] |
Table 4: Off-Target Activity and Safety Profile of Irdabisant
| Target | Species | Assay | IC50 | Reference |
| hERG | Human | Patch Clamp | 13.8 µM | [2][3] |
| CYP1A2 | Human | Recombinant | > 30 µM | [3] |
| CYP2C9 | Human | Recombinant | > 30 µM | [3] |
| CYP2C19 | Human | Recombinant | > 30 µM | [3] |
| CYP2D6 | Human | Recombinant | > 30 µM | [3] |
| CYP3A4 | Human | Recombinant | > 30 µM | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures used in the primary literature.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Irdabisant for the histamine H3 receptor.
-
Materials:
-
Membrane preparations from CHO cells stably expressing recombinant human or rat H3 receptors, or rat brain tissue.
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM clobenpropit.
-
This compound dissolved in appropriate vehicle.
-
96-well plates, filtration apparatus, scintillation fluid, and counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, varying concentrations of Irdabisant, and a fixed concentration of [3H]Nα-methylhistamine.
-
For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of clobenpropit.
-
Incubate the plates at 25°C for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Irdabisant concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
-
Objective: To determine the antagonist (Kb,app) and inverse agonist (EC50) activity of Irdabisant at the H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing the H3 receptor.
-
[35S]GTPγS.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.
-
H3 receptor agonist (for antagonist mode): (R)-α-methylhistamine (RAMH).
-
This compound.
-
-
Procedure:
-
Inverse Agonist Mode:
-
Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
-
Antagonist Mode:
-
Pre-incubate the membranes with varying concentrations of Irdabisant for 15 minutes at 30°C.
-
Add a fixed concentration of RAMH (typically EC80) and [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
-
-
Data Analysis:
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify bound radioactivity.
-
For inverse agonism, plot the decrease in basal [35S]GTPγS binding against the Irdabisant concentration to determine the EC50.
-
For antagonism, plot the inhibition of RAMH-stimulated [35S]GTPγS binding against the Irdabisant concentration to determine the IC50, and then calculate the apparent dissociation constant (Kb,app).
-
Rat Social Recognition Model
-
Objective: To assess the effect of Irdabisant on short-term memory.
-
Animals: Adult male rats and juvenile male rats.
-
Procedure:
-
Habituation: Place an adult rat in a test cage for a period of habituation.
-
Trial 1 (T1): Introduce a juvenile rat into the cage for a 5-minute interaction period. Record the time the adult rat spends investigating the juvenile.
-
Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle orally to the adult rat.
-
Trial 2 (T2): After a set time (e.g., 60 minutes), re-introduce the same juvenile rat for another 5-minute interaction. Record the investigation time.
-
-
Data Analysis:
-
A decrease in investigation time from T1 to T2 in the vehicle group indicates memory of the juvenile.
-
An attenuation of this decrease in investigation time is indicative of memory impairment.
-
An enhancement of the decrease in investigation time with Irdabisant treatment suggests an improvement in short-term memory.[1]
-
Rat Dipsogenia Model
-
Objective: To evaluate the in vivo antagonist activity of Irdabisant.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer varying doses of Irdabisant or vehicle orally.
-
After a pre-determined time, administer the H3 receptor agonist (R)-α-methylhistamine (RAMH) intraperitoneally to induce drinking behavior (dipsogenia).
-
Measure the volume of water consumed by each rat over a specific period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the inhibition of RAMH-induced water intake against the dose of Irdabisant.
-
Calculate the ED50 value, which is the dose of Irdabisant that produces a 50% inhibition of the agonist-induced drinking response.[1]
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel H3 receptor antagonist/inverse agonist like Irdabisant.
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high affinity and selectivity. Preclinical studies have demonstrated its ability to modulate the histaminergic system, leading to pro-cognitive and wake-promoting effects in various animal models. Its favorable pharmacokinetic and safety profile in preclinical species supported its advancement into clinical development. This technical guide provides a comprehensive summary of its pharmacological properties and the experimental methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research into compounds with this mechanism of action may lead to novel therapies for cognitive and sleep-related disorders.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Irdabisant Hydrochloride (CEP-26401): A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant (B1672177) Hydrochloride, also known as CEP-26401, is a potent, selective, and orally active histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist that readily penetrates the blood-brain barrier.[1][2] Developed as a potential therapeutic agent for cognitive and attentional disorders, irdabisant has demonstrated pro-cognitive and wake-promoting effects in various preclinical rodent models.[3][4] However, clinical studies in healthy volunteers have not consistently replicated these cognitive benefits, instead highlighting subjective effects on alertness and mood.[5] This technical guide provides a comprehensive overview of irdabisant's mechanism of action, pharmacology, and the experimental protocols utilized in its evaluation, presenting a critical resource for researchers in the field of cognitive enhancement.
Core Mechanism of Action: Histamine H3 Receptor Modulation
Irdabisant exerts its primary effects by targeting the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters crucial for arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[6][8][9]
As a competitive antagonist and inverse agonist, irdabisant blocks the binding of endogenous histamine and reduces the receptor's constitutive activity.[7][10] This dual action disinhibits the histaminergic system, leading to an increased release of histamine and other neurotransmitters in brain regions associated with learning and memory, such as the cortex and hippocampus.[6][7][11]
Pharmacology and Pharmacokinetics
Irdabisant demonstrates high affinity and selectivity for both rat and human H3 receptors. Its off-target activity is generally low, suggesting a reduced potential for certain side effects and drug-drug interactions.[1][2]
Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Rat Brain Membranes | 2.7 ± 0.3 nM | |
| Recombinant Rat H3R | 7.2 ± 0.4 nM | [1] | |
| Recombinant Human H3R | 2.0 ± 1.0 nM | [1] | |
| Antagonist Activity (Kb, app) | Recombinant Rat H3R | 1.0 nM | [2] |
| Recombinant Human H3R | 0.4 nM | [2] | |
| Inverse Agonist Activity (EC50) | Recombinant Rat H3R | 2.0 nM | [2][7] |
| Recombinant Human H3R | 1.1 nM | [2][7] |
Off-Target Activity
| Target | Activity Type | Value (µM) | Reference |
| hERG Current | Inhibition (IC50) | 13.8 | [1][2] |
| Muscarinic M2 Receptor | Binding (Ki) | 3.7 ± 0.0 | [1][2] |
| Adrenergic α1A Receptor | Binding (Ki) | 9.8 ± 0.3 | [1][2] |
| Dopamine Transporter | Binding (Ki) | 11 ± 2 | [1][2] |
| Norepinephrine Transporter | Binding (Ki) | 10 ± 1 | [1][2] |
| Phosphodiesterase (PDE3) | Inhibition (IC50) | 15 ± 1 | [1][2] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition (IC50) | > 30 | [1][2] |
Human Pharmacokinetics
Clinical studies in healthy subjects have characterized the pharmacokinetic profile of irdabisant following oral administration.
| Parameter | Value | Reference |
| Time to Max. Concentration (tmax) | 3 - 6 hours (median) | [12] |
| Terminal Elimination Half-life | 24 - 60 hours (mean) | [12] |
| Time to Steady-State | Within 6 days of daily dosing | [12] |
| Primary Elimination Pathway | Renal Excretion | [12] |
Preclinical Research and Experimental Protocols
Preclinical studies in rodents provided the foundational evidence for irdabisant's potential as a cognitive enhancer and wake-promoting agent.[3][7]
Summary of Preclinical Findings
| Experimental Model | Species | Dosing (Route) | Key Findings | Reference |
| Social Recognition | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved performance in short-term memory model. | [1][7] |
| Rat Dipsogenia | Rat | ED50 = 0.06 mg/kg (p.o.) | Antagonized H3R agonist-induced drinking. | [7] |
| Wakefulness (EEG) | Rat | 3 - 30 mg/kg (p.o.) | Exhibited wake-promoting activity. | [1][7] |
| Prepulse Inhibition (PPI) | Mouse | 10 - 30 mg/kg (i.p.) | Increased PPI alone and synergistically with risperidone. | [7] |
Detailed Experimental Protocols
A. Rat Social Recognition Model:
-
Objective: To assess short-term social memory.
-
Subjects: Male Long-Evans rats.
-
Procedure:
-
Habituation: Rats are individually housed and handled for several days prior to testing.
-
Dosing: Irdabisant or vehicle is administered orally (p.o.) at specified doses (e.g., 0.01-0.1 mg/kg) at a set time before the first trial.[3]
-
Trial 1 (T1): A juvenile rat is placed in the adult subject's home cage for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.
-
Inter-trial Interval: A 120-minute delay is imposed, during which the adult rat remains in its home cage.
-
Trial 2 (T2): The same juvenile from T1 and a novel juvenile are presented to the adult rat for another 4-minute period. The time spent investigating each juvenile is recorded.
-
-
Primary Endpoint: A recognition index, calculated as the ratio of time spent investigating the novel juvenile versus the familiar one. An improved performance is indicated by a significantly higher investigation time for the novel juvenile.[3]
B. Rat Dipsogenia Model:
-
Objective: To assess in vivo H3R antagonist activity.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-treatment: Rats are water-deprived for a period before the experiment.
-
Dosing: Irdabisant or vehicle is administered orally (p.o.).[3]
-
Agonist Challenge: After a set pre-treatment time, rats are challenged with an H3R agonist, R-α-methylhistamine, which induces a drinking response (dipsogenia).[3]
-
Measurement: The volume of water consumed over a specific period (e.g., 30 minutes) is measured.
-
-
Primary Endpoint: The dose of irdabisant that produces a 50% inhibition (ED50) of the agonist-induced drinking response.[3]
Clinical Research in Cognitive Enhancement
Despite promising preclinical data, clinical trials with irdabisant in healthy volunteers have not demonstrated significant cognitive enhancement. The studies did, however, reveal dose-related effects on sleep and subjective feelings of alertness.[5]
Summary of Clinical Findings (Healthy Volunteers)
| Doses Tested (Single, Oral) | Cognitive Tests | Key Findings | Reference |
| 5, 25, 125 µg | Spatial Working Memory (SWM), Paired Associate Learning (PAL), N-back | No improvement on any cognitive tests. Slight worsening on PAL and N-back at higher doses. | [5] |
| 0.02 to 5 mg | Cambridge Neuropsychological Test Automated Battery (CANTAB) | Dose-dependent negative effect on sleep. Some positive effects on certain CANTAB parameters at lower concentrations. | [12] |
| 5, 25, 125 µg | Subjective Visual Analogue Scales (VAS) | Dose-related improvement in attention, reaction time, and alertness. Induced energizing, relaxed, and happy feelings, strongest at 25 µg. | [5] |
Clinical Trial Methodology
A. Crossover Study in Healthy Volunteers (van Gerven et al., referenced in[5]):
-
Objective: To evaluate the dose-response relationship of single, low doses of irdabisant on CNS functions compared to placebo and active controls (modafinil, donepezil).
-
Design: Double-blind, placebo- and positive-controlled, randomized, partial 6-way cross-over study.
-
Subjects: 40 healthy volunteers.
-
Interventions: Single doses of placebo, irdabisant (5, 25, or 125 µg), modafinil (B37608) (200 mg), or donepezil (B133215) (10 mg).
-
Pharmacodynamic Measurements:
-
A battery of cognitive tests, including the Spatial Working Memory (SWM) 10-boxes task as the primary endpoint.[5]
-
Other tests included adaptive tracking, saccadic peak velocity, N-back, and Paired Associate Learning (PAL).[5]
-
Subjective effects were measured using Visual Analogue Scales (VAS).
-
Sleep was assessed (e.g., via polysomnography).
-
-
Analysis: Pharmacokinetic and pharmacodynamic measurements were performed at designated time points pre- and post-dose to establish relationships between drug concentration and effect.
Safety and Tolerability
In both preclinical and clinical settings, irdabisant has been generally well-tolerated at the doses studied.
-
Cardiovascular Safety: Irdabisant exhibits relatively low inhibitory activity against the hERG channel (IC50 of 13.8 μM), indicating a lower risk of cardiac-related adverse events compared to some other H3R antagonists.[1][2]
-
Clinical Adverse Events: In studies with healthy subjects, the most common treatment-related adverse events were headache and insomnia, particularly at higher doses.[12]
Discussion and Future Directions
The translational gap between robust preclinical efficacy and the lack of significant cognitive enhancement in human trials is a critical point of discussion for irdabisant and other H3R antagonists. While preclinical models demonstrated clear improvements in memory tasks, human studies found no such benefits.[3][5] Instead, irdabisant produced subjective feelings of energy and happiness, similar to the active control modafinil, and dose-dependent sleep inhibition.[5]
Several factors could contribute to this discrepancy:
-
Dose Selection: The optimal dose for cognitive enhancement may reside in a very narrow therapeutic window. The clinical studies explored low doses, with higher doses leading to sleep disruption and some cognitive worsening.[5][12]
-
Subject Population: The studies were conducted in healthy volunteers with normal cognitive function, which may limit the ability to detect improvement (ceiling effects). The efficacy of irdabisant may be more apparent in populations with baseline cognitive impairment (e.g., Alzheimer's disease, schizophrenia, or ADHD).[3][4]
-
Nature of Enhancement: The primary effect in humans may be on arousal, alertness, and mood rather than on "cold" cognitive processes like memory. The observed improvements in attention and reaction time support this hypothesis.[5]
Future research should focus on carefully designed studies in patient populations with specific cognitive deficits. Exploring different dosing strategies and utilizing more sensitive, domain-specific cognitive endpoints will be crucial to fully elucidate the therapeutic potential of Irdabisant Hydrochloride.
This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 8. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Irdabisant Hydrochloride in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia remains a complex neuropsychiatric disorder with significant unmet medical needs, particularly concerning cognitive and negative symptoms. This technical guide explores the therapeutic potential of Irdabisant Hydrochloride (also known as CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, in the context of schizophrenia. By modulating the histaminergic system and, consequently, other key neurotransmitter systems implicated in the pathophysiology of schizophrenia, Irdabisant presents a novel mechanistic approach. This document provides a comprehensive overview of the preclinical data for Irdabisant, including its pharmacological profile, and key experimental findings. While clinical trial data in schizophrenia patients is not yet available, this guide outlines the scientific rationale for its investigation and the methodologies employed in its preclinical assessment. The information is intended to inform researchers, scientists, and drug development professionals about the potential of this compound and the broader class of H3R antagonists.
Introduction: The Rationale for Targeting the Histamine H3 Receptor in Schizophrenia
The therapeutic landscape for schizophrenia has long been dominated by agents targeting the dopamine (B1211576) D2 receptor. While effective for many patients in managing positive symptoms, significant challenges remain in treating cognitive impairment and negative symptoms. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising target for novel therapeutic intervention.[1]
H3 receptors are primarily expressed in the central nervous system and act as a regulatory brake on the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[2] Antagonism or inverse agonism at the H3 receptor is hypothesized to disinhibit the release of these neurotransmitters in brain regions critical for cognition and executive function, such as the prefrontal cortex.[3] This mechanism offers a potential avenue to address the cognitive and negative symptoms of schizophrenia, which are thought to be associated with hypofunction of these neurotransmitter systems in specific brain circuits.[4]
This compound is a novel, orally active, and brain-penetrant small molecule that acts as a potent and selective H3 receptor antagonist/inverse agonist.[5] Its pharmacological profile suggests the potential to modulate neurotransmitter systems relevant to schizophrenia, providing a strong rationale for its investigation as a therapeutic agent.
Pharmacological Profile of this compound
Irdabisant exhibits high affinity and selectivity for the histamine H3 receptor. Its binding characteristics have been determined through various in vitro assays, demonstrating its potency as both an antagonist and an inverse agonist.
Receptor Binding and Functional Activity
The affinity of Irdabisant for human and rat H3 receptors has been quantified, along with its functional activity as an antagonist and inverse agonist.
| Parameter | Human H3 Receptor | Rat H3 Receptor | Reference |
| Ki (nM) | 2.0 ± 1.0 | 7.2 ± 0.4 | [5][6] |
| Kb,app (nM) | 0.4 | 1.0 | [5] |
| EC50 (nM) (Inverse Agonist Activity) | 1.1 | 2.0 | [5] |
Table 1: In Vitro Binding and Functional Activity of this compound at Histamine H3 Receptors.
Pharmacokinetics in Humans (Healthy Volunteers)
A Phase I clinical trial in healthy volunteers has provided initial insights into the pharmacokinetic profile of Irdabisant.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (tmax) | 3-6 hours | [7] |
| Terminal Elimination Half-life | 24-60 hours | [7] |
| Metabolism | Primarily renal excretion | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.
Preclinical Evidence for Therapeutic Potential in Schizophrenia Models
Preclinical studies in rodent models have provided initial evidence for the potential of Irdabisant to address behavioral deficits relevant to schizophrenia, particularly in the domains of sensorimotor gating and cognitive function.
Prepulse Inhibition (PPI) Model of Sensorimotor Gating
Deficits in prepulse inhibition, a measure of sensorimotor gating, are a well-established endophenotype of schizophrenia. Irdabisant has been shown to improve PPI in a mouse model.
| Animal Model | Treatment | Dose (i.p.) | Outcome | Reference |
| DBA/2NCrl mice | Irdabisant | 10 and 30 mg/kg | Increased prepulse inhibition | [6] |
| DBA/2NCrl mice | Risperidone (comparator) | 0.3 and 1 mg/kg | Increased prepulse inhibition | [6] |
| DBA/2NCrl mice | Irdabisant + Risperidone (subefficacious doses) | 3 mg/kg + 0.1 mg/kg | Increased prepulse inhibition | [6] |
Table 3: Effects of this compound on Prepulse Inhibition in Mice.
Social Recognition Model of Cognition
Cognitive deficits, including impairments in social cognition, are a core feature of schizophrenia. Irdabisant has demonstrated pro-cognitive effects in a rat model of social recognition.
| Animal Model | Treatment | Dose (p.o.) | Outcome | Reference |
| Rat | Irdabisant | 0.01 to 0.1 mg/kg | Improved performance in the social recognition model of short-term memory | [6] |
Table 4: Effects of this compound on Social Recognition in Rats.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings. The following sections describe the general procedures for the assays used to evaluate Irdabisant. Note: Specific procedural details from the original studies by Raddatz et al. (2012) and Hudkins et al. (2011) were not publicly available and therefore, generalized protocols are provided.
Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of Irdabisant for the histamine H3 receptor.
General Procedure:
-
Membrane Preparation: Membranes from cells expressing recombinant human or rat H3 receptors, or from brain tissue (e.g., rat cortex), are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of Irdabisant.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Irdabisant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Prepulse Inhibition (PPI) Assay
Objective: To assess the effect of Irdabisant on sensorimotor gating.
General Procedure:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period.
-
Stimuli: The test session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse at a specific interval.
-
Measurement: The startle response is measured in all trial types.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.
Social Recognition Assay
Objective: To evaluate the effect of Irdabisant on short-term social memory.
General Procedure:
-
Habituation: An adult rat is habituated to a testing arena.
-
First Exposure: A juvenile rat is introduced into the arena, and the amount of time the adult rat spends investigating the juvenile is recorded for a set duration.
-
Inter-exposure Interval: The juvenile is removed from the arena for a specific period.
-
Second Exposure: The same juvenile is reintroduced into the arena, and the investigation time by the adult rat is again recorded. A decrease in investigation time during the second exposure indicates recognition memory.
-
Drug Administration: Irdabisant or vehicle is administered prior to the first exposure, and its effect on the recognition memory (i.e., the difference in investigation time between the two exposures) is assessed.
Visualizations of Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Irdabisant at the histamine H3 receptor and its downstream effects on neurotransmitter release.
Caption: Irdabisant's mechanism of action at the H3 receptor.
Preclinical to Clinical Development Workflow for a Novel Antipsychotic
The following diagram outlines a generalized workflow for the development of a novel antipsychotic agent like Irdabisant, from initial discovery to clinical trials.
Caption: Generalized drug development pipeline.
Discussion and Future Directions
The preclinical data for this compound are promising, suggesting a potential role in addressing the cognitive and sensorimotor gating deficits observed in schizophrenia. Its potent and selective antagonism/inverse agonism at the H3 receptor provides a clear mechanistic rationale for its therapeutic potential.
However, it is crucial to acknowledge the limitations of the current data. The promising preclinical findings for H3 receptor antagonists as a class have not, to date, translated into successful clinical outcomes for the treatment of cognitive impairment in schizophrenia.[4] Several clinical trials of other H3 receptor antagonists have failed to demonstrate superiority over placebo.[8]
The lack of publicly available efficacy data for Irdabisant in schizophrenia patients underscores the need for well-designed clinical trials. Future research should focus on:
-
Phase II Clinical Trials: Rigorous, placebo-controlled trials in patients with schizophrenia are necessary to establish the efficacy and safety of Irdabisant. These trials should include comprehensive cognitive batteries as primary or key secondary endpoints.
-
Biomarker Development: The identification of biomarkers that could predict treatment response to H3 receptor antagonists would be invaluable for patient stratification and trial design.
-
Adjunctive Therapy: Investigating the potential of Irdabisant as an adjunctive treatment to existing antipsychotic medications, particularly for patients with persistent cognitive and negative symptoms, is a promising avenue.
Conclusion
This compound represents a scientifically compelling approach to the treatment of schizophrenia, particularly the challenging domains of cognitive and negative symptoms. Its mechanism of action, targeting the histamine H3 receptor, offers a departure from the traditional dopamine-centric therapies. While the preclinical data are encouraging, the ultimate therapeutic potential of Irdabisant in schizophrenia can only be determined through rigorous clinical investigation. The information presented in this technical guide provides a foundation for further research and development efforts in this important area of neuropsychopharmacology.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor as a potential target for cognitive symptoms in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Irdabisant Hydrochloride: A Deep Dive into its Wake-Promoting Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant (B1672177) hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has demonstrated significant wake-promoting and cognitive-enhancing properties in preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical and clinical evidence supporting the effects of irdabisant on wakefulness. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this compound for research and drug development professionals.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132) and dopamine.[1] As an antagonist/inverse agonist at the H3 receptor, irdabisant hydrochloride effectively blocks the inhibitory effects of these receptors, leading to increased levels of pro-wakefulness neurotransmitters in the brain.[2] This mechanism of action has positioned irdabisant as a promising therapeutic candidate for disorders characterized by excessive sleepiness.
Pharmacology and Mechanism of Action
Receptor Binding and Functional Activity
Irdabisant demonstrates potent binding affinity and functional antagonism/inverse agonism at the histamine H3 receptor. The key pharmacological parameters are summarized in the table below.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| Rat H3R | 7.2 nM | [3] | |
| Human H3R | 2.0 nM | [3] | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | [4] | |
| Antagonist Activity (Kb,app) | |||
| Rat H3R | 1.0 nM | [3] | |
| Human H3R | 0.4 nM | [3] | |
| Inverse Agonist Activity (EC50) | |||
| Rat H3R | 2.0 nM | [3] | |
| Human H3R | 1.1 nM | [3] |
Selectivity
Irdabisant displays a favorable selectivity profile with significantly lower activity at other receptors and enzymes, minimizing the potential for off-target effects.
| Off-Target | Parameter | Value | Reference(s) |
| hERG Current | IC50 | 13.8 μM | [3] |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 μM | [3] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 μM | [3] |
| Dopamine Transporter | Ki | 11 ± 2 μM | [3] |
| Norepinephrine Transporter | Ki | 10 ± 1 μM | [3] |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 μM | [3] |
| Cytochrome P450 Enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 μM | [3] |
Signaling Pathway
As an H3 receptor antagonist/inverse agonist, irdabisant modulates downstream signaling cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this receptor, irdabisant prevents this inhibitory effect, leading to a relative increase in neuronal activity and neurotransmitter release.
Preclinical Evidence for Wakefulness
A battery of preclinical studies in rodent models has demonstrated the wake-promoting effects of irdabisant.
In Vivo Efficacy in Rodent Models
| Animal Model | Species | Dosing (Route) | Key Findings | Reference(s) |
| Wakefulness Assessment | Rat | 3 - 30 mg/kg (p.o.) | Exhibited robust wake promotion, with animals being awake 90% of the time for up to 3 hours post-dosing at 30 mg/kg. | [3] |
| Rat Dipsogenia Model | Rat | 0.01 - 0.3 mg/kg (p.o.) | Dose-dependently inhibited the drinking response induced by the H3R agonist R-α-methylhistamine with an ED50 of 0.06 mg/kg. | [4] |
| Rat Social Recognition Model | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved performance, indicating cognitive enhancement. | [4] |
| Prepulse Inhibition (PPI) | DBA/2NCrl Mice | 10 and 30 mg/kg (i.p.) | Increased prepulse inhibition. | [4] |
Pharmacokinetics in Preclinical Species
Irdabisant exhibits favorable pharmacokinetic properties across multiple species, including rapid absorption and high oral bioavailability.
| Species | Dosing (Route) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Rat | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | ~0.5-1 | 2.6-5.4 | High | [3] |
| Dog | - | - | - | - | [3] |
| Monkey | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | ~1-2 | - | High | [3] |
Clinical Evidence for Wakefulness
A clinical trial in healthy volunteers (NCT01903824) investigated the central nervous system effects of irdabisant.
Clinical Trial in Healthy Volunteers
| Study Identifier | Population | Dosing | Key Findings on Wakefulness | Reference(s) |
| NCT01903824 | Healthy Volunteers | Single doses of 5, 25, and 125 µg | Induced energizing, relaxed, and happy feelings. Showed a dose-related improvement in tests measuring attention, reaction time, and alertness. The 25 µg dose had the most optimal balance between favorable subjective effects and sleep inhibition. | [2] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of irdabisant for the histamine H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of irdabisant in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of irdabisant, which is then used to calculate the Ki value.
-
Rat Dipsogenia Model
-
Objective: To assess the in vivo antagonist activity of irdabisant at the H3 receptor.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer irdabisant or vehicle orally.
-
After a predetermined pretreatment time, administer the H3 receptor agonist R-α-methylhistamine to induce a drinking response (dipsogenia).
-
Measure the volume of water consumed by the rats over a specific period.
-
A reduction in water intake in the irdabisant-treated group compared to the vehicle group indicates H3 receptor antagonism.
-
Rat Social Recognition Test
-
Objective: To evaluate the cognitive-enhancing effects of irdabisant.
-
Animals: Adult male rats and juvenile rats.
-
Procedure:
-
Habituation: Individually house adult rats and allow them to acclimate to the testing room.
-
Trial 1 (T1): Place a juvenile rat into the home cage of an adult rat for a short period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).
-
Inter-trial Interval: Remove the juvenile rat. Administer irdabisant or vehicle to the adult rat.
-
Trial 2 (T2): After a set interval (e.g., 60 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat to the adult rat's cage and record the duration of social investigation.
-
Analysis: A shorter investigation time in T2 with the familiar juvenile compared to a novel juvenile indicates memory. An increase in the discrimination between the familiar and novel juvenile in the irdabisant-treated group suggests cognitive enhancement.
-
Electroencephalography (EEG) Analysis for Wakefulness
-
Objective: To measure the effect of irdabisant on sleep-wake states.
-
Animals: Rats surgically implanted with EEG and electromyography (EMG) electrodes.
-
Procedure:
-
Allow the animals to recover from surgery and acclimate to the recording chambers.
-
Record baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Administer irdabisant or vehicle.
-
Continuously record EEG/EMG for several hours post-dosing.
-
Score the recordings into distinct stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze the data to determine the percentage of time spent in each state, the latency to sleep onset, and the duration and frequency of sleep/wake bouts. An increase in the time spent in wakefulness indicates a wake-promoting effect.
-
Visualizations
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a robust preclinical and emerging clinical profile supporting its wake-promoting effects. Its high potency, selectivity, and favorable pharmacokinetic properties make it a compelling molecule for further investigation in the treatment of sleep-wake disorders. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics for hypersomnia and related conditions.
References
Unveiling the Neuropharmacological Profile of Irdabisant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuropharmacological properties of Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. Irdabisant has demonstrated potential therapeutic utility in addressing cognitive and attentional disorders.[1] This document compiles and presents key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.
Core Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound, showcasing its high affinity and functional activity at the histamine H3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Species/System | Receptor | Parameter | Value (nM) | Reference |
| Rat | Brain Membranes | Ki | 2.7 ± 0.3 | [1] |
| Rat | Recombinant H3R | Ki | 7.2 ± 0.4 | [1][2] |
| Human | Recombinant H3R | Ki | 2.0 ± 1.0 | [1][2] |
Table 2: Functional Activity of this compound
| Species | Receptor | Parameter | Value (nM) | Reference |
| Rat | H3R | Kb,app (Antagonist Activity) | 1.0 | [2][3] |
| Human | H3R | Kb,app (Antagonist Activity) | 0.4 | [2][3] |
| Rat | H3R | EC50 (Inverse Agonist Activity) | 2.0 | [2][3] |
| Human | H3R | EC50 (Inverse Agonist Activity) | 1.1 | [2][3] |
Table 3: In Vivo Efficacy and Receptor Occupancy of this compound
| Model | Species | Parameter | Value (mg/kg, p.o.) | Reference |
| Rat Dipsogenia Model | Rat | ED50 (Antagonism of R-α-methylhistamine-induced drinking) | 0.06 | [1] |
| Ex Vivo Binding | Rat | OCC50 (H3R Occupancy in cortical slices) | 0.1 ± 0.003 | [1] |
Table 4: Selectivity Profile of this compound
| Target | Parameter | Value (µM) | Reference |
| hERG Current | IC50 | 13.8 | [2] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | >30 | [2] |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 | [2] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 | [2] |
| Dopamine Transporter | Ki | 11 ± 2 | [2] |
| Norepinephrine Transporter | Ki | 10 ± 1 | [2] |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins.[3][4] As an antagonist, it blocks the binding of endogenous histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is known to be spontaneously active even in the absence of an agonist.[3][4] This dual action leads to the disinhibition of histamine release from presynaptic histaminergic neurons.[3] Furthermore, by acting on H3 heteroreceptors, Irdabisant can modulate the release of other key neurotransmitters involved in cognition and wakefulness, such as acetylcholine.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.
Radioligand Binding Displacement Assays
This assay is employed to determine the binding affinity of this compound for the histamine H3 receptor.
-
Membrane Preparation: Membranes are prepared from rat brain tissue or from cells recombinantly expressing either rat or human H3 receptors.
-
Radioligand: A radiolabeled ligand that specifically binds to the H3 receptor, such as [3H]Nα-methylhistamine, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the prepared membranes.
-
Increasing concentrations of this compound (the competitor) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]Guanosine 5'-O-(γ-thio)triphosphate (GTPγS) Binding Assays
This functional assay is used to measure the antagonist and inverse agonist activity of this compound at the G protein-coupled H3 receptor.
-
Principle: The binding of an agonist to a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.
-
Assay Procedure:
-
Cell membranes expressing the H3 receptor are incubated with [³⁵S]GTPγS and GDP.
-
For antagonist activity: Increasing concentrations of this compound are added in the presence of a known H3 receptor agonist. The ability of Irdabisant to block the agonist-stimulated increase in [³⁵S]GTPγS binding is measured.
-
For inverse agonist activity: Increasing concentrations of this compound are added in the absence of an agonist. The reduction in basal [³⁵S]GTPγS binding is quantified.
-
The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: Dose-response curves are generated to determine the Kb,app for antagonist activity and the EC50 for inverse agonist activity.[3]
Rat Social Recognition Model
This in vivo model assesses short-term memory and the cognition-enhancing effects of this compound.[1]
-
Subjects: Adult male rats are used as the test subjects, and juvenile male rats serve as the social stimuli.
-
Procedure:
-
Habituation: The adult rat is habituated to the testing arena.
-
Training (T1): The adult rat is exposed to a juvenile rat for a short period (e.g., 5 minutes), allowing for social investigation.
-
Inter-trial Interval: A specific time delay is introduced between the training and the test phase.
-
Test (T2): The adult rat is re-exposed to the same juvenile rat from the training phase along with a novel juvenile rat.
-
Measurement: The duration of time the adult rat spends investigating each of the juvenile rats is recorded. A rat with intact social memory will spend significantly more time investigating the novel juvenile.
-
-
Drug Administration: this compound or a vehicle is administered orally at specified doses before the training phase.[1]
-
Data Analysis: The recognition index (time spent with the novel juvenile / total investigation time) is calculated to assess cognitive performance.
Rat Dipsogenia Model
This in vivo model is used to evaluate the antagonist activity of this compound against an H3 receptor agonist.[1]
-
Principle: The H3 receptor agonist R-α-methylhistamine is known to induce a drinking response (dipsogenia) in rats.[1][6]
-
Procedure:
-
Rats are administered this compound or a vehicle at various doses.
-
After a predetermined time, the rats are challenged with an injection of R-α-methylhistamine to induce drinking behavior.
-
The volume of water consumed by each rat over a specific period is measured.
-
-
Data Analysis: The ability of this compound to dose-dependently inhibit the drinking response induced by the H3 agonist is used to determine its in vivo antagonist potency (ED50).[1]
Prepulse Inhibition (PPI) in Mice
This model is used to assess sensorimotor gating, a process that is often deficient in psychiatric disorders like schizophrenia. Irdabisant's potential as an adjunctive therapy to antipsychotics has been explored using this model.[1]
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with background white noise.
-
Stimuli: The test session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Measurement: The startle response (amplitude of the flinch) is recorded for each trial.
-
-
Drug Administration: this compound, an antipsychotic like risperidone, or a combination is administered intraperitoneally before the test session.[1]
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for preclinical evaluation and the logical relationship between Irdabisant's mechanism and its therapeutic potential.
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high potency and selectivity. Preclinical studies have robustly demonstrated its ability to occupy and modulate H3 receptors in the central nervous system, leading to pro-cognitive and wake-promoting effects in various rodent models. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of Irdabisant and other H3 receptor modulators for the treatment of neurological and psychiatric disorders.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 5. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 6. mmpc.org [mmpc.org]
Irdabisant Hydrochloride: A Technical Guide to its Modulation of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H₃ receptor antagonist and inverse agonist. This technical guide provides an in-depth overview of its mechanism of action, focusing on its role in modulating the release of key neurotransmitters in the central nervous system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The histamine H₃ receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in neurotransmission. Its constitutive activity tonically suppresses the release of histamine and other neurotransmitters. This compound, by acting as both an antagonist and an inverse agonist at the H₃ receptor, blocks the effects of endogenous histamine and reduces the receptor's basal activity. This dual action leads to a disinhibition of neurotransmitter release, a mechanism with therapeutic potential for a range of neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and attention deficit/hyperactivity disorder (ADHD).[1][2]
Pharmacological Profile of this compound
This compound exhibits high affinity and potency for the histamine H₃ receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with histamine H₃ receptors and its selectivity profile.
Table 1: Histamine H₃ Receptor Binding Affinity and Functional Activity
| Parameter | Species | Value (nM) | Reference |
| Kᵢ (Binding Affinity) | Rat (Brain Membranes) | 2.7 ± 0.3 | |
| Rat (Recombinant) | 7.2 ± 0.4 | [3][4] | |
| Human (Recombinant) | 2.0 ± 1.0 | [3][4] | |
| Kₑ (Antagonist Activity) | Rat | 1.0 | [3] |
| Human | 0.4 | [3] | |
| EC₅₀ (Inverse Agonist Activity) | Rat | 2.0 | [3] |
| Human | 1.1 | [3][5] |
Table 2: In Vivo Receptor Occupancy and Functional Antagonism
| Parameter | Model | Value | Reference |
| OCC₅₀ (Receptor Occupancy) | Rat Cortical Slices (ex vivo) | 0.1 ± 0.003 mg/kg | |
| ED₅₀ (Functional Antagonism) | Rat Dipsogenia Model | 0.06 mg/kg |
Table 3: Selectivity and Off-Target Activity
| Target | Parameter | Value (µM) | Reference |
| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 | [3] |
| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 | [3] |
| Dopamine Transporter | Kᵢ | 11 ± 2 | [3] |
| Norepinephrine Transporter | Kᵢ | 10 ± 1 | [3] |
| Phosphodiesterase 3 (PDE3) | IC₅₀ | 15 ± 1 | [3] |
| hERG Channel | IC₅₀ | 13.8 | [3][4] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC₅₀ | > 30 | [3][4] |
Core Mechanism of Action: Modulation of Neurotransmitter Release
Irdabisant's primary mechanism of action is the blockade of presynaptic H₃ autoreceptors and heteroreceptors, leading to enhanced release of histamine and other neurotransmitters.
Histamine Release
As an antagonist/inverse agonist at H₃ autoreceptors on histaminergic neurons, Irdabisant removes the tonic inhibitory feedback, thereby increasing the synthesis and release of histamine in brain regions associated with wakefulness and cognition.[5]
Other Neurotransmitter Release
H₃ receptors are also expressed as heteroreceptors on non-histaminergic neurons. By blocking these receptors, Irdabisant can increase the release of several key neurotransmitters, including:
-
Acetylcholine: Important for learning and memory.[6]
-
Dopamine: Plays a critical role in motivation, reward, and executive function.[6][7]
-
Norepinephrine: Involved in attention, arousal, and mood regulation.[6]
This broad modulation of neurotransmitter systems is believed to underlie the pro-cognitive and wake-promoting effects of Irdabisant.[1]
Signaling Pathways
The histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H₃ receptor initiates several downstream signaling cascades that are inhibited by Irdabisant.
PI3K/Akt/GSK-3β Pathway
H₃ receptor activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway.[5][6] Irdabisant, by antagonizing the H₃ receptor, is expected to modulate this pathway, which is implicated in neuronal survival and synaptic plasticity.
Phospholipase A₂ (PLA₂) Pathway
Activation of the H₃ receptor can also lead to the phospholipase A₂ (PLA₂)-mediated release of arachidonic acid.[5][6] Irdabisant's antagonism of the H₃ receptor would inhibit this pathway, influencing cellular processes dependent on arachidonic acid.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of Irdabisant for the H₃ receptor.
-
Tissue/Cell Preparation: Membranes are prepared from rat brain tissue or from recombinant cells expressing either rat or human H₃ receptors.
-
Radioligand: A radiolabeled H₃ receptor antagonist, such as [³H]-Nα-methylhistamine, is used at a fixed concentration.
-
Procedure:
-
Incubate the prepared membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of Irdabisant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of Irdabisant to act as an antagonist and an inverse agonist at the H₃ receptor.
-
Principle: In the presence of an agonist, G-protein coupled receptors facilitate the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Procedure for Antagonist Activity:
-
Incubate H₃ receptor-containing membranes with a fixed concentration of an H₃ receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of Irdabisant.
-
Add [³⁵S]GTPγS and incubate.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
-
Procedure for Inverse Agonist Activity:
-
Incubate H₃ receptor-containing membranes with varying concentrations of Irdabisant in the absence of an agonist.
-
Add [³⁵S]GTPγS and proceed as above.
-
-
Data Analysis: For antagonist activity, the Kₑ is determined from the rightward shift of the agonist concentration-response curve. For inverse agonist activity, the EC₅₀ for the reduction in basal [³⁵S]GTPγS binding is calculated.
Rat Social Recognition Model
This in vivo model assesses the pro-cognitive effects of Irdabisant on short-term memory.
-
Animals: Adult male rats are used.
-
Procedure:
-
Habituation: Individually house rats and handle them for several days before the experiment.
-
Acquisition Trial (T1): An adult rat is placed in a familiar open field with a juvenile rat for a short period (e.g., 4 minutes). The time the adult rat spends investigating the juvenile is recorded.
-
Drug Administration: Irdabisant or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) after T1.
-
Retention Trial (T2): After a specified inter-trial interval (e.g., 1 hour), the adult rat is re-exposed to the same juvenile rat (familiar) and a novel juvenile rat. The time spent investigating each juvenile is recorded.
-
-
Data Analysis: A significant increase in the investigation time of the novel juvenile compared to the familiar one in the Irdabisant-treated group indicates improved social recognition memory.
Rat Dipsogenia Model
This in vivo model is used to assess the functional antagonist activity of Irdabisant.
-
Principle: The H₃ receptor agonist, R-α-methylhistamine, induces a drinking response (dipsogenia) in rats.
-
Procedure:
-
Water-satiated rats are used.
-
Administer Irdabisant or vehicle at various doses prior to the administration of R-α-methylhistamine.
-
Measure the volume of water consumed over a specific period (e.g., 1 hour).
-
-
Data Analysis: The dose of Irdabisant that produces a 50% reduction (ED₅₀) in the R-α-methylhistamine-induced drinking response is determined.
Conclusion
This compound is a potent histamine H₃ receptor antagonist/inverse agonist that enhances the release of multiple neurotransmitters in the central nervous system. Its ability to modulate histaminergic, cholinergic, dopaminergic, and noradrenergic systems provides a strong rationale for its investigation in the treatment of cognitive and attentional disorders. The data and methodologies presented in this guide offer a comprehensive overview of the preclinical pharmacological profile of Irdabisant, supporting its continued development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Irdabisant Hydrochloride: A Histamine H₃ Receptor Inverse Agonist for Attentional Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Irdabisant Hydrochloride (CEP-2283) is a potent and selective histamine (B1213489) H₃ receptor (H₃R) antagonist/inverse agonist that has demonstrated significant potential in preclinical models of attentional and cognitive disorders. By blocking the constitutively active H₃ autoreceptors, Irdabisant enhances the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in brain regions critical for attention, wakefulness, and cognitive function. This document provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, efficacy in relevant animal models, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Irdabisant acts as a competitive antagonist and an inverse agonist at the histamine H₃ receptor.[1][2] The H₃R is a G protein-coupled receptor (GPCR) predominantly coupled to Gi/o proteins, which upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4] A key feature of the H₃R is its high constitutive activity, meaning it can signal in the absence of an agonist.[1][3] As an inverse agonist, Irdabisant stabilizes the inactive conformation of the H₃R, reducing its basal signaling activity.[1][3] This dual mechanism of action—blocking the binding of endogenous histamine (antagonism) and reducing constitutive activity (inverse agonism)—leads to a robust disinhibition of histaminergic neurons.[1]
The H₃Rs are located presynaptically, acting as autoreceptors on histaminergic neurons and as heteroreceptors on other neuronal populations.[1][5] By blocking these receptors, Irdabisant increases the synthesis and release of histamine.[4] Furthermore, through its action on H₃ heteroreceptors, it enhances the release of other neurotransmitters crucial for cognitive processes, such as acetylcholine, norepinephrine, and dopamine.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of Irdabisant
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Kᵢ) | |||
| Rat Brain Membranes | 2.7 ± 0.3 nM | [6] | |
| Recombinant Rat H₃R | 7.2 ± 0.4 nM | [2][6] | |
| Recombinant Human H₃R | 2.0 ± 1.0 nM | [2][6] | |
| Antagonist Activity (Kb,app) | |||
| Recombinant Rat H₃R | 1.0 nM | [2] | |
| Recombinant Human H₃R | 0.4 nM | [2] | |
| Inverse Agonist Activity (EC₅₀) | |||
| Recombinant Rat H₃R | 2.0 nM | [1][2] | |
| Recombinant Human H₃R | 1.1 nM | [1][2] |
Table 2: In Vivo Efficacy and Receptor Occupancy of Irdabisant in Rodent Models
| Model/Assay | Species | Route | Effective Dose | Endpoint | Reference(s) |
| R-α-methylhistamine-induced Dipsogenia | Rat | p.o. | ED₅₀ = 0.06 mg/kg | Antagonism of agonist-induced drinking | [6] |
| Ex Vivo H₃R Occupancy | Rat | p.o. | OCC₅₀ = 0.1 ± 0.003 mg/kg | Inhibition of radioligand binding in cortical slices | [6] |
| Social Recognition Model | Rat | p.o. | 0.01 - 0.1 mg/kg | Improved short-term memory | [6][7] |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | i.p. | 10 and 30 mg/kg | Increased PPI | [6][7] |
| Wakefulness | Rat | p.o. | 3 - 30 mg/kg | Wake-promoting activity | [6][8] |
Table 3: Pharmacokinetic Profile of Irdabisant
| Parameter | Rat | Dog | Monkey | Reference(s) |
| Intravenous (i.v.) | ||||
| t₁/₂ (h) | 2.6 | 2.9 | 5.4 | [2] |
| Vd (L/kg) | 9.4 | 3.5 ± 1.1 | 3.8 ± 0.9 | [2] |
| CL (mL/min/kg) | 42 | 13.2 ± 1.5 | 7.7 ± 1.8 | [2] |
| Oral (p.o.) | ||||
| t₁/₂ (h) | 4.5 | 0.8 | 6.5 | [2] |
| Bioavailability (%) | 78 | 92 | 96 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Irdabisant and a general workflow for its preclinical evaluation.
Caption: Proposed signaling pathway for this compound at the H₃ receptor.
Caption: General experimental workflow for preclinical evaluation of Irdabisant.
Experimental Protocols
Rat Social Recognition Test
This assay assesses short-term memory in rodents.
-
Animals: Adult male rats are individually housed and habituated to the testing room.
-
Procedure:
-
Habituation: Each adult rat is placed in a clean, empty cage for a 30-minute habituation period.
-
Trial 1 (T1): A juvenile rat is introduced into the cage, and the amount of time the adult rat spends actively investigating (e.g., sniffing, grooming) the juvenile is recorded for a 5-minute period.
-
Inter-Trial Interval (ITI): The juvenile is removed, and the adult rat remains in the cage. Irdabisant or vehicle is administered at the beginning of the ITI. The duration of the ITI can be varied to assess memory at different time points (e.g., 60 minutes).
-
Trial 2 (T2): The same juvenile rat is reintroduced into the cage, and the investigation time is recorded for 5 minutes.
-
-
Data Analysis: A recognition index is calculated as the ratio of investigation time in T2 to T1. A lower recognition index in the vehicle group indicates memory of the juvenile. An increase in the recognition index in the Irdabisant-treated group compared to the vehicle group suggests enhanced memory.
Prepulse Inhibition (PPI) of Acoustic Startle
This test measures sensorimotor gating, a process that is often deficient in attentional disorders.
-
Animals: Mice (e.g., DBA/2NCrl) are used.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A lower-intensity acoustic stimulus (the "prepulse," e.g., 74-86 dB) is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Irdabisant or vehicle is administered intraperitoneally (i.p.) prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100%. An increase in PPI in the Irdabisant-treated group indicates improved sensorimotor gating.
Five-Choice Serial Reaction Time Task (5-CSRTT) - Representative Protocol
This task is a gold standard for assessing sustained and selective attention and impulsivity in rodents. While a specific study detailing the use of Irdabisant in this task is not publicly available, the following protocol is representative for evaluating H₃R antagonists.
-
Animals: Rats (e.g., Spontaneously Hypertensive Rats as a model for ADHD, or standard strains like Wistar).
-
Apparatus: An operant chamber with five apertures arranged on a curved wall, each equipped with a light and a sensor. A food magazine on the opposite wall delivers a reward.
-
Training:
-
Rats are food-restricted to maintain 85-90% of their free-feeding body weight.
-
They are trained to poke their nose into an illuminated aperture to receive a food reward.
-
The task difficulty is gradually increased by shortening the stimulus duration and introducing a variable inter-trial interval (ITI).
-
-
Testing:
-
A trial begins with an ITI (e.g., 5 seconds).
-
A brief light stimulus (e.g., 0.5-1 second) is presented in one of the five apertures.
-
A correct response (nosing the illuminated aperture) is rewarded.
-
An incorrect response (nosing an unlit aperture) results in a time-out period.
-
A premature response (nosing an aperture during the ITI) also results in a time-out.
-
An omission (failure to respond) is also recorded.
-
-
Data Analysis:
-
Attention: Measured by accuracy (% correct responses) and the number of omissions.
-
Impulsivity: Measured by the number of premature responses.
-
An improvement in accuracy and/or a reduction in omissions with Irdabisant would suggest pro-attentional effects.
-
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound for the treatment of attentional disorders. Its potent H₃R antagonist/inverse agonist activity, favorable pharmacokinetic profile, and efficacy in rodent models of cognition and sensorimotor gating are promising.
Future preclinical research could further elucidate the specific downstream signaling pathways modulated by Irdabisant beyond the canonical cAMP pathway. Studies in validated animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), using attentional tasks like the 5-CSRTT, would provide more direct evidence of its efficacy for this indication.[9][10][11][12] Additionally, exploring the effects of Irdabisant on neurotransmitter levels in specific brain regions, such as the prefrontal cortex and striatum, would further solidify its mechanism of action. These studies will be crucial in guiding the clinical development of Irdabisant as a novel therapeutic for attentional disorders.
References
- 1. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Irdabisant | 1005402-19-6 | MOLNOVA [molnova.com]
- 9. Drug reinforcement in a rat model of attention deficit/hyperactivity disorder--the Spontaneously Hypertensive Rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneously hypertensive rats: further evaluation of age-related memory performance and cholinergic marker expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneously hypertensive rats do not predict symptoms of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Irdabisant Hydrochloride (CEP-26401): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that was under development for the potential treatment of cognitive and attentional disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the discovery and development of Irdabisant, with a focus on its pharmacological properties, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Development Code | CEP-26401 |
| Chemical Name | 6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one hydrochloride |
| Mechanism of Action | Histamine H3 Receptor Antagonist/Inverse Agonist |
Pharmacological Profile
Irdabisant is a high-affinity ligand for the histamine H3 receptor, demonstrating potent antagonist and inverse agonist activities.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, Irdabisant increases the release of several key neurotransmitters implicated in arousal and cognition, such as acetylcholine (B1216132) and dopamine.[4]
In Vitro Binding and Functional Activity
Irdabisant has been extensively characterized in a variety of in vitro assays to determine its affinity and functional activity at the histamine H3 receptor.
| Assay | Species/System | Parameter | Value |
| Radioligand Binding | Rat Brain Membranes | Kᵢ | 2.7 ± 0.3 nM[3] |
| Recombinant Rat H3R | Kᵢ | 7.2 ± 0.4 nM[3] | |
| Recombinant Human H3R | Kᵢ | 2.0 ± 1.0 nM[3][5] | |
| [³⁵S]GTPγS Binding (Antagonist Activity) | Recombinant Rat H3R | Kₐₚₚ | 1.0 nM[5] |
| Recombinant Human H3R | Kₐₚₚ | 0.4 nM[5] | |
| [³⁵S]GTPγS Binding (Inverse Agonist Activity) | Recombinant Rat H3R | EC₅₀ | 2.0 nM[5] |
| Recombinant Human H3R | EC₅₀ | 1.1 nM[5] |
Selectivity Profile
Irdabisant exhibits a favorable selectivity profile with significantly lower affinity for other receptors and transporters.
| Target | Parameter | Value |
| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 µM[5] |
| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 µM[5] |
| Dopamine Transporter | Kᵢ | 11 ± 2 µM[5] |
| Norepinephrine Transporter | Kᵢ | 10 ± 1 µM[5] |
| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 µM[5] |
| hERG Channel | IC₅₀ | 13.8 µM[5] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | > 30 µM[5] |
Preclinical Pharmacology
The efficacy of Irdabisant has been demonstrated in several rodent models of cognition and wakefulness.
In Vivo Efficacy
| Model | Species | Dosing | Key Findings |
| Rat Social Recognition | Rat | 0.01 - 0.1 mg/kg p.o. | Improved performance in a model of short-term memory.[3] |
| Rat Dipsogenia | Rat | 0.01 - 0.3 mg/kg p.o. | Dose-dependently inhibited H3R agonist-induced drinking with an ED₅₀ of 0.06 mg/kg.[3] |
| Wakefulness | Rat | 3 - 30 mg/kg p.o. | Demonstrated wake-promoting activity.[3] |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | 10 and 30 mg/kg i.p. | Increased prepulse inhibition.[3] |
| H3R Occupancy | Rat Cortical Slices | Oral Dosing | Estimated OCC₅₀ of 0.1 ± 0.003 mg/kg.[3] |
Preclinical Pharmacokinetics
Irdabisant has been shown to be orally bioavailable and brain-penetrant in multiple species.
| Species | Route | t½ (h) | Vd (L/kg) | CL (mL/min/kg) |
| Rat | i.v. | 2.6 | 9.4 | 42 |
| p.o. | 4.8 | - | - | |
| Dog | i.v. | 2.9 | 3.5 ± 1.1 | 13.2 ± 1.5 |
| p.o. | 4.3 | - | - | |
| Monkey | i.v. | 5.4 | 3.8 ± 0.9 | 7.7 ± 1.8 |
| p.o. | 7.5 | - | - |
Data from MedchemExpress.[5]
Clinical Development
Irdabisant progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Phase I Clinical Trial (NCT01903824)
A randomized, double-blind, placebo- and active-controlled, crossover study was conducted in 40 healthy subjects.[6] Single oral doses of Irdabisant (5, 25, or 125 µg), modafinil (B37608) (200 mg), donepezil (B133215) (10 mg), or placebo were administered.[6]
Key Findings:
-
Pharmacokinetics: Irdabisant was slowly absorbed with a median tₘₐₓ of 3-6 hours and had a long terminal elimination half-life of 24-60 hours.[2] Steady-state concentrations were reached within six days of dosing, and renal excretion was identified as a major elimination pathway.[2]
-
Pharmacodynamics: The highest dose of 125 µg showed a slight improvement in the spatial working memory task.[6] Irdabisant demonstrated a dose-related improvement in tests of attention and reaction time.[6] Subjective effects included feelings of being energized, relaxed, and happy, particularly at the 25 µg dose.[6]
-
Safety: Irdabisant was generally well-tolerated up to 0.5 mg/day.[2] The most common treatment-related adverse events were headache and insomnia.[2]
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Irdabisant for the histamine H3 receptor.
-
Materials:
-
Membrane preparations from rat brain or cells expressing recombinant human or rat H3 receptors.
-
Radioligand: [³H]Nα-methylhistamine.
-
Test compound: this compound.
-
Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of Irdabisant.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of Irdabisant that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional activity (antagonist and inverse agonist) of Irdabisant at the histamine H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Agonist (for antagonist determination): (R)-α-methylhistamine (RAMH).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
-
Procedure:
-
Inverse Agonist Activity: Incubate the membranes with varying concentrations of Irdabisant and a fixed concentration of [³⁵S]GTPγS.
-
Antagonist Activity: Pre-incubate the membranes with varying concentrations of Irdabisant, then add a fixed concentration of an H3 receptor agonist (e.g., RAMH) followed by [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Analyze the data to determine EC₅₀ (for inverse agonism) or Kₐₚₚ (for antagonism).
-
Rat Social Recognition Test
-
Objective: To assess the effect of Irdabisant on short-term memory in rats.
-
Procedure:
-
Habituation: Individually house adult male rats and habituate them to the testing arena.
-
Trial 1 (Acquisition): Place a juvenile rat into the adult rat's cage for a short period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).
-
Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle to the adult rat.
-
Trial 2 (Retrieval): After a set delay (e.g., 30 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat into the adult rat's cage and record the duration of social investigation.
-
Analysis: A decrease in investigation time towards the familiar juvenile in Trial 2 compared to Trial 1 indicates memory of the juvenile. An increase in investigation time towards a novel juvenile demonstrates the ability to discriminate. The effect of Irdabisant on memory is assessed by comparing the investigation times between the drug-treated and vehicle-treated groups.[1][7][8]
-
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Action of Irdabisant.
Caption: General Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for the Rat Social Recognition Test.
Conclusion
This compound (CEP-26401) is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Preclinical studies demonstrated its potential for cognitive enhancement and wakefulness promotion. Phase I clinical trials in healthy volunteers established a safety and tolerability profile, along with pharmacokinetic and pharmacodynamic characteristics. While further development of Irdabisant appears to have been discontinued, the data gathered provides valuable insights into the therapeutic potential of targeting the histamine H3 receptor for central nervous system disorders. This technical guide serves as a comprehensive resource for researchers and scientists interested in the discovery and development of H3 receptor modulators.
References
- 1. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 2. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social Recognition Memory Test in Rodents [bio-protocol.org]
In Vitro Characterization of Irdabisant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of Irdabisant hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. The following sections detail its binding affinity, functional activity, and selectivity, supported by comprehensive experimental protocols and visual representations of its mechanism of action and experimental workflows.
Quantitative Pharmacological Data
The in vitro activity of this compound has been characterized across various assays to determine its affinity for the H3 receptor, its functional effects, and its specificity. The data is summarized in the tables below.
Table 1: Histamine H3 Receptor Binding Affinity
| Species/System | Assay Type | Radioligand | Ki (nM) |
| Human (recombinant) | Radioligand Displacement | [3H]Nα-methylhistamine | 2.0 ± 1.0[1] |
| Rat (recombinant) | Radioligand Displacement | [3H]Nα-methylhistamine | 7.2 ± 0.4[1] |
| Rat (brain membranes) | Radioligand Displacement | [3H]Nα-methylhistamine | 2.7 ± 0.3[1] |
Table 2: Histamine H3 Receptor Functional Activity
| Species | Assay Type | Parameter | Value (nM) |
| Human | Antagonist Activity | Kb,app | 0.4[2] |
| Rat | Antagonist Activity | Kb,app | 1.0[2] |
| Human | Inverse Agonist Activity | EC50 | 1.1[2] |
| Rat | Inverse Agonist Activity | EC50 | 2.0[2] |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value (µM) |
| Muscarinic M2 Receptor | Radioligand Binding | Ki | 3.7 ± 0.0 |
| Adrenergic α1A Receptor | Radioligand Binding | Ki | 9.8 ± 0.3 |
| Dopamine Transporter | Radioligand Binding | Ki | 11 ± 2 |
| Norepinephrine Transporter | Radioligand Binding | Ki | 10 ± 1 |
| Phosphodiesterase PDE3 | Functional Assay | IC50 | 15 ± 1 |
| hERG Channel | Patch Clamp | IC50 | 13.8[2] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition Assay | IC50 | > 30 |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing the human or rat H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) or pitolisant.[3]
-
Filtration System: 96-well GF/C filter plates with 0.5% polyethyleneimine (PEI) pre-soak.[4]
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer.
-
Assay Plate Preparation: In a 96-well plate, add binding buffer, serial dilutions of this compound, and the radioligand (e.g., 2 nM [3H]NAMH).[3] For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate Reaction: Add the cell membrane suspension to each well to start the binding reaction. The total assay volume is typically 200 µL.[3]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with continuous shaking.[3]
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of this compound to act as an antagonist or inverse agonist by quantifying its effect on G-protein activation, measured by the binding of [35S]GTPγS.[1]
Materials:
-
Cell Membranes: Membranes from cells expressing the H3 receptor.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 3 µM GDP, pH 7.4.
-
Radioligand: [35S]GTPγS (final concentration ~0.1 nM).
-
Test Compound: this compound, prepared in serial dilutions.
-
Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine).
-
Filtration System and Scintillation Counter.
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the cell membranes and assay buffer.
-
Compound Addition:
-
Inverse Agonist Mode: Add serial dilutions of this compound.
-
Antagonist Mode: Add a fixed concentration of the H3R agonist to all wells except the basal control, then add serial dilutions of this compound.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound. For inverse agonist activity, a decrease in basal signaling is observed. For antagonist activity, a rightward shift in the agonist dose-response curve is analyzed to determine the Kb,app.
cAMP Accumulation Assay for Inverse Agonist Activity
This assay measures the ability of this compound to increase cAMP levels by blocking the constitutive inhibitory activity of the H3 receptor on adenylyl cyclase.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[5]
-
Test Compound: this compound, prepared in serial dilutions.
-
Stimulant (optional): Forskolin (B1673556) (to enhance the signal window).[5]
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based.
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[5]
-
Assay Preparation: Remove the culture medium and wash the cells once with assay buffer.
-
Compound Incubation: Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.[5]
-
Stimulation (optional): If using, add a low concentration of forskolin and incubate for a further 15-30 minutes at 37°C.[5]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.[5]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect, confirming its inverse agonist activity.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of this compound to cause drug-drug interactions by inhibiting major CYP enzymes.
Materials:
-
Enzyme Source: Human liver microsomes.
-
Cofactor: NADPH regenerating system.
-
Probe Substrates: Specific fluorogenic or LC-MS/MS substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.).[6]
-
Test Compound: this compound, at various concentrations.
-
Positive Controls: Known inhibitors for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2).[6]
-
Detection System: Fluorometer or LC-MS/MS.
Procedure:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and either this compound, a positive control inhibitor, or vehicle.
-
Pre-incubation: Pre-incubate the mixture to allow the test compound to interact with the enzymes.
-
Initiate Reaction: Add the specific probe substrate for the CYP isoform being tested.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination: Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Metabolite Detection: Measure the formation of the metabolite using a fluorometer or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the histamine H3 receptor and the general workflows for the key in vitro characterization assays.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Irdabisant Hydrochloride: A Histamine H₃ Receptor Antagonist for the Enhancement of Sensorimotor Gating in Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H₃ receptor antagonist/inverse agonist, on sensorimotor gating in preclinical animal models. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for neuropsychiatric disorders characterized by sensorimotor gating deficits, such as schizophrenia.
Introduction to Sensorimotor Gating and Prepulse Inhibition
Sensorimotor gating is a neurological process that filters out redundant or irrelevant stimuli from the environment, preventing sensory overload and allowing for appropriate attentional allocation. A common measure of sensorimotor gating in both humans and animals is prepulse inhibition (PPI). PPI is the reduction in the startle response to a strong sensory stimulus (the pulse) when it is shortly preceded by a weaker, non-startling stimulus (the prepulse). Deficits in PPI are a well-documented endophenotype in patients with schizophrenia and can be modeled in laboratory animals.
This compound: Mechanism of Action
Irdabisant is a high-affinity antagonist and inverse agonist at the histamine H₃ receptor.[1] The H₃ receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine. By blocking the H₃ receptor, Irdabisant disinhibits the release of these neurotransmitters, which are implicated in the modulation of sensorimotor gating. The signaling pathways associated with H₃ receptor activation involve Gαi/o-protein-coupled inhibition of adenylyl cyclase and modulation of the PI3K/Akt/GSK-3β and phospholipase A2 pathways.[2]
Quantitative Data on the Effects of Irdabisant on Prepulse Inhibition
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Irdabisant on PPI in an animal model with naturally occurring sensorimotor gating deficits.
| Animal Model | Drug Administration | Dosage (mg/kg, i.p.) | Outcome on Prepulse Inhibition (PPI) |
| DBA/2NCrl Mice | Irdabisant | 10 | Increased PPI |
| DBA/2NCrl Mice | Irdabisant | 30 | Increased PPI |
| DBA/2NCrl Mice | Irdabisant + Risperidone | 3 (subefficacious) + 0.1 (subefficacious) | Increased PPI (synergistic effect) |
| DBA/2NCrl Mice | Risperidone | 0.3 | Increased PPI |
| DBA/2NCrl Mice | Risperidone | 1 | Increased PPI |
Data sourced from Raddatz et al., 2012.[1]
Detailed Experimental Protocols
The following sections outline the methodologies for assessing the effect of Irdabisant on sensorimotor gating.
Animal Model
The DBA/2NCrl mouse strain is a commonly used model for studying sensorimotor gating as it exhibits naturally low levels of PPI, mimicking the deficits observed in schizophrenia.
Apparatus for Acoustic Startle Response Measurement
The acoustic startle response is measured using a startle chamber (SR-LAB, San Diego Instruments, San Diego, CA). Each chamber consists of a non-restrictive Plexiglas cylinder mounted on a piezoelectric platform that detects and transduces the motion of the animal. The chamber is housed within a sound-attenuated and ventilated enclosure with a background white noise level of 65-70 dB.
Experimental Procedure for Prepulse Inhibition Testing
-
Acclimation: Mice are first acclimated to the testing room for at least 30 minutes. Following this, each mouse is placed into the Plexiglas cylinder within the startle chamber for a 5-minute acclimation period with the background white noise.
-
Habituation: The session begins with a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus and stabilize the startle response.
-
Trial Types: The main testing session consists of a pseudorandomized sequence of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented to measure the baseline startle response.
-
Prepulse-pulse trials: The startle pulse is preceded by a weaker acoustic stimulus (the prepulse). Prep_ulse intensities are typically set at varying levels above the background noise (e.g., 71, 77, and 81 dB for a 65 dB background). The prepulse duration is typically 20 ms, and it precedes the onset of the pulse by a specific interstimulus interval (ISI), commonly 100 ms.
-
No-stimulus trials: Only the background white noise is presented to measure baseline movement.
-
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the start of the PPI test session.
-
Data Analysis: The startle amplitude is measured as the peak response during a defined window following the stimulus presentation. The percentage of prepulse inhibition is calculated using the following formula:
%PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of Irdabisant and a typical experimental workflow for a PPI study.
Proposed Signaling Pathway of Irdabisant in Modulating Sensorimotor Gating
Caption: Proposed mechanism of Irdabisant at the H₃ receptor.
Experimental Workflow for a Prepulse Inhibition Study
Caption: Workflow for an Irdabisant PPI experiment.
Conclusion
This compound has demonstrated efficacy in enhancing sensorimotor gating in a preclinical animal model with inherent PPI deficits. Its mechanism of action as a histamine H₃ receptor antagonist/inverse agonist presents a promising avenue for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia. The data and protocols presented in this guide provide a foundation for further research into the potential of Irdabisant and other H₃ receptor modulators in restoring sensorimotor gating function.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Irdabisant Hydrochloride in Models of Cognitive Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist that has demonstrated significant potential in preclinical models of cognitive impairment. By blocking the inhibitory effects of presynaptic H3 autoreceptors and heteroreceptors in the central nervous system, Irdabisant enhances the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, which are crucial for cognitive processes such as memory and attention. This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action, and its efficacy in various animal models of cognitive dysfunction. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Cognitive impairment is a core symptom of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a critical role in modulating wakefulness, attention, and cognitive functions. The histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the synthesis and release of histamine and other neurotransmitters. Consequently, antagonism of the H3R presents a promising therapeutic strategy for enhancing cognitive function.
This compound is a novel, orally active, and brain-penetrant small molecule that acts as a potent H3R antagonist/inverse agonist.[1][2] This document synthesizes the available preclinical data on Irdabisant, focusing on its role in models of cognitive impairment.
Mechanism of Action
This compound exerts its pro-cognitive effects primarily through its high-affinity antagonism and inverse agonism at the histamine H3 receptor.[1][2] H3Rs are constitutively active Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3] As presynaptic autoreceptors on histaminergic neurons, they inhibit histamine synthesis and release. As heteroreceptors on non-histaminergic neurons, they inhibit the release of other neurotransmitters vital for cognition, such as acetylcholine, dopamine, and norepinephrine.[4][5][6]
By acting as an antagonist/inverse agonist, Irdabisant blocks these inhibitory effects, leading to an increased release of histamine and other neurotransmitters in brain regions associated with learning and memory, such as the prefrontal cortex and hippocampus.[5][7] This enhanced neurotransmission is believed to be the primary mechanism underlying its cognition-enhancing properties.
Figure 1: Simplified signaling pathway of this compound at the histamine H3 receptor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinities and Functional Activity
| Parameter | Species | Value | Reference |
| Ki (H3R) | Rat (Brain Membranes) | 2.7 ± 0.3 nM | [1] |
| Rat (Recombinant) | 7.2 ± 0.4 nM | [1] | |
| Human (Recombinant) | 2.0 ± 1.0 nM | [1][2] | |
| Kb, app (Antagonist Activity) | Rat H3R | 1.0 nM | [2] |
| Human H3R | 0.4 nM | [2] | |
| EC50 (Inverse Agonist Activity) | Rat H3R | 2.0 nM | [2] |
| Human H3R | 1.1 nM | [2] | |
| IC50 (hERG Current Inhibition) | Human | 13.8 µM | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Endpoint | Effective Dose (Route) | Reference |
| Rat Dipsogenia Model | Rat | Antagonism of R-α-methylhistamine-induced drinking (ED50) | 0.06 mg/kg (p.o.) | [1] |
| Rat Social Recognition | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg (p.o.) | [1] |
| Rat | Reduced ratio of investigation duration | 0.001 - 0.1 mg/kg (i.p.) | [2] | |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | Increased PPI | 10 and 30 mg/kg (i.p.) | [1] |
| Wakefulness | Rat | Wake-promoting activity | 3 - 30 mg/kg (p.o.) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Rat Social Recognition Model
This model assesses short-term social memory in rats.
-
Animals: Adult male rats.
-
Procedure:
-
Habituation: Rats are individually habituated to the testing arena for a set period.
-
Acquisition Trial (T1): A juvenile rat is introduced into the arena with the adult test rat for a 4-minute interaction period. The duration of social investigation (e.g., sniffing) by the adult rat is recorded.
-
Inter-Trial Interval (ITI): A delay of 60 minutes is imposed.
-
Retrieval Trial (T2): The same juvenile rat is reintroduced to the adult rat for another 4-minute interaction period, and the duration of social investigation is recorded.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at specified times before the acquisition trial.
-
-
Endpoint: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile rat. An increase in the "ratio of investigation duration" (RID) in drug-treated animals compared to vehicle-treated animals signifies enhanced short-term memory.[2]
Rat Dipsogenia Model
This model is used to assess the in vivo antagonist activity of H3R ligands.
-
Animals: Male rats.
-
Procedure:
-
Rats are water-deprived for a period to induce thirst.
-
The H3R agonist R-α-methylhistamine is administered, which induces a drinking response (dipsogenia).
-
This compound or vehicle is administered orally (p.o.) prior to the H3R agonist.
-
-
Endpoint: The volume of water consumed is measured. A dose-dependent inhibition of the R-α-methylhistamine-induced drinking response indicates H3R antagonist activity.[1]
Novel Object Recognition (NOR) Test
While specific studies with Irdabisant in the NOR test are not detailed in the provided search results, a general protocol is outlined below. This test evaluates non-spatial memory.
Figure 2: Generalized workflow for the Novel Object Recognition (NOR) test.
Morris Water Maze (MWM) Test
The MWM is a widely used task to assess spatial learning and memory. A general protocol is provided as specific details for Irdabisant were not available.
Figure 3: Generalized workflow for the Morris Water Maze (MWM) test.
Discussion and Future Directions
The preclinical data strongly support the role of this compound as a cognition-enhancing agent. Its potent and selective antagonism of the H3R leads to increased levels of key neurotransmitters involved in learning and memory. The efficacy of Irdabisant in models of short-term memory and its wake-promoting properties suggest its potential therapeutic utility in a range of CNS disorders characterized by cognitive deficits.
Further research is warranted to explore the efficacy of Irdabisant in a broader range of cognitive impairment models, including those relevant to Alzheimer's disease and schizophrenia. Elucidating the precise downstream signaling pathways activated by Irdabisant and its effects on synaptic plasticity will provide a more comprehensive understanding of its mechanism of action. Clinical trials have been conducted to investigate the safety, tolerability, and pharmacokinetic profile of Irdabisant in healthy subjects, with some studies showing dose-dependent effects on sleep and cognition.[8] The translation of these preclinical findings into clinical efficacy remains an area of active investigation.
Conclusion
This compound is a promising H3 receptor antagonist/inverse agonist with a robust preclinical profile demonstrating pro-cognitive and wake-promoting effects. The data summarized in this technical guide highlight its potential as a therapeutic agent for the treatment of cognitive impairment. The detailed pharmacological data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for CNS disorders.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rat Studies with Irdabisant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] It readily crosses the blood-brain barrier and has demonstrated efficacy in rodent models of cognitive impairment and wakefulness.[1][2] These properties make it a compound of significant interest for investigating potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia, cognitive impairment, and attention deficit hyperactivity disorder (ADHD).[1][3][4][5]
This document provides detailed application notes and protocols for conducting in vivo studies in rats to evaluate the pharmacological effects of this compound.
Mechanism of Action
This compound acts as an inverse agonist and antagonist at the histamine H3 receptor.[1][3][6] The H3 receptor is a G-protein coupled autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[4][6] By blocking the constitutive activity of the H3 receptor, Irdabisant disinhibits histaminergic neurons, leading to increased release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which are crucial for arousal and cognitive processes.[4][6][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the H3 receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and in vitro rat studies.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| t 1/2 (h) | 2.6 | - |
| Vd (L/kg) | 9.4 | - |
| CL (mL/min/kg) | 42 | - |
| Oral Bioavailability | High | High |
| Data sourced from MedchemExpress.[1][2] |
Table 2: Receptor Binding and Functional Activity (Rat)
| Parameter | Value |
| H3R Binding Affinity (Ki) | 7.2 nM |
| H3R Antagonist Activity (Kb, app) | 1.0 nM |
| H3R Inverse Agonist Activity (EC50) | 2.0 nM |
| H3R Occupancy (OCC50, p.o.) | 0.1 mg/kg |
| Data sourced from multiple publications.[1][3][6][8] |
Table 3: Effective Doses in Behavioral Models (Rat)
| Behavioral Model | Route of Administration | Effective Dose Range | Outcome |
| Social Recognition (Short-term memory) | i.p. | 0.001 - 0.1 mg/kg | Potent enhancement of short-term sensory memory. |
| p.o. | 0.01 - 0.1 mg/kg | Potent enhancement of short-term sensory memory.[1] | |
| Dipsogenia (H3R agonist-induced drinking) | i.p. | 0.0001 - 0.1 mg/kg | Dose-dependent inhibition of drinking (EC50 = 0.06 mg/kg).[1] |
| p.o. | 0.01 - 0.1 mg/kg | Dose-dependent inhibition of drinking.[2][8] | |
| Wakefulness | p.o. | 3 - 30 mg/kg | Robust promotion of wakefulness.[1] |
| Data compiled from various sources.[1][2][3][8] |
Experimental Protocols
Detailed methodologies for key in vivo rat experiments are provided below.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 7. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Irdabisant Hydrochloride in Mouse Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Irdabisant Hydrochloride (also known as CEP-26401), a potent and selective histamine (B1213489) H₃ receptor antagonist/inverse agonist, in mouse models of cognition. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the cognitive-enhancing effects of this compound.
Mechanism of Action
This compound acts as an antagonist/inverse agonist at the histamine H₃ receptor. This receptor is primarily located in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, H₃ receptors are expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.
By blocking the inhibitory action of H₃ receptors, Irdabisant increases the release of histamine and other neurotransmitters, which is the proposed mechanism for its cognition-enhancing and wake-promoting effects[1].
Signaling Pathway
The histamine H₃ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As an antagonist/inverse agonist, Irdabisant blocks this pathway, leading to an increase in neuronal activity and neurotransmitter release.
Dosing Regimens in Mouse Models of Cognition
The following table summarizes the known dosing regimens for this compound in a relevant mouse model of cognition.
| Cognitive Domain | Mouse Model | Strain | Dose | Route of Administration | Reference |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | DBA/2NCrl | 10 and 30 mg/kg | Intraperitoneal (i.p.) | [1] |
| Sensorimotor Gating (synergistic effects) | Prepulse Inhibition (PPI) | DBA/2NCrl | 3 mg/kg (with Risperidone) | Intraperitoneal (i.p.) | [1] |
Note: To date, specific studies utilizing this compound in mouse models of spatial learning and memory (e.g., Morris Water Maze) or recognition memory (e.g., Novel Object Recognition Test) have not been identified in the reviewed literature. However, other histamine H₃ receptor antagonists have been evaluated in these models, with effective doses typically ranging from 2.5 to 20 mg/kg (i.p.). Researchers should consider these ranges for initial dose-finding studies with Irdabisant in these cognitive paradigms.
Experimental Protocols
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a process that is often deficient in neuropsychiatric disorders. The following protocol is adapted for the use of this compound in DBA/2NCrl mice.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
DBA/2NCrl mice
-
Startle response measurement system (e.g., SR-LAB)
-
Animal enclosures for acclimation
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer Irdabisant (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pre-test period (e.g., 30 minutes) for the drug to take effect.
-
-
PPI Test Session:
-
Place a mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82, 86, or 90 dB for 20 ms) that does not elicit a significant startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus (e.g., 100 ms (B15284909) inter-stimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Each trial type should be presented multiple times (e.g., 10 times each).
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response to the acoustic stimulus.
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory. While specific data for Irdabisant is lacking, this general protocol can be used for initial investigations.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle
-
Mice (e.g., C57BL/6)
-
Open field arena
-
A variety of objects that are of similar size but different in shape and texture
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Irdabisant or vehicle can be administered before or after the training session, depending on whether the aim is to study effects on acquisition or consolidation of memory.
-
-
Testing (Day 3):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the mouse back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Test
The MWM test is a widely used assay for spatial learning and memory. The following is a general protocol that can be adapted for use with Irdabisant.
Experimental Workflow:
References
Application Notes: Preparing Irdabisant Hydrochloride Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] It readily penetrates the blood-brain barrier and is orally active.[1] The H3R is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons.[3][4] As an antagonist/inverse agonist, Irdabisant blocks the constitutive activity of the H3R and the binding of histamine, which in turn enhances the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[2][3] This mechanism of action gives Irdabisant cognition-enhancing and wake-promoting properties, making it a valuable tool for research in areas such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[1][4]
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for preparing a sterile, high-concentration stock solution for use in cell culture experiments.
Physicochemical and Handling Properties
All quantitative data regarding this compound is summarized in the table below for quick reference.
| Property | Value | Citations |
| IUPAC Name | 3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride | [5] |
| Molecular Formula | C₁₈H₂₄ClN₃O₂ | [6] |
| Molecular Weight | 349.86 g/mol | [6] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL); Insoluble in water. | [2][7] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade. | [8] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [6] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use aseptic techniques throughout the procedure to maintain the sterility of the stock solution for cell culture applications.
3.1 Materials
-
This compound powder (e.g., CAS No. 1005398-61-7)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
3.2 Safety Precautions
-
Work in a Class II biological safety cabinet (BSC) or a laminar flow hood to maintain sterility.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3 Stock Solution Preparation Procedure
-
Pre-warm DMSO: Bring the sterile DMSO to room temperature before use.
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.50 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
For 1 mL of a 10 mM stock: 0.001 L x 0.010 mol/L x 349.86 g/mol = 0.0034986 g = 3.50 mg
-
-
-
Dissolve in DMSO: Using a sterile pipette, add 1.0 mL of sterile, room-temperature DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
-
Store Properly: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]
3.4 Preparing Working Solutions
To prepare a working solution for treating cells, thaw a single aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflow and Signaling Pathway
4.1 Experimental Workflow
The following diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM Irdabisant HCl stock solution.
4.2 Mechanism of Action: Histamine H3 Receptor Signaling
Irdabisant acts as an antagonist/inverse agonist at the Gi-coupled histamine H3 receptor. This action inhibits the downstream signaling cascade and removes the receptor's tonic inhibitory effect on neurotransmitter release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 3. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound | C18H24ClN3O2 | CID 53363810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Enerisant HCl | P450 | Histamine Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Irdabisant Hydrochloride in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Irdabisant Hydrochloride (also known as CEP-26401) in common preclinical behavioral experiments. The information is intended to guide researchers in designing and executing studies to evaluate the effects of this compound on cognitive function and sensorimotor gating.
Introduction
This compound is a potent and selective histamine (B1213489) H₃ receptor antagonist and inverse agonist.[1][2] The histamine H₃ receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, in the central nervous system. By blocking the H₃ receptor, Irdabisant disinhibits the histaminergic system, leading to increased neurotransmitter release, which is thought to underlie its cognition-enhancing and wake-promoting properties.[1][3] Preclinical studies have demonstrated the efficacy of Irdabisant in various rodent models of cognitive impairment and sensorimotor gating deficits.[2][4]
Data Presentation
The following tables summarize the quantitative data for this compound administration in key behavioral experiments.
Table 1: this compound Administration for Rat Social Recognition Test
| Parameter | Value | Reference |
| Animal Model | Adult Male Sprague-Dawley Rats | [5] |
| Administration Route | Oral (p.o.) | [2][4] |
| Dosage Range | 0.01 - 0.1 mg/kg | [2][4] |
| Vehicle | Not specified, sterile saline or water is common. | |
| Pretreatment Time | 30 minutes or 2 hours | [6] |
Table 2: this compound Administration for Mouse Prepulse Inhibition (PPI) Test
| Parameter | Value | Reference |
| Animal Model | Male DBA/2NCrl Mice | [2][4] |
| Administration Route | Intraperitoneal (i.p.) | [2][4] |
| Dosage Range | 10 - 30 mg/kg | [2][4] |
| Vehicle | Not specified, sterile saline is common. | |
| Pretreatment Time | Not specified, typically 30-60 minutes. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
This compound Administration Protocols
a) Oral Administration (Gavage) for Rats
This protocol is suitable for the rat social recognition test.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, flexible tip recommended)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the rat. For a one-person procedure, grasp the rat firmly by the loose skin over the neck and shoulders to immobilize the head.
-
Gavage Needle Insertion: With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is properly positioned in the esophagus, slowly administer the solution. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Post-Administration Monitoring: Return the rat to its home cage and monitor for any signs of distress or adverse reactions for at least 15-30 minutes.
b) Intraperitoneal (IP) Injection for Mice
This protocol is suitable for the mouse prepulse inhibition test.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of this compound in the chosen vehicle.
-
Animal Handling: Restrain the mouse by grasping the loose skin over the neck and shoulders. Turn the mouse over to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement. Slowly inject the solution. The maximum recommended volume for IP injection in mice is typically 10 mL/kg.[7]
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress.
Behavioral Experiment Protocols
a) Rat Social Recognition Test
This test assesses short-term social memory.
Apparatus:
-
A clean, open-field arena (e.g., 50 x 50 x 40 cm).
Procedure:
-
Habituation: Place the adult test rat in the arena for a 5-10 minute habituation period.
-
Administration: Administer this compound or vehicle according to the oral administration protocol.
-
Trial 1 (T1): After the pretreatment time (30 or 120 minutes), place the test rat back into the arena with a juvenile conspecific. Record the duration of social investigation (e.g., sniffing, grooming) for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return both rats to their home cages for a specific ITI (e.g., 30-120 minutes).
-
Trial 2 (T2): Re-expose the test rat to the same juvenile rat. Record the duration of social investigation for the same period as in T1.
-
Data Analysis: A reduction in investigation time during T2 compared to T1 indicates recognition of the juvenile. Calculate a recognition index: (T1 - T2) / (T1 + T2). A higher index indicates better memory.
b) Mouse Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, which is often deficient in neuropsychiatric disorders.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a mouse holder on a platform to detect movement, a loudspeaker for auditory stimuli, and a computer for stimulus control and data acquisition.
Procedure:
-
Acclimation: Place the mouse in the holder within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Administration: Administer this compound or vehicle according to the IP injection protocol.
-
Test Session: After the pretreatment time, the test session begins. The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) is presented alone.
-
Prepulse-alone trials: A weaker acoustic stimulus (the prepulse, e.g., 74, 82, or 90 dB for 20 ms) is presented alone.
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Startle amplitude on pulse-alone trials) - (Startle amplitude on prepulse-pulse trials)] / (Startle amplitude on pulse-alone trials).
Experimental Workflow Diagrams
Caption: Workflow for the Rat Social Recognition Test.
Caption: Workflow for the Mouse Prepulse Inhibition Test.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Measuring Histamine H3 Receptor Activity Using Irdabisant Hydrochloride in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for the treatment of various neurological and psychiatric disorders.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in GTPγS binding assays to characterize H3R activity.
The GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs), such as the H3R.[6][7] The H3R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[3][8] In the GTPγS binding assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G protein activation upon receptor stimulation. Inverse agonists like Irdabisant can decrease the basal level of [³⁵S]GTPγS binding, providing a measure of their inhibitory activity on the constitutive activity of the receptor.
Quantitative Data for this compound
The following table summarizes the quantitative data for this compound's activity at the histamine H3 receptor, as determined in various studies.
| Parameter | Species | Value (nM) | Assay Type | Reference |
| Ki | Human H3R | 2.0 ± 1.0 | Radioligand Binding | [2] |
| Rat H3R | 7.2 ± 0.4 | Radioligand Binding | [2] | |
| Rat Brain Membranes | 2.7 ± 0.3 | Radioligand Binding | [2] | |
| Kb, app | Human H3R | 0.4 | GTPγS Binding | [1] |
| Rat H3R | 1.0 | GTPγS Binding | [1] | |
| EC50 (Inverse Agonist) | Human H3R | 1.1 | GTPγS Binding | [1] |
| Rat H3R | 2.0 | GTPγS Binding | [1] |
Histamine H3 Receptor Signaling Pathway
The Histamine H3 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). As an inverse agonist, this compound can inhibit this pathway even in the absence of an agonist by reducing the receptor's basal activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Irdabisant Hydrochloride in the Rat Social Recognition Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Irdabisant Hydrochloride (also known as CEP-26401) in the rat social recognition model, a key preclinical assay for assessing short-term memory and pro-cognitive activity. This compound is a potent and selective histamine (B1213489) H₃ (H₃R) antagonist/inverse agonist that has demonstrated efficacy in enhancing social memory in rodents.
Introduction
The social recognition test in rats is a widely utilized behavioral paradigm to evaluate short-term memory. This model leverages the innate tendency of adult rats to investigate novel juvenile conspecifics more than familiar ones. A reduction in investigation time towards a familiar juvenile upon re-exposure is interpreted as memory of the prior encounter. Cognitive enhancers are expected to prolong the retention of this social memory. This compound has been shown to improve performance in this model, indicating its potential as a cognitive-enhancing agent for disorders characterized by memory deficits.[1]
Mechanism of Action
This compound acts as a high-affinity antagonist and inverse agonist at the histamine H₃ receptor.[1] The H₃R is a presynaptic autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA).[2][3] By blocking the inhibitory tone of the H₃R, Irdabisant increases the release of these neurotransmitters in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[4][5] This neurochemical enhancement is believed to be the underlying mechanism for its pro-cognitive effects.
Data Presentation
The following tables summarize the reported effects of this compound in the rat social recognition model. The data is primarily based on the findings from Raddatz et al. (2012), which established the effective dose range for this compound.
Note: Specific quantitative data on investigation times and statistical values from the primary study by Raddatz et al. (2012) are not publicly available in detail. The tables are structured to present the known information and highlight the data that would be generated in such a study.
Table 1: Effect of Orally Administered this compound on Social Recognition Memory in Rats
| Dose (mg/kg, p.o.) | Administration Time | Inter-Trial Interval (ITI) | Outcome |
| Vehicle | 60 min pre-T1 | 2 hours | Memory Decay (Expected) |
| 0.01 | 60 min pre-T1 | 2 hours | Improved Performance |
| 0.1 | 60 min pre-T1 | 2 hours | Improved Performance |
Data derived from Raddatz et al. (2012). "Improved Performance" indicates a significant increase in the discrimination between the familiar and a novel juvenile rat compared to the vehicle group, suggesting enhanced memory retention.[1]
Table 2: Representative Data Structure for a Social Recognition Study
| Treatment Group (mg/kg) | N | T1: Investigation Time (s) (Mean ± SEM) | T2: Investigation Time - Familiar (s) (Mean ± SEM) | T2: Investigation Time - Novel (s) (Mean ± SEM) | Recognition Index* (Mean ± SEM) |
| Vehicle | 10 | Data not available | Data not available | Data not available | Data not available |
| Irdabisant (0.01) | 10 | Data not available | Data not available | Data not available | Data not available |
| Irdabisant (0.1) | 10 | Data not available | Data not available | Data not available | Data not available |
*Recognition Index can be calculated in various ways, a common method is: (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar).
Experimental Protocols
This section provides a detailed protocol for conducting the rat social recognition test to evaluate the effects of compounds like this compound.
Protocol: Rat Social Recognition Test
1. Animals:
-
Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 250-300g at the start of the experiment.
-
Stimulus: Juvenile male rats of the same strain, weighing 50-70g.
-
Housing: House adult rats individually to prevent social familiarity. House juvenile rats in groups. All animals should be acclimated to the facility for at least one week before testing. Maintain a 12-hour light/dark cycle with food and water available ad libitum, except during the brief testing period.
2. Apparatus:
-
A clean, standard rat cage with fresh bedding can serve as the testing arena. The dimensions should be sufficient to allow free movement (e.g., 45 cm x 25 cm x 20 cm).
-
The testing room should be quiet and have controlled lighting and temperature.
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Administer the compound or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined time before the first trial (T1), typically 30-60 minutes.
4. Experimental Procedure:
-
Habituation: Handle all adult rats for several days leading up to the experiment to reduce stress. On the day of testing, allow the adult rat to habituate to the testing arena for at least 30 minutes before the first trial.
-
Trial 1 (T1 - Familiarization):
-
Administer this compound or vehicle to the adult rat.
-
After the appropriate pre-treatment time (e.g., 60 minutes), place a juvenile rat into the adult rat's home cage (the testing arena).
-
Record the total time the adult rat spends actively investigating the juvenile during a 2-4 minute period. Investigation is defined as sniffing, close following, and grooming of the juvenile.
-
After the session, return both the adult and juvenile rats to their respective home cages.
-
-
Inter-Trial Interval (ITI):
-
A delay is imposed between T1 and the second trial (T2). For assessing short-term memory, this is typically between 30 minutes and 2 hours. With a longer ITI (e.g., 2 hours), vehicle-treated animals are expected to show a natural decay in memory.
-
-
Trial 2 (T2 - Recognition):
-
Place the same adult rat back into the testing arena.
-
Present the adult rat with the same juvenile from T1 (the "familiar" rat).
-
Record the duration of social investigation for a 2-4 minute period.
-
A decrease in investigation time in T2 compared to T1 indicates memory of the juvenile. The effect of the test compound is measured by its ability to preserve this memory, especially after a longer ITI where memory in control animals has faded.
-
(Optional but recommended) To confirm that any reduction in investigation is due to recognition and not a general loss of social interest, a third trial (T3) can be conducted shortly after T2, where the adult rat is exposed to a novel juvenile. A rebound in investigation time towards the novel juvenile confirms the animal's continued social motivation.
-
5. Data Analysis:
-
The primary endpoint is the duration of social investigation in T1 and T2.
-
A "Recognition Index" or "Discrimination Ratio" is often calculated. For a two-trial design, this can be expressed as (T1 - T2) / T1.
-
Statistical analysis is typically performed using a t-test or ANOVA to compare the investigation times or recognition indices between the vehicle and drug-treated groups. A p-value of <0.05 is generally considered statistically significant.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its pro-cognitive effects.
Caption: Mechanism of Irdabisant in enhancing neurotransmitter release.
Experimental Workflow for the Rat Social Recognition Test
This diagram outlines the logical flow of the experimental protocol.
Caption: Workflow of the Rat Social Recognition experiment.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. ACETYLCHOLINE RELEASE IN THE HIPPOCAMPUS AND PRELIMBIC CORTEX DURING ACQUISITION OF A SOCIALLY TRANSMITTED FOOD PREFERENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Irdabisant Hydrochloride on Prepulse Inhibition
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the effect of Irdabisant Hydrochloride (also known as CEP-26401) on prepulse inhibition (PPI), a measure of sensorimotor gating. Deficits in PPI are a hallmark of certain neuropsychiatric disorders, including schizophrenia.[1] this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has demonstrated potential in preclinical models to ameliorate such deficits.[2][3][4]
Introduction to this compound
This compound is a blood-brain barrier penetrant small molecule that acts as a potent antagonist and inverse agonist at the histamine H3 receptor.[5][6] It exhibits high affinity for both rat and human H3 receptors.[2][4] By blocking the H3 autoreceptor, which normally inhibits histamine release, Irdabisant increases histaminergic neurotransmission in the brain.[3] This mechanism is thought to underlie its observed pro-cognitive and wake-promoting effects, as well as its ability to enhance sensorimotor gating.[2][3]
Key Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
| Ki (H3R) | 7.2 nM | Rat | [5][6] |
| Ki (H3R) | 2.0 nM | Human | [5][6] |
| Antagonist Activity (Kb,app) | 1.0 nM | Rat | [3][7] |
| Antagonist Activity (Kb,app) | 0.4 nM | Human | [3][7] |
| Inverse Agonist Activity (EC50) | 2.0 nM | Rat | [3][7] |
| Inverse Agonist Activity (EC50) | 1.1 nM | Human | [3][7] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. As an inverse agonist, Irdabisant not only blocks the receptor from being activated by histamine but also reduces its basal, constitutive activity. This leads to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and modulation of downstream signaling cascades.
Protocol for Assessing Prepulse Inhibition in Mice
This protocol outlines the necessary steps to evaluate the dose-dependent effect of this compound on PPI in a standard rodent model.
Animals
-
Species: Mouse
-
Strain: DBA/2NCrl (This strain is known to have baseline PPI deficits, making it suitable for detecting PPI-enhancing effects of compounds).
-
Age: 8-10 weeks
-
Sex: Male (to avoid variability due to the estrous cycle)
-
Housing: Group-housed (2-4 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Acclimate animals to the housing facility for at least one week before testing.
Materials and Equipment
-
This compound (CEP-26401)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline - solubility of Irdabisant in this vehicle should be confirmed prior to the experiment)
-
Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments)
-
Animal scale
-
Standard laboratory supplies (syringes, needles, etc.)
Experimental Design
A between-subjects design is recommended, with animals randomly assigned to one of the following treatment groups:
| Group | Treatment | Dose (mg/kg, i.p.) |
| 1 | Vehicle | - |
| 2 | This compound | 3 |
| 3 | This compound | 10 |
| 4 | This compound | 30 |
| 5 | Risperidone (Positive Control) | 1 |
Note: Doses are based on previously published effective ranges for Irdabisant and Risperidone.[2][4]
Experimental Procedure
Step-by-step Protocol:
-
Acclimation: Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the experiment.[8]
-
Drug Preparation and Administration: Prepare fresh solutions of this compound and the vehicle on the day of testing. Weigh each animal and administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Pre-treatment Period: Return the animals to their home cages for a 30-60 minute pre-treatment period to allow for drug absorption and distribution.
-
Placement in Chambers: Place each mouse into the holder within the sound-attenuated startle chamber.
-
Chamber Acclimation: Begin the session with a 5-minute acclimation period with a constant background white noise of 65 dB.[1][9]
-
Habituation: Following acclimation, present 5 startle pulses (120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus. These trials are not included in the PPI calculation.[1]
-
Test Session: The core of the protocol consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (ITI) averaging 15-20 seconds.[9] The trial types should include:
-
Pulse Alone: A 120 dB startle pulse of 40 ms duration.
-
Prepulse + Pulse: A 20 ms prepulse of varying intensities (e.g., 70 dB, 75 dB, and 80 dB, corresponding to 5, 10, and 15 dB above the background noise) presented 100 ms before the onset of the 120 dB startle pulse.[1][9]
-
No Stimulus: Background noise only, to measure baseline movement.
-
Each trial type should be presented approximately 10 times.[1][10]
-
-
Data Collection: The maximal peak amplitude of the startle response is recorded for each trial.
Data Presentation and Analysis
The primary outcome measure is the percent prepulse inhibition (%PPI), which is calculated for each prepulse intensity.
Formula for %PPI: %PPI = 100 x [(Startle Amplitude on Pulse Alone Trials) - (Startle Amplitude on Prepulse + Pulse Trials)] / (Startle Amplitude on Pulse Alone Trials)[9][11]
The data should be summarized in a table as follows:
Table 1: Effect of this compound on % Prepulse Inhibition
| Treatment Group | Dose (mg/kg, i.p.) | %PPI at 70 dB Prepulse (Mean ± SEM) | %PPI at 75 dB Prepulse (Mean ± SEM) | %PPI at 80 dB Prepulse (Mean ± SEM) |
| Vehicle | - | |||
| Irdabisant | 3 | |||
| Irdabisant | 10 | |||
| Irdabisant | 30 | |||
| Risperidone | 1 |
Table 2: Effect of this compound on Startle Amplitude
| Treatment Group | Dose (mg/kg, i.p.) | Startle Amplitude on Pulse Alone Trials (Arbitrary Units, Mean ± SEM) |
| Vehicle | - | |
| Irdabisant | 3 | |
| Irdabisant | 10 | |
| Irdabisant | 30 | |
| Risperidone | 1 |
Statistical Analysis: The data can be analyzed using a two-way ANOVA with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor, followed by appropriate post-hoc tests to compare individual treatment groups to the vehicle control. A one-way ANOVA can be used to analyze the startle amplitude data.
Expected Outcomes
Based on existing literature, it is expected that this compound will produce a dose-dependent increase in %PPI in DBA/2NCrl mice.[2][3][4] Specifically, the 10 mg/kg and 30 mg/kg doses are anticipated to show a significant improvement in sensorimotor gating compared to the vehicle-treated group.[2][3] The positive control, risperidone, is also expected to significantly increase %PPI. It is important to analyze the startle amplitude on pulse-alone trials to ensure that the effects on %PPI are not confounded by changes in the basic startle reflex.
References
- 1. benchchem.com [benchchem.com]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. mmpc.org [mmpc.org]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Evaluation of Irdabisant Hydrochloride Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3 receptor, a presynaptic G protein-coupled receptor (GPCR), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters. By blocking the constitutive activity of the H3 receptor, Irdabisant enhances the release of these neurotransmitters, which is associated with improved cognitive function and wakefulness.[4] These application notes provide detailed protocols for key in vitro assays to determine the potency and efficacy of this compound, enabling researchers to assess its pharmacological profile.
Mechanism of Action
This compound exhibits a dual mechanism of action at the histamine H3 receptor, functioning as both an antagonist and an inverse agonist.[4][5] As an antagonist, it blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the receptor's basal, constitutive activity. This dual action leads to a disinhibition of the histaminergic system, resulting in increased histamine release in the brain.[4]
Data Presentation
The following tables summarize the in vitro potency and efficacy data for this compound.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species | Receptor/System | Value (nM) | Assay Type |
| Ki | Human | Recombinant H3R | 2.0 ± 1.0[2][3] | Radioligand Binding Displacement |
| Ki | Rat | Recombinant H3R | 7.2 ± 0.4[2][3] | Radioligand Binding Displacement |
| Ki | Rat | Brain Membranes | 2.7 ± 0.3[2][3] | Radioligand Binding Displacement |
| Kb,app | Human | H3R | 0.4[1][6] | [³⁵S]GTPγS Binding |
| Kb,app | Rat | H3R | 1.0[1][6] | [³⁵S]GTPγS Binding |
| EC50 (Inverse Agonism) | Human | H3R | 1.1[1][6] | [³⁵S]GTPγS Binding |
| EC50 (Inverse Agonism) | Rat | H3R | 2.0[1][6] | [³⁵S]GTPγS Binding |
Table 2: Off-Target Activity and Potential for Drug-Drug Interactions of this compound
| Target | Parameter | Value (µM) | Assay Type |
| hERG Channel | IC50 | 13.8[1][6] | Patch Clamp Assay |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0[6] | Radioligand Binding |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3[6] | Radioligand Binding |
| Dopamine Transporter | Ki | 11 ± 2[6] | Radioligand Binding |
| Norepinephrine Transporter | Ki | 10 ± 1[6] | Radioligand Binding |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1[6] | Enzyme Inhibition Assay |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | > 30[4][6] | Cytochrome P450 Inhibition Assay |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Displacement Assay for H3 Receptor Affinity (Ki Determination)
This assay determines the binding affinity of this compound to the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human or rat H3 receptor.
-
Cell membrane preparations from these cells.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Non-specific binding control: Clobenpropit (10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Harvest H3R-expressing cells, resuspend in ice-cold Tris-HCl buffer, and homogenize. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]NAMH (at a final concentration near its Kd).
-
50 µL of this compound at various concentrations or buffer for total binding.
-
For non-specific binding, add 50 µL of Clobenpropit.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (Antagonism and Inverse Agonism)
This functional assay measures the ability of this compound to modulate G protein activation by the H3 receptor.
Materials:
-
H3R-expressing cell membranes.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Binding buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
H3R agonist (e.g., R-α-methylhistamine) for antagonist mode.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Membrane and Compound Preparation: Prepare H3R cell membranes as described previously. Prepare serial dilutions of this compound.
-
Assay Setup:
-
Inverse Agonism: To each well, add cell membranes, GDP, and varying concentrations of this compound.
-
Antagonism: To each well, add cell membranes, GDP, a fixed concentration of an H3R agonist, and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration and wash as described for the radioligand binding assay.
-
Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Inverse Agonism: Plot the amount of bound [³⁵S]GTPγS against the log of the this compound concentration to determine the EC50 and the degree of inhibition of basal signaling.
-
Antagonism: Plot the agonist-stimulated [³⁵S]GTPγS binding against the log of the this compound concentration to determine the IC50, from which the apparent antagonist dissociation constant (Kb,app) can be calculated.
-
hERG Potassium Channel Patch Clamp Assay
This electrophysiology assay assesses the potential for this compound to inhibit the hERG channel, a key indicator for cardiac safety.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch clamp rig with amplifier and data acquisition system.
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
This compound stock solution and serial dilutions.
Protocol:
-
Cell Preparation: Plate hERG-expressing cells for patch clamp experiments.
-
Whole-Cell Patch Clamp: Establish a whole-cell patch clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Baseline Recording: Record stable baseline hERG currents in the extracellular solution.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Plot the percentage of current inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of this compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
Materials:
-
Human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
This compound stock solution and serial dilutions.
-
Positive control inhibitors for each isoform.
-
LC-MS/MS system for metabolite quantification.
Protocol:
-
Incubation Setup: In a 96-well plate, pre-incubate HLMs with this compound at various concentrations in buffer at 37°C.
-
Reaction Initiation: Add the specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: this compound acts as an inverse agonist/antagonist at the H3 receptor.
Caption: Workflow for determining H3 receptor binding affinity of Irdabisant.
Caption: Relationship between potency, efficacy, and the overall pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Measuring the Brain Penetration of Irdabisant Hydrochloride in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated pro-cognitive and wake-promoting effects in preclinical studies.[1][2] Its therapeutic potential for neurological and psychiatric disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB) and engage its central target. This document provides detailed application notes and experimental protocols for measuring the brain penetration of this compound in rodents. The methodologies described herein cover the determination of brain and plasma concentrations, cerebrospinal fluid (CSF) sampling, and bioanalytical techniques, providing a comprehensive guide for researchers in the field of neuropharmacology and drug development.
Introduction
The efficacy of centrally acting drugs is critically dependent on their ability to achieve and maintain therapeutic concentrations at their site of action within the central nervous system (CNS). This compound, a small molecule designed to modulate neurotransmission by blocking the histamine H3 autoreceptor, must effectively penetrate the BBB to exert its pharmacological effects.[3][4] Assessing the extent of brain penetration is a crucial step in the preclinical development of any CNS drug candidate. Key parameters used to quantify brain penetration include the brain-to-plasma concentration ratio (Kp) and the cerebrospinal fluid (CSF)-to-plasma concentration ratio. These measurements provide valuable insights into the drug's distribution and potential for target engagement in the brain.
Data Presentation
A critical aspect of evaluating brain penetration is the quantitative analysis of drug concentrations in various biological matrices. The following tables summarize key pharmacokinetic and brain penetration data for this compound in rodents, compiled from available literature.
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Pharmacokinetic Parameters | |||||
| T½ (half-life) | Rat | Intravenous (i.v.) | 1 mg/kg | 2.6 h | [2] |
| T½ (half-life) | Rat | Oral (p.o.) | 3 mg/kg | - | [2] |
| Oral Bioavailability | Rat | - | 3 mg/kg | High | [2] |
| Brain Penetration Parameters | |||||
| Brain-to-Plasma Ratio (Kp) | Rat | Not Specified | Not Specified | 2.6 ± 0.2 | MedChemExpress |
Note: Data from commercial sources should be verified with peer-reviewed literature where possible.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments required to determine the brain penetration of this compound in rodents.
Protocol 1: In Vivo Rodent Dosing and Sample Collection
Objective: To administer this compound to rodents and collect blood, brain, and CSF samples at specified time points for pharmacokinetic and brain penetration analysis.
Materials:
-
This compound
-
Vehicle for dosing (e.g., sterile water, saline, or a formulation vehicle)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing apparatus (e.g., oral gavage needles, syringes for injection)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Surgical tools for brain extraction (e.g., scissors, forceps)
-
Apparatus for CSF collection (see Protocol 2)
-
Dry ice or liquid nitrogen for snap-freezing samples
-
-80°C freezer for sample storage
Procedure:
-
Dosing:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administer the dose to the rodents via the selected route (e.g., oral gavage, intravenous injection, or intraperitoneal injection). Record the exact time of dosing.
-
-
Blood Collection:
-
At predetermined time points post-dosing, anesthetize the animal.
-
Collect blood via cardiac puncture or from a cannulated vessel into EDTA-coated tubes.
-
Invert the tubes gently to mix with the anticoagulant.
-
Keep the blood samples on ice.
-
Centrifuge the blood at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Cerebrospinal Fluid (CSF) Collection:
-
Immediately following blood collection, proceed with CSF collection from the cisterna magna as detailed in Protocol 2.
-
-
Brain Tissue Collection:
-
Following CSF collection, euthanize the animal by an approved method (e.g., cervical dislocation or perfusion).
-
Immediately dissect the brain. The brain can be collected whole or dissected into specific regions of interest.
-
Rinse the brain with ice-cold saline to remove any remaining blood.
-
Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen or on dry ice.
-
Store the brain tissue at -80°C until homogenization.
-
Protocol 2: Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna in Rats
Objective: To collect a clean sample of cerebrospinal fluid from the cisterna magna of an anesthetized rat.
Materials:
-
Anesthetized rat
-
Stereotaxic frame
-
Small animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
Capillary tubes or a Hamilton syringe with a fine-gauge needle
-
Microcentrifuge tubes
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame with the head flexed downwards at a sharp angle to open up the space between the occipital bone and the first cervical vertebra.
-
Shave the fur from the back of the neck.
-
Clean the exposed skin with a disinfectant.
-
-
Locating the Cisterna Magna:
-
Palpate the occipital crest. The cisterna magna is located in the depression just caudal to this crest.
-
-
CSF Collection:
-
Carefully insert a sterile glass capillary tube or a fine-gauge needle attached to a syringe through the skin and underlying muscle at a shallow angle, aiming for the cisterna magna.
-
A slight "pop" may be felt as the needle penetrates the dura mater.
-
CSF should flow into the capillary tube or be gently aspirated into the syringe. Be careful not to apply excessive suction to avoid contamination with blood.
-
Collect the desired volume of CSF (typically 50-100 µL in a rat).
-
Transfer the CSF to a pre-chilled microcentrifuge tube.
-
Immediately place the sample on dry ice and store at -80°C.
-
Protocol 3: Brain Tissue Homogenization
Objective: To prepare a uniform brain homogenate for the extraction and quantification of this compound.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS) or a specific lysis buffer)
-
Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Preparation:
-
Keep the brain tissue and all solutions on ice throughout the procedure to prevent degradation of the analyte.
-
Weigh the frozen brain tissue.
-
-
Homogenization:
-
Place the tissue in a pre-chilled tube.
-
Add a specific volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 weight-to-volume ratio).
-
Homogenize the tissue until no visible tissue clumps remain.
-
Bead beater: Add beads and homogenize according to the manufacturer's instructions.
-
Sonicator: Use short bursts on ice to prevent overheating.
-
Dounce homogenizer: Perform several strokes with both loose and tight-fitting pestles.
-
-
-
Post-Homogenization:
-
The resulting homogenate can be used directly for extraction or centrifuged to separate the supernatant for analysis.
-
Store the homogenate at -80°C if not used immediately.
-
Protocol 4: Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound in plasma, CSF, and brain homogenate samples.
Note: A specific, validated LC-MS/MS method for this compound in rodent matrices is not publicly available. The following is a general protocol that must be optimized and validated for this specific application.
Materials:
-
Plasma, CSF, and brain homogenate samples
-
Internal standard (IS) - ideally a stable isotope-labeled version of Irdabisant
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid)
-
LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To a known volume of sample (e.g., 50 µL), add the internal standard.
-
Add 3-4 volumes of ice-cold protein precipitation solvent.
-
Vortex vigorously to mix.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good peak shape and separation from matrix components.
-
-
Mass Spectrometry:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Determine the optimal multiple reaction monitoring (MRM) transitions for Irdabisant and the internal standard. This involves identifying the precursor ion (Q1) and the most abundant product ion (Q3) for each compound.
-
Optimize MS parameters such as collision energy and declustering potential.
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound spiked into the corresponding blank matrix (plasma, CSF, or brain homogenate).
-
Calculate the concentration of Irdabisant in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for measuring Irdabisant brain penetration.
Caption: Irdabisant's mechanism at the H3 autoreceptor.
Caption: Relationship between experimental measurements.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the preclinical assessment of this compound's brain penetration in rodents. Accurate determination of the brain-to-plasma and CSF-to-plasma concentration ratios is essential for understanding the pharmacokinetic/pharmacodynamic relationship of this compound and for guiding its further development as a potential therapeutic agent for CNS disorders. The successful implementation of these methods will provide critical data to support the advancement of this compound through the drug development pipeline.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Irdabisant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 (H₃) receptor antagonist/inverse agonist that has been investigated for its potential therapeutic utility in cognitive and attentional disorders.[1] As a blood-brain barrier penetrant, understanding its pharmacokinetic profile in preclinical models is crucial for predicting its disposition in humans and for designing safe and effective clinical studies.[2][3] These application notes provide a summary of the preclinical pharmacokinetic data of Irdabisant and detailed protocols for its analysis in common animal models.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Irdabisant following intravenous (IV) and oral (PO) administration in rats, dogs, and monkeys. This data allows for a comparative assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties across different species.
Table 1: Single-Dose Intravenous (1 mg/kg) Pharmacokinetic Parameters of Irdabisant [2]
| Parameter | Rat | Dog | Monkey |
| t½ (h) | 2.6 | 2.9 | 5.4 |
| Vd (L/kg) | 9.4 | 3.5 ± 1.1 | 3.8 ± 0.9 |
| CL (mL/min/kg) | 42 | 13.2 ± 1.5 | 7.7 ± 1.8 |
t½: Half-life; Vd: Volume of distribution; CL: Clearance.
Table 2: Single-Dose Oral (3 mg/kg) Pharmacokinetic Parameters of Irdabisant [2]
| Parameter | Rat | Dog | Monkey |
| t½ (h) | 2.9 | 2.7 | 5.0 |
| Cmax (ng/mL) | 270 | 230 ± 70 | 760 ± 74 |
| AUC (ng·h/mL) | 984 | 1190 ± 180 | 1919 ± 611 |
| F (%) | 83 | 22 ± 2 | 83 ± 18 |
t½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.
Experimental Protocols
Detailed methodologies for conducting preclinical pharmacokinetic and safety pharmacology studies of this compound are provided below. These protocols are based on established practices in preclinical drug development.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
2. Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (200-250 g)
-
Cannulas for IV administration and blood collection
-
Syringes, gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
3. Procedure:
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate animals for at least one week before the study.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of 1 mg/kg Irdabisant via a tail vein or jugular vein cannula.
-
Oral (PO): Administer a single dose of 3 mg/kg Irdabisant via oral gavage. Fast animals overnight prior to oral dosing.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.
4. Bioanalysis:
-
Method: Quantify Irdabisant concentrations in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Perform protein precipitation of plasma samples using acetonitrile (B52724) containing an internal standard.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) using non-compartmental analysis software.
Protocol 2: Safety Pharmacology Core Battery Assessment
1. Objective: To evaluate the potential adverse effects of this compound on vital organ systems (central nervous, cardiovascular, and respiratory systems) in accordance with ICH S7A guidelines.
2. Central Nervous System (CNS) Assessment (in Rats):
-
Modified Irwin Test: Observe animals for changes in behavior, autonomic functions, and sensorimotor reflexes at various time points after dosing.
-
Locomotor Activity: Measure spontaneous locomotor activity using an automated activity monitoring system.
-
Motor Coordination: Assess motor coordination using a rotarod test.
3. Cardiovascular System Assessment (in Dogs or Monkeys):
-
Telemetry: Surgically implant telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals. Record data before and after administration of Irdabisant.
4. Respiratory System Assessment (in Rats):
-
Whole-Body Plethysmography: Measure respiratory rate and tidal volume in conscious, unrestrained animals.
5. Dosing: Administer a range of doses, including and exceeding the anticipated therapeutic range, to establish a dose-response relationship for any observed effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Logical relationship of the safety pharmacology core battery.
In Vitro Metabolism
Irdabisant shows inhibitory activity against cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, and 3A4, with IC₅₀ values greater than 30 μM, suggesting a low potential for drug-drug interactions via this pathway. It also exhibits relatively low inhibitory activity against the hERG current, with an IC₅₀ value of 13.8 µM.[2] Detailed metabolic pathways have not been fully elucidated in publicly available literature. Further studies using liver microsomes or hepatocytes from different species would be necessary to identify the specific metabolic routes and the enzymes involved.
References
Application Notes and Protocols: Irdabisant Hydrochloride in Ex Vivo Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant (B1672177) hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine.[1] Antagonism of the H3 receptor is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment and schizophrenia.[2][3]
Ex vivo receptor occupancy studies are a critical tool in drug development to establish the relationship between the dose of a drug, its concentration in the target tissue, and the extent of target engagement. These studies provide essential information for dose selection in clinical trials and for understanding the pharmacokinetics/pharmacodynamics (PK/PD) relationship of a drug candidate.
These application notes provide a comprehensive overview of the use of irdabisant hydrochloride in ex vivo receptor occupancy studies, including detailed protocols and data presentation.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist and inverse agonist at the H3 receptor. As an antagonist, it blocks the binding of endogenous histamine to the receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, which is known to be active even in the absence of an agonist.[4] The H3 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activity, irdabisant increases the synthesis and release of histamine and other neurotransmitters.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound from in vitro binding and functional assays, as well as ex vivo receptor occupancy studies.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Rat | H3 | 7.2 ± 0.4 nM | [2][3] |
| Human | H3 | 2.0 ± 1.0 nM | [2][3] | |
| Rat (Brain Membranes) | H3 | 2.7 ± 0.3 nM | [2] | |
| Kb,app | Rat | H3 | 1.0 nM | [3] |
| Human | H3 | 0.4 nM | [3] | |
| EC₅₀ (Inverse Agonist) | Rat | H3 | 2.0 nM | [3] |
| Human | H3 | 1.1 nM | [3] |
Table 2: Ex Vivo Receptor Occupancy of this compound in Rats
| Parameter | Species | Tissue | Dosing Route | Value | Reference |
| OCC₅₀ | Rat | Cortical Slices | Oral | 0.1 ± 0.003 mg/kg | [2] |
Experimental Protocols
Protocol 1: Ex Vivo H3 Receptor Occupancy Study in Rats using Autoradiography
This protocol is adapted from established methods for H3 receptor antagonists and is suitable for determining the ex vivo receptor occupancy of this compound.
Objective: To determine the dose-dependent occupancy of H3 receptors in the rat brain following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (200-250g)
-
Radioligand (e.g., [³H]N-α-methylhistamine ([³H]NAMH))
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging screen
-
Phosphor imager system
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Administer this compound orally at a range of doses to different groups of rats.
-
Include a vehicle-treated control group.
-
Allow for sufficient time for drug absorption and distribution to the brain (typically 30-60 minutes, but should be determined by pharmacokinetic studies).
-
-
Tissue Collection:
-
At the predetermined time point, euthanize the animals via an approved method.
-
Decapitate the animals and rapidly remove the brains.
-
Freeze the brains in isopentane (B150273) cooled with dry ice (-40°C).
-
Store the frozen brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut 20 µm coronal sections of the frozen brains.
-
Thaw-mount the sections onto microscope slides.
-
Store the slides at -80°C until the binding assay.
-
-
Radioligand Binding:
-
Bring the slides to room temperature.
-
Incubate the slides with a solution of the H3 receptor radioligand (e.g., [³H]NAMH) in incubation buffer for a specified time (e.g., 60-90 minutes) at room temperature.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a saturating concentration of a non-labeled H3 receptor ligand (e.g., 10 µM clobenpropit).
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 3 x 5 minutes).
-
Perform a final brief rinse in ice-cold distilled water.
-
Dry the slides under a stream of cool, dry air.
-
-
Autoradiography:
-
Appose the dried slides to a phosphor imaging screen.
-
Expose the screen for a period of 1-7 days, depending on the specific activity of the radioligand and receptor density.
-
Scan the screen using a phosphor imager.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the autoradiograms (e.g., cortex, striatum).
-
Quantify the signal intensity in the ROIs.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of this compound using the following formula: % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100
-
Plot the percent occupancy against the dose of this compound to determine the OCC₅₀ value.
-
Conclusion
The provided application notes and protocols offer a framework for conducting ex vivo receptor occupancy studies with this compound. These studies are instrumental in characterizing the in-vivo target engagement of this novel H3 receptor antagonist/inverse agonist and are a cornerstone for its preclinical and clinical development. The quantitative data and detailed methodologies presented here will aid researchers and drug development professionals in designing and executing robust experiments to further elucidate the therapeutic potential of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Wake-Promoting Effects of Irdabisant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the wake-promoting effects of Irdabisant Hydrochloride (also known as CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The protocols outlined below cover both preclinical and clinical study designs, incorporating electrophysiological, behavioral, and neurochemical endpoints.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, brain-penetrant small molecule that acts as a potent inverse agonist at the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS).[3] By blocking this receptor, Irdabisant disinhibits histaminergic neurons, leading to increased histamine levels in the brain. Elevated histamine enhances the activity of wake-promoting neuronal circuits, which also involve other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3][4] This mechanism of action suggests a therapeutic potential for Irdabisant in treating disorders of excessive daytime sleepiness, such as narcolepsy.[5]
Preclinical Evaluation of Wake-Promoting Effects
In Vivo Electrophysiological Assessment in Rodents
Objective: To quantify the effects of this compound on sleep-wake architecture using electroencephalography (EEG) and electromyography (EMG).
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are surgically implanted with chronic EEG and EMG electrodes under anesthesia.[6] EEG electrodes are placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles.[7]
-
Surgical Recovery and Habituation: Animals are allowed a one-week recovery period post-surgery. Following recovery, they are habituated to the recording chambers and tethered recording cables for another week.[6]
-
Experimental Design: A crossover or parallel-group design can be used. Animals are randomly assigned to receive vehicle or this compound at various doses (e.g., 3, 10, and 30 mg/kg, administered orally).[1]
-
Dosing and Recording: Dosing occurs at the beginning of the light phase (the typical sleep period for rodents). Continuous EEG and EMG recordings are acquired for 24 hours post-dosing.[6]
-
Data Analysis: Sleep-wake states (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)) are scored in 10-second epochs. Key parameters to be analyzed include:
-
Total time spent in each state.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis to assess changes in brainwave frequencies (e.g., delta, theta, alpha, beta, gamma).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Total Wakefulness (min) | Total NREM Sleep (min) | Total REM Sleep (min) | Sleep Latency (min) |
| Vehicle | - | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| Irdabisant | 3 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Irdabisant | 10 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Irdabisant | 30 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Modafinil) | Effective Dose | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Note: Preclinical studies have shown that Irdabisant is wake-promoting at doses of 3 to 30 mg/kg p.o. in rats.[1] At 30 mg/kg, treated animals were awake for 90% of the time up to 3 hours post-dosing.[2]
Assessment in a Narcolepsy Animal Model
Objective: To evaluate the efficacy of this compound in a genetically validated animal model of narcolepsy.
Experimental Protocol:
-
Animal Model: Orexin/hypocretin knockout mice (orexin-/-), which exhibit key symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy-like episodes.
-
Experimental Design and Recording: Similar to the EEG study in rats, orexin-/- mice are implanted with EEG/EMG electrodes. Following recovery and habituation, they receive vehicle or this compound.
-
Data Analysis: In addition to sleep-wake parameters, the frequency and duration of cataplexy-like episodes (characterized by muscle atonia during wakefulness) are quantified.
Clinical Evaluation of Wake-Promoting Effects
Phase I/II Study in Healthy Volunteers and Patients with Narcolepsy
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
Experimental Protocol: Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test to objectively measure an individual's ability to remain awake in a sleep-conducive environment.[8]
-
Study Population: Healthy volunteers or patients diagnosed with narcolepsy.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Dosing: Single or multiple ascending doses of this compound.
-
MWT Procedure:
-
The test consists of four 40-minute trials conducted at 2-hour intervals, starting 1.5-3 hours after the subject's usual wake-up time.[9]
-
During each trial, the subject sits (B43327) in a quiet, dimly lit room and is instructed to try to remain awake without using extraordinary measures.[10]
-
Polysomnography is used to monitor for sleep onset.
-
The trial is terminated after 40 minutes if no sleep occurs, or after the first unequivocal signs of sleep (e.g., three consecutive epochs of N1 sleep or one epoch of any other sleep stage).[9]
-
-
Primary Endpoint: Mean sleep latency across the four MWT trials.
Data Presentation:
| Treatment Group | Dose | Mean MWT Sleep Latency (min) | Epworth Sleepiness Scale (ESS) Score |
| Placebo | - | Baseline/Placebo Value | Baseline/Placebo Value |
| Irdabisant | Dose 1 | Experimental Value | Experimental Value |
| Irdabisant | Dose 2 | Experimental Value | Experimental Value |
| Irdabisant | Dose 3 | Experimental Value | Experimental Value |
| Active Comparator (e.g., Pitolisant) | Therapeutic Dose | Experimental Value | Experimental Value |
Note: Clinical studies with other H3R inverse agonists, such as Pitolisant, have demonstrated a significant increase in MWT sleep latency and a reduction in ESS scores in patients with narcolepsy.[4] A study with Irdabisant in healthy volunteers showed a dose-related inhibition of sleep.[11][12]
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Irdabisant's mechanism of action via the H3 receptor signaling pathway.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of Irdabisant's wake-promoting effects.
Clinical Trial Logical Flow
Caption: Logical flow of a randomized controlled trial for Irdabisant.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. frontiersin.org [frontiersin.org]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utmb.edu [utmb.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cognitive-Enhancing Effects of Irdabisant Hydrochloride In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant potential as a cognitive-enhancing agent in preclinical studies.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine (B1211576).[2] As a Gi/o protein-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this receptor, Irdabisant disinhibits the release of these neurotransmitters, offering a promising therapeutic strategy for cognitive deficits observed in various neurological and psychiatric disorders.
These application notes provide detailed protocols for assessing the cognitive-enhancing effects of this compound in vivo using established rodent behavioral models. Furthermore, methods for investigating its neurochemical mechanism of action are described.
Mechanism of Action: Histamine H3 Receptor Signaling
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by its endogenous ligand, histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. As an antagonist/inverse agonist, Irdabisant blocks the constitutive activity of the H3 receptor and prevents histamine from binding, thereby disinhibiting adenylyl cyclase and increasing cAMP levels. This cascade of events ultimately leads to an increased release of histamine from histaminergic neurons and other neurotransmitters, such as acetylcholine and dopamine, from non-histaminergic neurons where H3 receptors act as heteroreceptors.
In Vivo Behavioral Assays for Cognitive Enhancement
A battery of behavioral tests can be employed to assess the various domains of cognition, including learning, memory, and executive function. The following are detailed protocols for commonly used assays in rodents.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate short-term and long-term recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Protocol:
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material. A set of objects that are different in shape, color, and texture, but similar in size and devoid of any innate rewarding or aversive properties.
-
Habituation (Day 1):
-
Place each rat individually into the empty arena for 5-10 minutes to allow for habituation to the novel environment.
-
-
Familiarization Phase (T1) (Day 2):
-
Administer this compound or vehicle at the desired dose and route (e.g., 0.01-0.1 mg/kg, p.o.) 30-60 minutes prior to the trial.[1]
-
Place two identical objects in opposite corners of the arena.
-
Allow the rat to explore the objects for a 5-minute session.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in contact with or directed towards the object at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
For short-term memory , use a short ITI (e.g., 1 hour).
-
For long-term memory , use a longer ITI (e.g., 24 hours).
-
-
Test Phase (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a 5-minute session.
-
Record the time spent exploring the familiar (F) and the novel (N) object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Time exploring Novel - Time exploring Familiar) / (Time exploring Novel + Time exploring Familiar).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the Irdabisant-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Table 1: Representative Quantitative Data for H3 Receptor Antagonists in the NOR Test
| Compound | Dose (mg/kg) | Animal Model | ITI | Key Finding |
| Irdabisant | 0.01 - 0.1 (p.o.) | Rat | 1 hour | Improved performance in social recognition (a related memory task).[1] |
| Enerisant | 0.03 - 0.3 (p.o.) | Rat | 1 hour | Reversed scopolamine-induced cognitive impairment.[5] |
| Ciproxifan | 3 (i.p.) | Rat | 24 hours | Ameliorated isoflurane-induced memory impairment. |
| E159 | 2.5 - 5 (i.p.) | Rat | 1 hour | Counteracted dizocilpine-induced short-term memory deficits.[6][7] |
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory, which are highly dependent on hippocampal function.
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Days 1-4):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Each day, each rat undergoes four trials. For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
The rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across the training days. A steeper learning curve (i.e., a faster decrease in latency and path length) in the Irdabisant-treated group compared to the control group indicates enhanced spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the groups. A significantly greater amount of time and more crossings in the Irdabisant-treated group suggest improved spatial memory consolidation and retrieval.
-
Table 2: Representative Quantitative Data for H3 Receptor Antagonists in the MWM Test
| Compound | Dose (mg/kg) | Animal Model | Key Finding |
| Thioperamide | 5 (i.p.) | Mouse | Decreased escape latency during acquisition and increased time in the target quadrant in a model of chronic cerebral hypoperfusion.[8] |
| Ciproxifan | 3 (i.p.) | Rat | Improved performance in a model of Alzheimer's disease.[9] |
| ABT-239 | Not specified | Rat | Improved spatial reference memory in stressed animals.[10] |
| (R)-alpha-methylhistamine (agonist) | 10 (i.p.) | Rat | Facilitated recovery of spatial memory.[11] |
Radial Arm Maze (RAM)
The RAM task is used to assess both working memory and reference memory.
Protocol:
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food wells are located at the end of each arm.
-
Habituation and Shaping:
-
Habituate the rats to the maze by placing food rewards in all arms and allowing free exploration.
-
Gradually transition to the task by baiting only a subset of arms.
-
-
Testing Phase:
-
Working Memory Protocol: All eight arms are baited. The rat is placed on the central platform and allowed to visit the arms to retrieve the rewards. The trial ends when all rewards have been consumed or after a set time limit (e.g., 10 minutes).
-
Working Memory Error: Re-entry into an arm that has already been visited in the same trial.
-
-
Reference Memory Protocol: The same four arms are consistently baited across all trials, while the other four are never baited.
-
Reference Memory Error: Entry into an arm that has never been baited.
-
-
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the testing session.
-
Data Analysis:
-
Record the number of working memory errors and reference memory errors.
-
A significant reduction in the number of errors in the Irdabisant-treated group compared to the control group indicates an improvement in working and/or reference memory.
-
Table 3: Representative Quantitative Data for H3 Receptor Antagonists in the RAM Test
| Compound | Dose (mg/kg) | Animal Model | Key Finding |
| Thioperamide | 2.5 - 10 (i.p.) | Rat | The highest dose (10 mg/kg) caused a significant impairment in choice accuracy.[12] |
In Vivo Neurochemical Analysis
To elucidate the mechanism by which Irdabisant enhances cognition, in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions.
Experimental Workflow:
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer this compound or vehicle.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for levels of histamine, acetylcholine, and dopamine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline levels.
-
Compare the time course of neurotransmitter changes between the Irdabisant-treated and vehicle-treated groups. An increase in the extracellular levels of these neurotransmitters would provide direct evidence for the mechanism of action of Irdabisant.
-
Table 4: Expected Neurochemical Changes Following Irdabisant Administration
| Neurotransmitter | Brain Region of Interest | Expected Change | Rationale |
| Histamine | Prefrontal Cortex, Hypothalamus | Increase | Blockade of H3 autoreceptors on histaminergic neurons. |
| Acetylcholine | Prefrontal Cortex, Hippocampus | Increase | Blockade of H3 heteroreceptors on cholinergic neurons. |
| Dopamine | Nucleus Accumbens, Prefrontal Cortex | Increase | Blockade of H3 heteroreceptors on dopaminergic neurons. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo assessment of the cognitive-enhancing properties of this compound. By employing a combination of robust behavioral assays and neurochemical techniques, researchers can effectively characterize the efficacy and mechanism of action of this promising compound. The provided data tables offer a comparative reference for expected outcomes based on existing literature on H3 receptor antagonists. Careful adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, crucial for the advancement of drug development in the field of cognitive enhancement.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of spatial memory by (R)-alpha-methylhistamine, a histamine H(3)-receptor agonist, on the Morris water-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of nicotinic and histamine H3 systems in the radial-arm maze repeated acquisition task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
Application Notes and Protocols for In-Vitro Studies of Histamine H3 Receptor Function Using Irdabisant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] Its high affinity for the H3 receptor and ability to penetrate the blood-brain barrier make it a valuable pharmacological tool for studying the role of the histaminergic system in various physiological and pathological processes, including cognitive function and wakefulness.[1][3] These application notes provide detailed protocols for utilizing this compound in in-vitro settings to investigate H3 receptor function, including its binding characteristics and its impact on downstream signaling pathways.
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] A key characteristic of the H3 receptor is its constitutive activity, meaning it can signal in the absence of an agonist.[4][5] Irdabisant, as an inverse agonist, not only blocks the action of agonists but also reduces the basal signaling activity of the receptor.[1][3][4]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its activity at the histamine H3 receptor.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species/System | Radioligand | Kᵢ (nM) | Reference(s) |
| Human (recombinant) | [³⁵S]GTPγS | 2.0 ± 1.0 | [2] |
| Human (recombinant) | Not Specified | 2.0 | [1][3] |
| Rat (brain membranes) | Not Specified | 2.7 ± 0.3 | [2][4] |
| Rat (recombinant) | Not Specified | 7.2 ± 0.4 | [2] |
| Rat (recombinant) | Not Specified | 7.2 | [1][3] |
Table 2: Functional Activity of this compound at Histamine H3 Receptors
| Activity Type | Species | Assay | Parameter | Value (nM) | Reference(s) |
| Antagonist | Human | [³⁵S]GTPγS Binding | Kb,app | 0.4 | [4] |
| Antagonist | Rat | [³⁵S]GTPγS Binding | Kb,app | 1.0 | [4] |
| Inverse Agonist | Human | [³⁵S]GTPγS Binding | EC₅₀ | 1.1 | [4] |
| Inverse Agonist | Rat | [³⁵S]GTPγS Binding | EC₅₀ | 2.0 | [4] |
Table 3: Selectivity Profile of this compound
| Target | Parameter | Value (µM) | Reference(s) |
| hERG Current | IC₅₀ | 13.8 | [1][3] |
| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 | [1] |
| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 | [1] |
| Dopamine Transporter | Kᵢ | 11 ± 2 | [1] |
| Norepinephrine Transporter | Kᵢ | 10 ± 1 | [1] |
| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 | [1] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | > 30 | [1][3] |
Signaling Pathways and Experimental Workflows
Caption: Histamine H3 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Generation of cell lines for drug discovery through random activation of gene expression: application to the human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Irdabisant Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Irdabisant Hydrochloride (also known as CEP-26401) in primary neuronal cultures. This document outlines the mechanism of action, key signaling pathways, experimental protocols, and relevant pharmacological data to facilitate research into the therapeutic potential of this potent and selective histamine (B1213489) H₃ receptor (H₃R) antagonist/inverse agonist.
Introduction
This compound is a blood-brain barrier penetrant compound with cognition-enhancing and wake-promoting properties.[1][2] It acts as both an antagonist and an inverse agonist at the histamine H₃ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] The H₃R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[4] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[5][6][7] By blocking the constitutive activity of the H₃R and preventing the binding of endogenous histamine, Irdabisant enhances the release of these neurotransmitters, which are crucial for cognitive processes like memory and wakefulness.[3]
Mechanism of Action
Irdabisant exhibits a dual pharmacological profile at the H₃ receptor:
-
Antagonist Activity: It blocks the receptor, preventing the endogenous agonist, histamine, from binding and eliciting its inhibitory effects.
-
Inverse Agonist Activity: The H₃ receptor displays constitutive activity, meaning it can signal even without an agonist bound. Irdabisant reduces this basal level of signaling.[3]
This dual action leads to a disinhibition of histaminergic and other neuronal systems, resulting in increased neurotransmitter release in brain regions associated with cognition and arousal.[3][6]
Pharmacological Data
The following tables summarize the key in vitro pharmacological data for Irdabisant.
Table 1: Receptor Binding Affinity and Functional Activity of Irdabisant
| Parameter | Species | Value | Reference |
| Binding Affinity (Kᵢ) | |||
| H₃ Receptor | Rat | 7.2 nM | [1][2] |
| Human | 2.0 nM | [1][2] | |
| Muscarinic M₂ Receptor | 3.7 ± 0.0 µM | [1][2] | |
| Adrenergic α₁ₐ Receptor | 9.8 ± 0.3 µM | [1][2] | |
| Dopamine Transporter | 11 ± 2 µM | [1][2] | |
| Norepinephrine Transporter | 10 ± 1 µM | [1][2] | |
| Antagonist Activity (Kₑ,ₐₚₚ) | |||
| H₃ Receptor | Rat | 1.0 nM | [1][3] |
| Human | 0.4 nM | [1][3] | |
| Inverse Agonist Activity (EC₅₀) | |||
| H₃ Receptor | Rat | 2.0 nM | [1][3] |
| Human | 1.1 nM | [1][3] |
Table 2: Enzyme Inhibition and Other Activities of Irdabisant
| Target | Parameter | Value | Reference |
| hERG Current | IC₅₀ | 13.8 µM | [1][2] |
| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 µM | [1][2] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | > 30 µM | [1][2] |
Signaling Pathways
Irdabisant modulates several intracellular signaling pathways through its action on the H₃ receptor, which is primarily coupled to Gi/o proteins.[3][5]
Figure 1: Irdabisant's effect on G-protein signaling.
Activation of the H₃ receptor can also stimulate the Akt/glycogen synthase kinase (GSK)-3β axis and the phospholipase A₂ (PLA₂) mediated release of arachidonic acid.[3][5] As an antagonist/inverse agonist, Irdabisant is expected to inhibit or reduce these downstream effects.
Figure 2: Modulation of the PI3K/Akt/GSK-3β pathway.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific primary neuronal culture system and experimental goals.
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol is adapted from established methods for primary neuronal culture.[8]
Materials:
-
E18-19 timed-pregnant Sprague-Dawley rats
-
Neurobasal Medium
-
B-27 Supplement
-
L-glutamine
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine or Poly-L-ornithine overnight at 37°C, followed by washing with sterile water.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18-19 rat embryos in ice-cold HBSS.
-
Mince the cortical tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the digestion solution and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium supplemented with B-27, L-glutamine, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the pre-coated culture plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Figure 3: Primary neuronal culture workflow.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Mature primary neuronal cultures (DIV 7-14)
-
Pre-warmed culture medium
Procedure:
-
Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response study, with concentrations ranging from picomolar to micromolar, based on the provided pharmacological data.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the Irdabisant-containing medium to each well to achieve the final desired concentration. For vehicle controls, add medium containing the same final concentration of the solvent (e.g., DMSO).
-
Incubate the treated cultures for the desired period (e.g., 1 hour, 24 hours) at 37°C in a humidified atmosphere of 5% CO₂.
-
Following incubation, the cells can be processed for various downstream analyses.
Protocol 3: Assessment of Neuronal Viability (e.g., MTT Assay)
This protocol can be used to assess the potential cytotoxicity of Irdabisant on primary neurons.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After treating the neurons with Irdabisant as described in Protocol 2, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Neurotransmitter Release (e.g., HPLC)
This protocol provides a general framework for measuring the effect of Irdabisant on the release of neurotransmitters like histamine, acetylcholine, or dopamine.
Materials:
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)
-
Microdialysis probes (for in vivo-like studies) or collection of culture supernatant
-
Appropriate standards for the neurotransmitters of interest
Procedure:
-
Treat the primary neuronal cultures with Irdabisant as described in Protocol 2.
-
At the end of the incubation period, collect the culture supernatant.
-
Stabilize the neurotransmitters in the collected samples (e.g., by adding antioxidants or acidifying the sample).
-
Analyze the samples by HPLC to quantify the concentration of the neurotransmitter of interest.
-
Compare the neurotransmitter levels in Irdabisant-treated cultures to vehicle-treated controls.
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H₃ receptor in neuronal function and its potential as a therapeutic target for cognitive disorders. These application notes provide a foundation for designing and executing experiments in primary neuronal cultures. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Irdabisant Hydrochloride solubility issues and solutions
Welcome to the technical support center for Irdabisant Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I'm observing precipitation of this compound when I dilute my stock solution in a neutral pH buffer. Why is this happening?
Irdabisant is a weak base. Its hydrochloride salt is more soluble in acidic conditions where the molecule is protonated. In neutral or alkaline pH, the hydrochloride salt can convert to the less soluble free base, leading to precipitation. This is a critical consideration when preparing aqueous solutions for in vitro and in vivo experiments.
Q3: What solvents can I use to dissolve this compound?
Irdabisant is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a co-solvent system may be necessary. A reported formulation for animal studies involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer. This suggests that a combination of a primary organic solvent, a co-solvent, and a surfactant can be effective.
Q4: How can I enhance the aqueous solubility and dissolution rate of this compound for my experiments?
Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble compounds like Irdabisant. These include:
-
pH Adjustment: Maintaining an acidic pH (below the pKa of the compound) will keep the molecule in its more soluble ionized form.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) in which the drug has higher solubility can increase the overall solubility in an aqueous vehicle.
-
Surfactants: The addition of surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can significantly improve the dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of the drug.
Troubleshooting Guides
Issue: Low or Inconsistent Solubility in Aqueous Buffers
Potential Cause: The pH of your buffer is at or above the pKa of Irdabisant, causing the conversion of the more soluble hydrochloride salt to the less soluble free base.
Solutions:
-
pH Adjustment:
-
Recommendation: Prepare your aqueous solutions in a buffer with a pH well below the pKa of Irdabisant to ensure it remains in its protonated, more soluble form. Start with acidic buffers (e.g., pH 1.2 to 4.5) and assess solubility.
-
Workflow:
Figure 1: Workflow for addressing pH-related solubility issues.
-
-
Use of Co-solvents:
-
Recommendation: If pH adjustment alone is insufficient or not appropriate for your experimental system, consider adding a water-miscible co-solvent.
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).
-
Experimental Approach:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400).
-
Add a small aliquot of the stock solution to the co-solvent/buffer mixtures and observe for precipitation.
-
Determine the maximum concentration achievable without precipitation.
-
-
Issue: Poor Dissolution Rate from Solid Form
Potential Cause: The crystalline form of this compound has a high lattice energy, which limits its dissolution rate even if the thermodynamic solubility is higher in the dissolution medium.
Solutions:
-
Amorphous Solid Dispersion:
-
Concept: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can bypass the crystal lattice energy, leading to a much faster dissolution rate.
-
Suggested Polymer: Polyvinylpyrrolidone K30 (PVP K30) is a commonly used carrier for creating solid dispersions.
-
Workflow for Formulation Development:
Figure 2: Workflow for developing a solid dispersion formulation.
-
-
Cyclodextrin Inclusion Complexation:
-
Concept: The hydrophobic Irdabisant molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, whose hydrophilic exterior enhances aqueous solubility.
-
Suggested Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and safety profile.
-
Quantitative Data Summary
Due to the limited availability of public data for this compound, this table provides a general overview based on available information for the free base and typical values for solubility-enhancing excipients.
| Solvent/System | Irdabisant Free Base Solubility | This compound (Expected) |
| Water | 0.0675 mg/mL[1] | Poor, pH-dependent |
| DMSO | Soluble | Soluble |
| Aqueous Buffer (pH 1.2) | Not Reported | Higher solubility expected |
| Aqueous Buffer (pH 7.4) | Not Reported | Low solubility expected |
| Ethanol | Not Reported | Potentially moderate solubility |
| PEG 400 | Not Reported | Potentially moderate solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with PVP K30 to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol (B129727) (or other suitable volatile solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by stirring or sonication until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature, X-ray Diffraction (XRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-polymer interactions.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-Methanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation:
-
Calculate the required weights of this compound and HP-β-CD for a specific molar ratio (e.g., 1:1).
-
-
Mixing and Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the water-methanol solution to moisten the powder.
-
Add the accurately weighed this compound to the mortar.
-
Knead the mixture thoroughly for 30-60 minutes to form a homogeneous paste. Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass tray.
-
Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using DSC, XRD, and FTIR.
-
Determine the solubility of the complex in water and compare it to that of the pure drug.
-
Protocol 3: General Procedure for HPLC-UV Analysis in Solubility and Dissolution Studies
Objective: To provide a general framework for developing an HPLC-UV method for the quantification of this compound. Note: This is a template and must be validated for your specific application.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve a good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by scanning a dilute solution with a UV spectrophotometer.
-
Injection Volume: 10-20 µL.
Method Development and Validation Workflow:
This technical support center provides a foundational understanding of the solubility challenges associated with this compound and offers practical strategies and starting protocols to overcome them. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
How to improve the bioavailability of Irdabisant Hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of Irdabisant Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing lower than expected oral bioavailability. What are the potential reasons for this?
A1: While some preclinical studies report high oral bioavailability of this compound in rats and monkeys, several factors could contribute to lower-than-expected exposure in your experiments.[1][2] this compound is reported to be insoluble in water, which can lead to poor dissolution in the gastrointestinal (GI) tract, a critical step for drug absorption.[3] Other potential factors include presystemic metabolism and poor membrane permeation.[4][5]
Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of a poorly water-soluble compound like this compound?
A2: For poorly water-soluble drugs, several formulation strategies can be employed to improve bioavailability.[6][7][8][9] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: Although Irdabisant is already in a hydrochloride salt form, exploring other salt forms could potentially improve solubility and dissolution.
-
-
Enabling Formulations:
A summary of these approaches is presented in the table below.
Troubleshooting Guide
Issue: Poor and Variable Oral Absorption of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound.
Step 1: Physicochemical Characterization
Before reformulating, it is crucial to understand the physicochemical properties of your specific batch of this compound.
| Property | Importance for Bioavailability | Experimental Protocol |
| Aqueous Solubility | Determines dissolution rate in the GI tract. | Determine the equilibrium solubility in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). |
| LogP/LogD | Indicates lipophilicity and potential for membrane permeation. | Perform shake-flask method using n-octanol and water/buffer at different pH values. |
| Solid-State Properties | Polymorphism and crystallinity can affect solubility and dissolution. | Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
Step 2: Formulation Development Workflow
The following workflow outlines a logical progression for developing a formulation with enhanced bioavailability.
Detailed Experimental Protocols
Protocol 1: Preparation and Evaluation of a Solid Dispersion
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus 2)
Method:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio) in a minimal amount of methanol.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder.
-
Perform in vitro dissolution testing of the solid dispersion compared to the unformulated drug in SGF and SIF.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Method:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Construct a ternary phase diagram to identify the self-emulsification region for promising combinations of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by dissolving this compound in the chosen oil, followed by the addition of the surfactant and co-surfactant. Mix thoroughly.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
-
Perform in vitro dissolution and drug release studies.
Signaling Pathway Considerations
Improved bioavailability through enhanced absorption from the gastrointestinal tract is primarily a physicochemical process rather than a direct interaction with a specific signaling pathway at the level of the enterocyte for absorption. The goal of the formulation strategies is to increase the concentration of dissolved this compound at the site of absorption. The subsequent passage across the intestinal epithelium is typically via passive diffusion for many small molecules.
Quantitative Data Summary
The following table provides a hypothetical comparison of pharmacokinetic parameters that could be expected after administering different formulations of this compound to a preclinical species (e.g., rats).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 250 ± 50 | 1.5 | 1200 ± 250 | 200 |
| Solid Dispersion | 10 | 450 ± 90 | 1.0 | 2400 ± 480 | 400 |
| SEDDS | 10 | 700 ± 140 | 0.5 | 3600 ± 720 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 6. erpublications.com [erpublications.com]
- 7. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Irdabisant Hydrochloride stability in different solvents and temperatures
This technical support center provides guidance on the stability of Irdabisant Hydrochloride in various solvents and at different temperatures. As detailed experimental stability data for this compound is limited in publicly available literature, this guide combines known information with best-practice recommendations for handling and stability assessment of research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is reported to be insoluble in water.[1] For laboratory experiments, DMSO is the recommended solvent for creating stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, a temperature of -20°C is recommended in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C can be used.[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[2]
Q3: What is the expected shelf-life of this compound?
A3: When stored properly at -20°C, the solid compound is expected to be stable for more than two years.[1] The stability of solutions is shorter and depends on the storage temperature.[2]
Q4: Is there any information on the stability of this compound in aqueous solutions?
A4: this compound is reported to be insoluble in water.[1] While formal stability studies in aqueous buffers are not publicly available, it is common for hydrochloride salts of poorly water-soluble compounds to have limited stability in aqueous media, especially at neutral or alkaline pH, due to potential precipitation of the free base. For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final DMSO concentration should be kept low to minimize its potential effects on the experiment.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to determine the stability of this compound under your specific conditions. A generic protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide. This involves subjecting the compound to your experimental conditions (solvent, temperature, pH) and monitoring its concentration over time.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Solvent/Condition | Recommendation | Citation |
| Solubility | DMSO | Soluble | [1] |
| Water | Insoluble | [1] | |
| Storage (Solid) | Long-term (months to years) | -20°C, dry and dark | [1] |
| Short-term (days to weeks) | 0 - 4°C, dry and dark | [1] | |
| Storage (Stock Solution in DMSO) | Up to 6 months | -80°C | [2] |
| Up to 1 month | -20°C | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | This compound is poorly soluble in water. The free base may be precipitating at the pH of your buffer. | - Increase the percentage of co-solvent (e.g., DMSO), if your experiment allows. - Decrease the final concentration of this compound. - Adjust the pH of the buffer to a more acidic range, if compatible with your experiment. |
| Loss of activity in experiments | The compound may be degrading under your experimental conditions (e.g., high temperature, prolonged incubation, presence of certain excipients). | - Perform a stability study under your specific experimental conditions using an analytical method like HPLC to quantify the compound over time. - Prepare fresh solutions for each experiment. - Store solutions at the recommended temperatures and protect them from light. |
| Inconsistent experimental results | This could be due to improper storage and handling of stock solutions, such as repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2] - Ensure the compound is fully dissolved before use. |
Experimental Protocols
Protocol: Generic Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental setup.
1. Objective: To develop a stability-indicating HPLC method and perform a forced degradation study to understand the degradation pathways of this compound.
2. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column
3. Method Development (Initial Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for maximum absorbance (e.g., 200-400 nm) and select an appropriate wavelength.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
5. Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
-
Peak purity analysis using a DAD detector can confirm that the parent peak is free from co-eluting degradants.
6. Solution Stability Study:
-
Prepare solutions of this compound in the solvents of interest (e.g., DMSO, cell culture media with a low percentage of DMSO).
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by the validated HPLC method to determine the remaining concentration of this compound.
Visualizations
References
Troubleshooting Irdabisant Hydrochloride variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irdabisant Hydrochloride.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store this compound powder and its solutions?
-
A: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once in solvent, stock solutions should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2] For short-term storage of solutions, -20°C is suitable for up to one month.[2]
-
-
Q2: What is the recommended solvent for preparing this compound stock solutions?
-
A: this compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving the compound in DMSO, then further diluting with PEG300, Tween 80, and saline or PBS.[3] Always ensure the final concentration of DMSO is compatible with your experimental system and does not cause toxicity.
-
In Vitro Assay Troubleshooting
-
Q3: My calculated Ki or EC50 values for Irdabisant are inconsistent or different from published values. What are the potential causes?
-
A: Variability in Ki and EC50 values can arise from several factors:
-
Receptor Density: The level of histamine (B1213489) H3 receptor (H3R) expression in your cell system can significantly impact the observed potency of an inverse agonist.[4] Higher receptor densities can lead to an increase in the basal signal in functional assays, which may alter the apparent potency of Irdabisant.
-
Assay Buffer Components: The concentration of ions like Mg2+ and Na+, and especially the presence and concentration of GDP, are critical in GTPγS binding assays as they can affect G-protein coupling and receptor activation state.[1][5]
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered receptor expression or signaling efficiency. It is advisable to use cells within a consistent and low passage number range.[6]
-
H3R Isoforms: Multiple isoforms of the H3 receptor exist due to alternative splicing. These isoforms can exhibit different binding affinities for ligands.[2] Ensure you know which isoform is expressed in your system, as this can affect binding and functional results.
-
Ligand Stability: Ensure your Irdabisant stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for your experiments.
-
-
-
Q4: I am observing a high background signal in my functional assay (e.g., GTPγS or cAMP assay). What can I do to reduce it?
-
A: The histamine H3 receptor is known to have high constitutive activity, meaning it can signal in the absence of an agonist, leading to a high basal signal.[1][4]
-
In a GTPγS binding assay, this constitutive activity can be influenced by the receptor expression level.[4] You may need to optimize the amount of cell membrane used in the assay.
-
For cAMP assays, using a phosphodiesterase inhibitor like IBMX is crucial to prevent the degradation of cAMP and enhance the signal window.[1]
-
To specifically address the high basal signal due to constitutive activity, titrating a known neutral H3R antagonist (if available) can help to establish a true baseline.
-
-
-
Q5: Could Irdabisant be interacting with other receptors in my experimental system?
-
A: While Irdabisant is highly selective for the H3 receptor, it does show some moderate activity at other targets at higher concentrations. These include Muscarinic M2, Adrenergic α1A receptors, and Dopamine and Norepinephrine transporters.[2][3][7] If you are using high concentrations of Irdabisant, consider the possibility of these off-target effects influencing your results. It also has very low activity against cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions mediated by these enzymes.[2][3][7]
-
In Vivo Experiment Troubleshooting
-
Q6: I am not observing the expected pro-cognitive or wake-promoting effects of Irdabisant in my animal model. What could be the issue?
-
A: Several factors can contribute to a lack of in vivo efficacy:
-
Pharmacokinetics and Route of Administration: Irdabisant is orally bioavailable and penetrates the blood-brain barrier.[8] However, the dose and route of administration (oral vs. intraperitoneal) can significantly impact its efficacy in different behavioral models.[7][9] Ensure your dosing regimen is appropriate for the specific model and species you are using.
-
Animal Strain and Species Differences: The pharmacology of histamine receptors can differ between species.[10] The behavioral response to H3R antagonists can also vary between different rodent strains.[6]
-
Experimental Paradigm: The specific behavioral task used to assess cognition or wakefulness can influence the outcome. The effects of H3R antagonists can be dependent on the specific memory task being studied.[6]
-
Cross-talk with other Neurotransmitter Systems: The histaminergic system interacts with other neurotransmitter systems, such as the dopaminergic and cholinergic systems.[6][11][12] The baseline state of these systems in your animal model could influence the effects of Irdabisant.
-
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Potency of Irdabisant
| Parameter | Species | Value | Reference |
| Ki | Rat H3R | 7.2 nM | [7][8] |
| Human H3R | 2.0 nM | [7][8] | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | [9] | |
| Kb,app (Antagonist) | Rat H3R | 1.0 nM | [2][7] |
| Human H3R | 0.4 nM | [2][7] | |
| EC50 (Inverse Agonist) | Rat H3R | 2.0 nM | [2][7] |
| Human H3R | 1.1 nM | [2][7] |
Table 2: Off-Target and Safety Profile of Irdabisant
| Target | Parameter | Value | Reference |
| hERG Current | IC50 | 13.8 µM | [7][8] |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | [2][7] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | [2][7] |
| Dopamine Transporter | Ki | 11 ± 2 µM | [2][7] |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | [2][7] |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | [2][7] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | > 30 µM | [2][7] |
Experimental Protocols
1. Radioligand Binding Assay for Histamine H3 Receptor
This protocol is adapted from methodologies described for H3 receptor binding assays.[2]
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Materials:
-
HEK293T cells transiently expressing the desired H3R isoform.
-
Radioligand: [3H]N-α-methylhistamine ([3H]NAMH).
-
Non-specific binding control: Clobenpropit (B1669187) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
BCA Protein Assay Kit.
-
Scintillation counter and vials.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293T cells in ice-cold PBS.
-
Centrifuge at 1,932 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Tris-HCl buffer and sonicate for 5 seconds to lyse the cells.
-
Determine the protein concentration of the membrane suspension using a BCA protein assay.
-
-
Binding Assay:
-
For saturation binding, incubate the cell membranes with increasing concentrations of [3H]NAMH.
-
For competition binding, incubate the cell membranes with a fixed concentration of [3H]NAMH and increasing concentrations of this compound.
-
To determine non-specific binding, add 10 µM clobenpropit to a set of tubes.
-
Incubate all tubes for 2 hours at 25°C.
-
-
Data Acquisition:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data using non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Functional Assay
This protocol is based on general principles for GTPγS binding assays for H3 receptors.[1][4]
-
Objective: To determine the inverse agonist activity (EC50) of this compound at the histamine H3 receptor.
-
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
[35S]GTPγS.
-
Unlabeled GTPγS for non-specific binding determination.
-
Scintillation counter and vials.
-
-
Procedure:
-
Membrane and Compound Preparation:
-
Prepare a crude membrane fraction from H3R-expressing cells.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay:
-
In a 96-well plate, add the cell membranes, assay buffer, and the diluted this compound.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubate for 30-60 minutes at 30°C.
-
-
Data Acquisition:
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the logarithm of the Irdabisant concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the degree of inhibition of basal signaling.
-
Visualizations
Caption: Irdabisant H3R Inverse Agonist Signaling Pathway.
Caption: General experimental workflow for Irdabisant characterization.
Caption: Troubleshooting logic for Irdabisant experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Irdabisant Hydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Irdabisant Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3][4][5] As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is known to be spontaneously active even in the absence of an agonist.[3][6] This dual action leads to an increased release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine (B1679862) in the central nervous system.[7][8]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on its high affinity for the human H3 receptor (Ki = 2.0 nM) and its functional activity (EC50 = 1.1 nM for inverse agonism and Kb,app = 0.4 nM for antagonism), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.[1][2][3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in aqueous solutions. For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[9][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your aqueous assay buffer. The final DMSO concentration in the assay medium should be kept low (typically <0.5%, ideally ≤ 0.1%) to avoid solvent-induced artifacts.[9]
-
Storage of Powder: Store at -20°C for up to 3 years.[2]
-
Storage of Stock Solutions: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the histamine H3 receptor. However, at higher concentrations, some off-target activity has been observed. It has moderate activity at Muscarinic M2 (Ki = 3.7 µM) and Adrenergic α1A (Ki = 9.8 µM) receptors.[1][2] It also shows relatively low inhibitory activity against the hERG channel with an IC50 of 13.8 µM.[1][2][4][11][12] Additionally, it weakly inhibits cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) with IC50 values greater than 30 µM, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor or no response to this compound | - Inactive compound- Suboptimal concentration- Low H3 receptor expression in the cell model | - Ensure proper storage and handling of the compound.[2][4]- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).- Verify the expression of the histamine H3 receptor in your cell line using techniques like qPCR or Western blot. |
| High background signal or inconsistent results | - Compound precipitation- Solvent toxicity- Assay variability | - Visually inspect for precipitation after dilution in aqueous buffer. Consider using a solubility-enhancing agent like a low concentration of a non-ionic surfactant if necessary.[9]- Ensure the final DMSO concentration is below 0.5%. Run a solvent-only control to assess its effect.[9]- Standardize cell culture conditions (passage number, confluency) and ensure consistent pipetting techniques.[9] |
| Observed cell toxicity | - Off-target effects at high concentrations- Contamination | - Use the lowest effective concentration determined from your dose-response curve. Consider testing for off-target effects if using concentrations in the micromolar range.[9]- Regularly check cell cultures for microbial contamination.[9] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human H3R | 2.0 nM | [1][2][3][4][5][11][12][13] |
| Rat H3R | 7.2 nM | [1][2][3][4][11][12][13] | |
| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM | [1][2][3][4] |
| Rat H3R | 2.0 nM | [1][2][3][4] | |
| Kb,app (Antagonist Activity) | Human H3R | 0.4 nM | [1][2][3][4] |
| Rat H3R | 1.0 nM | [1][2][3][4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Value | Reference |
| hERG Channel | Inhibition (IC50) | 13.8 µM | [1][2][4][11][12] |
| Muscarinic M2 Receptor | Binding Affinity (Ki) | 3.7 µM | [1][2] |
| Adrenergic α1A Receptor | Binding Affinity (Ki) | 9.8 µM | [1][2] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition (IC50) | > 30 µM | [1][3][4] |
Experimental Protocols
1. Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the human or rat histamine H3 receptor.
-
Radioligand (e.g., [³H]-N-α-methylhistamine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 µM unlabeled histamine).
-
Calculate the specific binding and determine the Ki value using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and can be used to determine the inverse agonist and antagonist properties of this compound.
-
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
H3 receptor agonist (for antagonist mode, e.g., R-α-methylhistamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Inverse Agonist Mode: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound or vehicle.
-
Antagonist Mode: a. Prepare serial dilutions of this compound. b. Add cell membranes, GDP, and varying concentrations of this compound. c. Add a fixed concentration of an H3 receptor agonist (e.g., at its EC80). d. Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the EC50 for inverse agonism or the Kb for antagonism using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of the Histamine H3 Receptor and the inhibitory action of this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. biocompare.com [biocompare.com]
- 12. Irdabisant | Scientist.com [app.scientist.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Potential off-target effects of Irdabisant Hydrochloride to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Irdabisant Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary pharmacological targets of this compound?
A1: this compound is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R), with Ki values of 2.0 nM for human H3R and 7.2 nM for rat H3R.[1] In addition to its high affinity for H3R, Irdabisant has been shown to have moderate activity at several other receptors and transporters. These secondary targets, which could be considered potential off-target effects, are summarized in the table below.
Q2: What are the potential functional consequences of Irdabisant's interaction with muscarinic M2 receptors?
A2: Irdabisant exhibits moderate affinity for the muscarinic M2 receptor with a Ki of 3.7 µM.[1] M2 receptors are primarily found in the heart, where their activation slows the heart rate, and in the central and peripheral nervous systems, where they regulate neurotransmitter release.[2] Antagonism of M2 receptors can lead to tachycardia (increased heart rate).[3][4] In experimental settings, unexpected changes in cardiovascular parameters or alterations in acetylcholine-mediated neurotransmission could potentially be attributed to this off-target activity, especially at higher concentrations of Irdabisant.
Q3: My experimental results show unexpected cardiovascular effects. Could this be related to off-target activities of Irdabisant?
A3: Yes, unexpected cardiovascular effects could potentially be linked to Irdabisant's off-target activities. Besides the potential for tachycardia due to M2 receptor antagonism, Irdabisant also shows moderate activity at the adrenergic α1A receptor (Ki = 9.8 µM) and inhibits phosphodiesterase PDE3 (IC50 = 15 µM).[1] Antagonism of α1A-adrenergic receptors can lead to vasodilation and a decrease in blood pressure, which may result in postural hypotension.[5][6] PDE3 inhibition in cardiac muscle increases cAMP levels, leading to a positive inotropic effect (increased contractility).[7] Therefore, a combination of these off-target effects could lead to complex cardiovascular responses.
Q4: I am observing unexpected neurological or behavioral effects in my animal models. What could be the cause?
A4: While Irdabisant's primary cognitive-enhancing and wake-promoting effects are attributed to its H3R inverse agonism,[8][9] its moderate affinity for dopamine (B1211576) (Ki = 11 µM) and norepinephrine (B1679862) (Ki = 10 µM) transporters could contribute to other neurological effects.[1] Inhibition of these transporters would increase the synaptic levels of dopamine and norepinephrine, respectively, which could influence mood, attention, and motor control. Researchers should consider these potential off-target effects when interpreting behavioral data, especially if the observed phenotypes are not fully explained by H3R modulation.
Q5: Does Irdabisant have the potential for drug-drug interactions?
A5: Irdabisant shows weak inhibition of cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) with IC50 values greater than 30 µM.[1] This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes. However, it is always advisable to empirically test for potential interactions with co-administered compounds in your specific experimental setup.
Q6: What is the risk of Irdabisant causing cardiac arrhythmias related to hERG channel inhibition?
A6: Irdabisant has a relatively low inhibitory activity against the hERG channel, with an IC50 of 13.8 µM.[1] While this indicates a lower risk compared to compounds with high hERG affinity, it is still a factor to consider, particularly at high concentrations. It is recommended to perform a thorough cardiac safety assessment, including in vitro hERG assays and in vivo cardiovascular monitoring, during preclinical development.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Phenotypes (e.g., changes in heart rate, blood pressure)
| Potential Cause | Troubleshooting Steps |
| Muscarinic M2 Receptor Antagonism | 1. Concentration-Response Analysis: Determine if the effect is dose-dependent and correlates with the known Ki of Irdabisant for the M2 receptor (3.7 µM). 2. Co-administration with a Selective M2 Agonist: Observe if a selective M2 agonist can reverse the observed cardiovascular effect. 3. In Vitro Functional Assays: Conduct functional assays on isolated heart tissues or cells expressing M2 receptors to directly measure the antagonistic effect of Irdabisant. |
| Adrenergic α1A Receptor Antagonism | 1. Blood Pressure Monitoring: Continuously monitor blood pressure, especially for signs of postural hypotension. 2. Co-administration with an α1A Agonist: Assess if an α1A selective agonist can counteract the observed effects. 3. Functional Vasodilation Assays: Use isolated blood vessel preparations to quantify the vasodilatory effect of Irdabisant. |
| Phosphodiesterase PDE3 Inhibition | 1. Cardiac Contractility Measurement: In ex vivo heart preparations (e.g., Langendorff), measure changes in cardiac contractility in the presence of Irdabisant. 2. cAMP Level Measurement: Quantify intracellular cAMP levels in cardiac myocytes treated with Irdabisant. |
Issue 2: Anomalous Behavioral or Neurological Readouts
| Potential Cause | Troubleshooting Steps |
| Dopamine Transporter (DAT) Inhibition | 1. Neurochemical Analysis: Use techniques like microdialysis to measure extracellular dopamine levels in relevant brain regions (e.g., striatum, prefrontal cortex) following Irdabisant administration. 2. Behavioral Phenotyping: Conduct specific behavioral tests sensitive to dopamine levels, such as locomotor activity or stereotypy assessments. |
| Norepinephrine Transporter (NET) Inhibition | 1. Neurochemical Analysis: Measure extracellular norepinephrine levels in brain regions like the hippocampus and prefrontal cortex. 2. Cognitive and Attentional Tasks: Employ behavioral paradigms that are sensitive to noradrenergic modulation, such as the five-choice serial reaction time task. |
Data Presentation
Table 1: Off-Target Binding and Functional Activity of this compound
| Target | Parameter | Value | Species | Reference |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | - | [1] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | - | [1] |
| Dopamine Transporter | Ki | 11 ± 2 µM | - | [1] |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | - | [1] |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | - | [1] |
| hERG Channel | IC50 | 13.8 µM | Human | [1] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 µM | - | [1] |
Experimental Protocols
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, which is often impaired in neuropsychiatric disorders.
Detailed Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Stimuli:
-
Pulse: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) that elicits a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 74-82 dB white noise for 20 ms) that precedes the pulse. The interstimulus interval between the prepulse and the pulse is typically 30-120 ms.
-
No Stimulus: Trials with only background noise to measure baseline movement.
-
-
Trial Types: The test session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials.
-
Prepulse-alone trials.
-
Prepulse + Pulse trials at varying prepulse intensities.
-
No-stimulus trials.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the sensor output. PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)] x 100
Rat Social Recognition Test
Objective: To evaluate short-term social memory.
Detailed Methodology:
-
Apparatus: A clean, standard rodent cage.
-
Habituation: The adult test rat is habituated to the testing cage for at least 30 minutes before the first exposure.
-
First Exposure (T1):
-
A juvenile rat (stimulus animal) is introduced into the cage with the adult test rat.
-
The duration of social investigation (e.g., sniffing, grooming) of the juvenile by the adult is recorded for a set period (e.g., 2-4 minutes).
-
After the interaction period, the juvenile is removed.
-
-
Inter-Exposure Interval (IEI): A delay of, for example, 30 to 120 minutes is imposed, during which the adult rat remains in the testing cage.
-
Second Exposure (T2):
-
The same juvenile rat (familiar) or a novel juvenile rat is introduced into the cage.
-
The duration of social investigation is again recorded for the same period as in T1.
-
-
Data Analysis: A social recognition index can be calculated. A significant reduction in the investigation time during T2 with the familiar juvenile compared to a novel juvenile indicates intact social memory.
hERG Channel Patch-Clamp Assay
Objective: To assess the inhibitory potential of Irdabisant on the hERG potassium channel.
Detailed Methodology:
-
Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use appropriate internal and external solutions to isolate the hERG current.
-
-
Voltage Protocol:
-
Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Apply increasing concentrations of Irdabisant to the cell and record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
CYP450 Inhibition Assay (Fluorescent Method)
Objective: To determine the in vitro inhibitory potential of Irdabisant on major CYP450 isoforms.
Detailed Methodology:
-
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Fluorogenic probe substrates specific for each CYP isoform.
-
NADPH regenerating system.
-
A microplate fluorometer.
-
-
Procedure:
-
In a 96-well plate, add the CYP450 enzyme, the NADPH regenerating system, and varying concentrations of Irdabisant.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
-
Data Analysis:
-
Measure the fluorescence of the product formed.
-
Calculate the percentage of inhibition of enzyme activity at each Irdabisant concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
-
Visualizations
Caption: Logical relationship of Irdabisant to its primary and potential off-targets.
Caption: Workflow for the Prepulse Inhibition (PPI) experiment.
Caption: Simplified signaling pathways of potential Irdabisant off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Irdabisant Hydrochloride degradation in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Irdabisant Hydrochloride in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of an this compound solution can be attributed to several factors:
-
pH Shift: this compound is a salt of a weakly basic compound and its solubility is pH-dependent. An increase in the pH of the solution can lead to the precipitation of the free base form, which is less soluble than the hydrochloride salt.
-
Low Temperature: Storing the solution at a low temperature might decrease the solubility of this compound, leading to precipitation.
-
Concentration Exceeds Solubility: The concentration of your solution may be higher than the solubility of this compound in the specific solvent and conditions (pH, temperature) you are using.
Troubleshooting:
-
Verify the pH of your aqueous solution. For hydrochloride salts, maintaining a slightly acidic pH can help to keep the compound in its more soluble, protonated form.
-
If the solution has been refrigerated or frozen, allow it to come to room temperature and gently agitate to see if the precipitate redissolves.
-
Consult literature for the solubility of this compound in your specific solvent system and adjust the concentration if necessary.
Q2: I suspect my this compound solution has degraded. What are the likely causes?
A2: Degradation of this compound in aqueous solutions can be initiated by several factors:
-
Hydrolysis: The pyridazinone core of Irdabisant is susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of the molecule.[1][2]
-
High Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.[2]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure (a pyridazinone derivative), potential degradation pathways may include:
-
Hydrolysis: Cleavage of the pyridazinone ring.
-
Oxidation: Formation of N-oxides or other oxidation products on the heterocyclic rings.
-
Photodegradation Products: Complex rearrangements or cleavage of the molecule upon exposure to light.
Identifying the specific degradation products would require analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Control pH: Use buffered solutions to maintain a stable pH. The optimal pH for stability of similar hydrochloride salts is often in the slightly acidic range.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize degradation over time.
-
Degas Solvents: To minimize oxidative degradation, consider degassing aqueous solvents before use.
-
Control Temperature: Avoid exposing solutions to high temperatures. Store solutions at recommended temperatures (typically refrigerated or frozen for long-term storage, if solubility permits).
Issue 2: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound leading to a lower effective concentration.
Troubleshooting Steps:
-
Implement a Stability Study: Conduct a preliminary stability study under your experimental conditions. This involves analyzing the concentration of this compound in your solution at different time points.
-
Use a Validated Stability-Indicating Method: Employ an analytical method, such as HPLC, that can separate the intact this compound from its potential degradation products.
-
Review Solution Preparation and Storage: Ensure that solution preparation and storage protocols are consistent and designed to minimize degradation (see troubleshooting for Issue 1).
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8][9] A dark control sample should be stored under the same conditions but protected from light.
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where this compound and potential degradants have significant absorbance (e.g., 254 nm). |
| Column Temperature | 30°C |
Method Development:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject solutions from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and pH to achieve adequate separation between the parent peak and any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Photostability | ICH Q1B compliant light source | Controlled | As per guidelines |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential degradation pathways for Irdabisant HCl.
References
- 1. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
- 9. pharmatutor.org [pharmatutor.org]
Addressing poor oral absorption of Irdabisant Hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpectedly poor oral absorption of Irdabisant Hydrochloride in animal studies.
Introduction to this compound and its Oral Bioavailability
This compound (also known as CEP-26401) is a potent and selective histamine (B1213489) H₃ receptor antagonist/inverse agonist.[1] It has been investigated for its potential therapeutic utility in cognitive and attentional disorders.[1]
Contrary to the premise of poor oral absorption, published preclinical data indicates that Irdabisant is rapidly absorbed and possesses high oral bioavailability in rats and monkeys.[2][3][4] Therefore, this guide is designed to help researchers troubleshoot and identify potential experimental factors that may be leading to unexpectedly low or variable plasma concentrations in their animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: Published pharmacokinetic studies have shown that this compound exhibits rapid absorption and high oral bioavailability in both rats and monkeys.[2][3] While specific percentages can vary between studies and species, the compound is not generally characterized as having poor oral absorption.
Q2: My in-house study is showing poor oral absorption. What are the potential causes?
A2: If you are observing poor oral absorption, it is likely due to experimental variables rather than the intrinsic properties of the compound. Potential causes can be broadly categorized as:
-
Formulation-related issues : The drug may not be adequately solubilized or stable in the dosing vehicle.[5]
-
Dosing procedure errors : Inaccurate dose administration or improper gavage technique can lead to variability.[5]
-
Physiological factors in the animal model : Issues such as gastrointestinal distress, altered gastric emptying, or the presence of food can affect absorption.
-
Compound stability : The compound could be degrading in the formulation before administration or in the gastrointestinal tract.[5]
-
Analytical errors : Issues with the bioanalytical method used to measure plasma concentrations can lead to inaccurate results.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties is crucial for formulation development. Key properties are summarized in the table below. This compound is soluble in DMSO but not in water.[6]
Q4: How critical is the formulation vehicle for achieving adequate oral absorption?
A4: The formulation vehicle is critical, especially for compounds that are not freely soluble in water.[7] The primary goal of a preclinical oral formulation is to maximize exposure for the study.[8] For toxicology studies, simple suspensions are often used.[9] The vehicle must keep the drug substance adequately dispersed and/or solubilized to be available for absorption in the gastrointestinal tract.
Q5: Could P-glycoprotein (P-gp) efflux be a reason for poor absorption in my specific animal model?
A5: P-glycoprotein (P-gp) is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing absorption. While this is a common mechanism for poor permeability, the reported high bioavailability of Irdabisant suggests it is not a significant issue for this compound. However, if other factors have been ruled out, investigating efflux using an in vitro model like a Caco-2 assay could be considered.[10][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄ClN₃O₂ | MedChemExpress |
| Molecular Weight | 349.86 g/mol | TargetMol[3] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO, not in water | Benchchem[6] |
Table 2: Reported Pharmacokinetic Parameters of Irdabisant in Animals
| Species | Dose | t½ (h) | Vd (L/kg) | Key Finding | Source |
| Rat | 1 mg/kg (i.v.) | 2.6 | 9.4 | Rapid absorption with high oral bioavailability | MedChemExpress[2] |
| Dog | i.v. | 2.9 | 3.5 ± 1.1 | Moderate clearance | MedChemExpress[2] |
| Monkey | 1 mg/kg (i.v.) | 5.4 | 3.8 ± 0.9 | High oral bioavailability, moderate clearance | MedChemExpress[2][3] |
Table 3: Common Oral Formulation Vehicles for Preclinical Studies
| Vehicle Type | Examples | Advantages | Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Simple, physiological. | Only for water-soluble compounds. |
| Aqueous Suspensions | 0.5% Methylcellulose (B11928114), 0.5% Carboxymethylcellulose (CMC) | Simple, commonly used for insoluble compounds.[9] | Requires uniform particle size and proper suspension to ensure dose homogeneity. |
| Lipid-Based Formulations | Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS) | Can enhance solubility and absorption of lipophilic compounds. | Can be complex to prepare; potential for vehicle effects on animal physiology. |
| Co-solvent Systems | Polyethylene Glycol (PEG), Propylene Glycol, Ethanol | Can solubilize poorly water-soluble compounds. | Potential for toxicity at high concentrations; may alter drug absorption mechanisms.[12] |
Troubleshooting Guides
Issue 1: Low and/or Highly Variable Plasma Concentrations
If your pharmacokinetic study results in unexpectedly low or erratic plasma concentrations, consider the following troubleshooting steps:
-
Q: Have you confirmed the stability and homogeneity of your formulation?
-
A: Visually inspect the formulation for any signs of precipitation or phase separation before each dose. If it is a suspension, ensure it is thoroughly mixed to guarantee that each animal receives the correct dose. An ideal analytical method should be able to track the stability of the drug in the formulation.[7]
-
-
Q: Is your oral gavage technique consistent and accurate?
-
A: Improper technique can lead to accidental administration into the trachea or cause esophageal injury, affecting absorption. Ensure all personnel are properly trained. The volume administered should be based on the animal's most recent body weight, with a maximum of 10-20 ml/kg for rats.[13]
-
-
Q: Are the animals in a consistent fasting or fed state?
-
A: The presence of food can significantly impact drug absorption.[5] For most studies, animals are fasted overnight to reduce this variability. Ensure this is controlled across all study groups.
-
-
Q: Have you ruled out issues with your bioanalytical method?
-
A: Verify the accuracy, precision, and sensitivity of your analytical method (e.g., LC-MS/MS). Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the assay is performing correctly.
-
Issue 2: Suspected Poor Compound Dissolution
If you suspect the compound is not dissolving sufficiently in the gastrointestinal tract, this may be a formulation-related issue.
-
Q: How can I test the dissolution rate of my formulation?
-
A: An in vitro dissolution test can help assess how well your formulation releases the drug under simulated physiological conditions.[14] This is a critical step in formulation development and quality control.[14][15] You can compare different formulations to see which provides the most efficient release.
-
-
Q: What should I do if my formulation shows poor dissolution?
-
A: If dissolution is poor, you may need to optimize your formulation. Strategies include:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases the surface area for dissolution.
-
Using a Different Vehicle: Switching to a vehicle that provides better solubilization, such as a lipid-based or co-solvent system, can improve dissolution.
-
Amorphous Solid Dispersions: For DCS Class II molecules (poor solubility, good permeability), creating an amorphous dispersion can enhance kinetic solubility.[7]
-
-
Issue 3: Suspected Poor Membrane Permeability
If your formulation appears to have good dissolution characteristics but absorption remains low, the issue might be poor permeability across the intestinal wall.
-
Q: How can I assess the intestinal permeability of this compound?
-
A: The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption.[10] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[16] The assay measures the rate of drug transport across this cell monolayer.
-
-
Q: What does the Caco-2 assay tell me?
-
A: The assay provides an apparent permeability coefficient (Papp).[16] By measuring transport in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated. An efflux ratio greater than two suggests the compound is a substrate for an efflux transporter like P-gp.[10]
-
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension (0.5% Methylcellulose)
-
Preparation of Vehicle: Slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80-90°C) while stirring. Once dispersed, add 50 mL of cold water and continue to stir in an ice bath until a clear, viscous solution is formed.
-
Drug Preparation: Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL).
-
Levigation: Weigh the Irdabisant HCl powder and place it in a mortar. Add a small volume of the methylcellulose vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to break up any aggregates.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Transfer the suspension to a suitable container and mix thoroughly with a magnetic stirrer. Maintain stirring during dosing to ensure homogeneity.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus).[17]
-
Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Water can also be used.[17]
-
Procedure:
-
Fill the dissolution vessel with a defined volume (e.g., 900 mL) of the selected medium, maintained at 37 ± 0.5°C.[18]
-
Set the paddle speed (e.g., 50 rpm).[17]
-
Place a single dose of the Irdabisant HCl formulation into the vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample immediately to remove any undissolved particles.
-
-
Analysis: Quantify the concentration of dissolved Irdabisant HCl in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). Plot the percentage of drug dissolved against time.
Protocol 3: Oral Gavage Administration in Rats
-
Animal Preparation: Weigh the rat to calculate the precise dosing volume (max 10 ml/kg).[19] Animals should be fasted if required by the study design.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip to prevent injury.[13]
-
Measurement: Measure the needle from the tip of the rat's nose to the last rib to estimate the insertion depth required to reach the stomach. Mark this length on the needle.[19][20]
-
Restraint: Restrain the rat firmly but gently, ensuring its head and body are aligned vertically to create a straight path to the esophagus.[21]
-
Insertion: Gently insert the needle into the mouth, to one side of the incisors, and advance it over the tongue.[20] The needle should pass smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.[20]
-
Administration: Once the needle is in place, slowly administer the formulation over 2-3 seconds.[19]
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for at least 10 minutes for any signs of distress or respiratory difficulty.[13][19]
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates until they form a differentiated, polarized monolayer (typically 18-22 days).[10]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16]
-
Transport Study (Apical to Basolateral - A to B):
-
Add the Irdabisant HCl dosing solution (e.g., at 10 µM in transport buffer) to the apical (upper) compartment.[16]
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a set period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Perform the same procedure but add the drug to the basolateral compartment and sample from the apical compartment to determine the efflux rate.
-
-
Analysis: Quantify the concentration of Irdabisant HCl in the samples using LC-MS/MS. Calculate the apparent permeability (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Visualizations
Caption: Troubleshooting workflow for investigating poor oral absorption.
Caption: Decision tree for selecting a preclinical oral formulation strategy.
Caption: Diagram of key factors that influence oral drug absorption.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. altasciences.com [altasciences.com]
- 9. acs.org [acs.org]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. What is dissolution testing? [pion-inc.com]
- 15. agnopharma.com [agnopharma.com]
- 16. enamine.net [enamine.net]
- 17. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.fsu.edu [research.fsu.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Irdabisant Hydrochloride and Cytochrome P450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of Irdabisant Hydrochloride with Cytochrome P450 (CYP) enzymes. The following sections include a summary of available data, detailed experimental methodologies for assessing CYP interactions, troubleshooting guides, and frequently asked questions.
This compound and CYP Enzyme Interaction Data
Currently, publicly available data on the interaction of this compound with CYP enzymes is limited. The primary finding indicates a low potential for DDI mediated by CYP inhibition.
Table 1: Summary of In Vitro CYP450 Inhibition Potential of this compound
| CYP Isoform | Result (IC50) | Interpretation |
| CYP1A2 | > 30 µM[1] | Low Inhibition Potential |
| CYP2C9 | > 30 µM[1] | Low Inhibition Potential |
| CYP2C19 | > 30 µM[1] | Low Inhibition Potential |
| CYP2D6 | > 30 µM[1] | Low Inhibition Potential |
| CYP3A4 | > 30 µM[1] | Low Inhibition Potential |
Note: There is no publicly available information regarding the potential of this compound to induce CYP enzymes or which CYP enzymes are responsible for its metabolism.
Experimental Protocols
While specific experimental details for the Irdabisant studies are not available, this section outlines standardized and widely accepted methodologies for key in vitro DDI assays.
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms.
Objective: To determine the concentration of this compound required to inhibit the activity of major CYP enzymes by 50%.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for the test compound is 0.1 to 100 µM.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (this compound) or positive control inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, which may also contain an internal standard for analytical purposes.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Caption: Workflow for In Vitro CYP Inhibition Assay.
In Vitro CYP450 Induction Assay
This protocol outlines a common method to assess the potential of a test compound to induce the expression of CYP enzymes, typically using cultured human hepatocytes.
Objective: To determine if this compound increases the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Cell culture medium and supplements
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Prototypical substrates for activity measurement
-
Reagents for mRNA quantification (e.g., RNA extraction kits, reverse transcriptase, qPCR reagents)
-
LC-MS/MS system for activity analysis
Methodology:
-
Cell Culture and Treatment:
-
Plate and culture human hepatocytes according to the supplier's instructions until a confluent monolayer is formed.
-
Treat the cells with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours. The medium is typically replaced daily with fresh medium containing the test compound.
-
-
Assessment of Induction:
-
mRNA Analysis (qRT-PCR):
-
At the end of the treatment period, lyse the cells and extract the total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression levels of the target CYP enzyme mRNA using quantitative real-time PCR (qRT-PCR). Normalize the data to a housekeeping gene.
-
-
Enzyme Activity Analysis:
-
Wash the cells and incubate them with a probe substrate specific for the CYP enzyme of interest.
-
After a set incubation time, collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.
-
-
-
Data Analysis:
-
mRNA Fold Induction: Calculate the fold change in mRNA expression for the treated cells relative to the vehicle control.
-
Enzyme Activity: Determine the rate of metabolite formation and compare it to the vehicle control to assess the increase in enzyme activity.
-
Evaluate the concentration-dependent response and compare the induction potential to that of the positive controls.
-
Troubleshooting Guide & FAQs
Q1: My IC50 values for the positive control are outside the expected range. What could be the issue?
A1:
-
Reagent Quality: Ensure the purity and proper storage of the positive control, probe substrates, and human liver microsomes. The activity of microsomes can vary between lots and can degrade with improper handling.
-
Incubation Conditions: Verify the incubation time, temperature, and pH of the buffer. Ensure that the reaction is within the linear range with respect to time and protein concentration.
-
NADPH Regeneration: The NADPH regenerating system may not be optimal. Check the age and concentration of the components.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve the compounds can inhibit CYP activity. Ensure the final solvent concentration in the incubation is low (typically ≤ 1%).
Q2: I am observing high variability between replicate wells in my inhibition assay. What are the possible causes?
A2:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before starting the incubation.
-
Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outer wells for critical measurements or take precautions to minimize evaporation.
-
Compound Precipitation: The test compound may be precipitating at higher concentrations in the aqueous incubation buffer. Visually inspect the wells for any signs of precipitation.
Q3: The data suggests Irdabisant has a low potential for CYP inhibition (IC50 > 30 µM). Does this mean there is no risk of drug-drug interactions?
A3: While an IC50 value greater than 30 µM generally indicates a low risk of direct CYP inhibition, it does not completely rule out the possibility of DDIs. Other factors to consider include:
-
Clinical Exposure: If the therapeutic plasma concentrations of Irdabisant are very high, even weak inhibition could become clinically relevant.
-
CYP Induction: Irdabisant could potentially induce CYP enzymes, leading to increased metabolism of co-administered drugs. Data on CYP induction by Irdabisant is currently unavailable.
-
Metabolism of Irdabisant: The metabolic pathway of Irdabisant is unknown. If it is a substrate for a specific CYP enzyme, co-administration with a potent inhibitor of that enzyme could increase Irdabisant's plasma concentrations.
-
Transporter-Mediated Interactions: Drug-drug interactions can also occur at the level of drug transporters (e.g., P-glycoprotein, OATPs).
Q4: How do I interpret the results of a CYP induction assay?
A4: The results are typically evaluated based on the fold induction of mRNA or the increase in enzyme activity compared to a vehicle control. Regulatory agencies provide guidance on how to interpret these results. For example, a fold induction of mRNA greater than 2-fold and a concentration-dependent increase are often considered positive signals that may warrant further investigation. The induction potential is also compared to that of known clinical inducers (positive controls).
Caption: Irdabisant's DDI Potential Assessment.
References
Technical Support Center: Synthesis of Irdabisant Hydrochloride Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Irdabisant Hydrochloride and its analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial condensation step | • Incomplete reaction.• Side product formation.• Sub-optimal reaction temperature. | • Increase reaction time and monitor progress by TLC or LC-MS.• Use purified starting materials.• Optimize the reaction temperature; try a gradient from room temperature to reflux. |
| Difficulty in purification of the final product | • Presence of closely related impurities.• Oily product that is difficult to crystallize. | • Employ column chromatography with a gradient elution system.• Attempt recrystallization from a different solvent system. A combination of polar and non-polar solvents can be effective.• If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization. |
| Formation of unexpected byproducts | • Reaction conditions are too harsh.• Presence of moisture or air in the reaction. | • Lower the reaction temperature or use a milder base/acid.• Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inconsistent reaction outcomes | • Variability in reagent quality.• Inconsistent reaction setup and conditions. | • Use reagents from a reliable source and check their purity before use.• Standardize the experimental protocol, ensuring consistent temperature, stirring speed, and addition rates of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound analogs?
A1: The formation of the core pyrazole (B372694) ring is often the most challenging step. The success of this step is highly dependent on the purity of the starting materials and strict control of reaction conditions, particularly temperature and moisture.
Q2: How can I improve the solubility of my Irdabisant analog for purification and analysis?
A2: Irdabisant analogs can have poor solubility in common organic solvents. Trying a range of solvents from non-polar (like hexane) to polar (like methanol (B129727) or water) is recommended. For purification, a mixed solvent system for column chromatography might be necessary. For analysis, using a co-solvent system or converting the analog to its hydrochloride salt can improve solubility in solvents like DMSO or water.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of techniques is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in the synthesis may be toxic or corrosive, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
General Protocol for the Synthesis of an Irdabisant Analog
This protocol is a general guideline and may require optimization for specific analogs.
-
Step 1: Condensation Reaction
-
To a solution of the substituted hydrazine (B178648) (1.0 eq) in ethanol, add the corresponding β-ketoester (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: N-Alkylation
-
To a solution of the pyrazole intermediate (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add the appropriate alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
-
Step 3: Saponification
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the carboxylic acid product with an organic solvent.
-
-
Step 4: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir for 10 minutes, then add the desired amine (1.1 eq).
-
Continue stirring at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and purify the final product.
-
-
Step 5: Salt Formation
-
Dissolve the purified final product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.
-
Data Presentation
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | Condensation | Ethanol | 78 (Reflux) | 4 - 6 | 70 - 85 |
| 2 | N-Alkylation | DMF | 0 to 25 | 12 - 16 | 60 - 75 |
| 3 | Saponification | THF/Water | 25 | 2 - 4 | 85 - 95 |
| 4 | Amide Coupling | DCM | 25 | 8 - 12 | 65 - 80 |
| 5 | Salt Formation | Diethyl Ether | 0 to 25 | 1 - 2 | 90 - 98 |
Table 2: HPLC Purity Analysis of a Representative Irdabisant Analog
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 5.8 | 85.2 |
| Purified Product | 5.8 | 99.1 |
| Starting Material 1 | 2.3 | Not Detected |
| Starting Material 2 | 3.1 | Not Detected |
Visualizations
Refining Irdabisant Hydrochloride dosage for optimal cognitive enhancement
Welcome to the technical support center for Irdabisant Hydrochloride (development code: CPN-26401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound for cognitive enhancement research.
I. FAQs: General Questions
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine (B1213489) H₃ receptor (H₃R) antagonist and inverse agonist.[1][2][3][4] As a presynaptic autoreceptor and heteroreceptor, the H₃R normally inhibits the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132), dopamine (B1211576), and norepinephrine.[1][5] By blocking this receptor, Irdabisant disinhibits these neurons, leading to increased neurotransmitter release in critical brain regions like the prefrontal cortex and hippocampus, which is the basis for its pro-cognitive effects.[5][6]
Q2: What is the rationale for using an H₃R antagonist for cognitive enhancement?
A2: The rationale is based on the role of histamine and other neurotransmitters in cognitive processes.[7] Reduced levels of acetylcholine, in particular, are linked to cognitive deficits.[6] H₃R antagonists have been shown in preclinical models to increase acetylcholine and dopamine levels in the prefrontal cortex and hippocampus, brain areas essential for learning and memory.[5][6][8] This neurochemical enhancement is associated with improved performance in a variety of preclinical cognitive tasks.[1][6][7]
Q3: What are the key in vitro properties of this compound?
A3: this compound demonstrates high affinity and selectivity for the H₃ receptor. Its dual antagonist and inverse agonist activity allows it to both block the effects of endogenous histamine and reduce the receptor's constitutive (basal) activity.[2][3][4] Key binding and functional parameters are summarized below.
Table 1: In Vitro Characteristics of this compound
| Parameter | Species | Value (nM) | Assay Type |
| Binding Affinity (Kᵢ) | Human H₃R | 2.0 nM[2][4] | Radioligand Binding |
| Rat H₃R | 7.2 nM[2][4] | Radioligand Binding | |
| Antagonist Activity (Kₑ) | Human H₃R | 0.4 nM[4] | [³⁵S]GTPγS Binding |
| Rat H₃R | 1.0 nM[4] | [³⁵S]GTPγS Binding | |
| Inverse Agonist Activity (EC₅₀) | Human H₃R | 1.1 nM[4] | [³⁵S]GTPγS Binding |
| Rat H₃R | 2.0 nM[4] | [³⁵S]GTPγS Binding |
II. Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments.
Issue 1: Inconsistent results in rodent behavioral assays (e.g., Morris Water Maze, Social Recognition).
Q: We are observing high variability in our cognitive task results between subjects after administering Irdabisant. What could be the cause?
A: High variability can stem from several factors related to dose, timing, and experimental conditions.
-
Dose-Response Relationship: H₃R antagonists can exhibit a U-shaped or inverted U-shaped dose-response curve for cognitive enhancement. A dose that is too high may not produce the desired effect or could even impair performance. It is critical to perform a full dose-response study. For instance, in a rat social recognition model, optimal effects were seen at 0.01-0.1 mg/kg, while wake-promoting effects required higher doses of 3-30 mg/kg.[2]
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. Consider the compound's pharmacokinetic profile (Tₘₐₓ) to ensure testing occurs at peak plasma and brain concentrations.
-
Habituation and Stress: Ensure all animals are properly habituated to the testing environment and handling procedures. Stress can significantly impact cognitive performance and introduce variability.
-
Environmental Cues: For spatial tasks like the Morris Water Maze, ensure that distal cues in the room are consistent and clearly visible to the animals throughout the experiment.[9]
Logical Troubleshooting Workflow: Behavioral Assay Variability
Issue 2: Low or no detectable increase in neurotransmitter levels during in vivo microdialysis.
Q: Our microdialysis experiment in the rat prefrontal cortex shows no significant increase in acetylcholine or dopamine after Irdabisant administration. What should we check?
A: This could be a technical issue with the microdialysis setup or a pharmacological one.
-
Probe Placement and Patency: Verify the stereotaxic coordinates for probe placement. Post-experiment histological analysis is essential to confirm the probe was in the target region. Ensure the probe membrane is intact and not clogged.[10]
-
Flow Rate: The flow rate of the perfusion buffer significantly impacts recovery. A lower flow rate (e.g., 0.5-1.0 µL/min) generally yields better recovery of analytes, though this must be balanced with the need for temporal resolution.[11]
-
Perfusate Composition: The composition of the artificial cerebrospinal fluid (aCSF) used as the perfusate should be physiological to ensure proper neuronal function.
-
Receptor Occupancy: Ensure the administered dose is sufficient to achieve adequate H₃ receptor occupancy in the brain. For Irdabisant, an oral dose of 0.1 mg/kg resulted in approximately 50% receptor occupancy in the rat cortex.[2] A lower dose may not be sufficient to drive a measurable increase in neurotransmitter release.
Table 2: Recommended Irdabisant Doses and Expected Outcomes in Rats
| Dose (p.o.) | H₃R Occupancy (Cortex) | Expected Cognitive Effect (Social Recognition) | Expected Neurochemical Effect (PFC) |
| 0.01 mg/kg | ~20-30% | Improvement[2] | Minimal to no change |
| 0.1 mg/kg | ~50%[2] | Robust Improvement[2] | Measurable ↑ in ACh/DA[12] |
| 1.0 mg/kg | >80% | Potential decrease (U-shaped curve) | Significant ↑ in ACh/DA[12] |
| 10 mg/kg | >95% | No cognitive improvement; Wake-promoting[2] | Strong ↑ in ACh/DA |
III. Experimental Protocols
Protocol 1: In Vitro H₃ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the H₃ receptor.
Methodology:
-
Membrane Preparation: Use membranes from HEK293 or CHO cells stably expressing the human or rat H₃ receptor.[13]
-
Radioligand: Use [³H]Nα-methylhistamine ([³H]NAMH) as the radioligand.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine cell membranes, varying concentrations of Irdabisant (or vehicle), and a fixed concentration of [³H]NAMH (e.g., 2 nM).[14] b. To determine non-specific binding, add a high concentration of an unlabeled H₃R ligand (e.g., 10 µM clobenpropit) to a set of wells.[15] c. Incubate the plate for 2 hours at 25°C.[14] d. Terminate the reaction by rapid filtration over a GF/C filter plate. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Morris Water Maze (MWM) for Spatial Memory in Rats
Objective: To assess the effect of Irdabisant on spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (~1.5-2.0 m diameter) filled with opaque water (22-24°C).[9][16][17] A hidden escape platform (10-12 cm diameter) is submerged 1-2 cm below the water surface.[18]
-
Dosing: Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle 60 minutes prior to the first trial of each day.
-
Acquisition Phase (Days 1-4): a. Conduct 4 trials per day for each rat. b. For each trial, place the rat in the water facing the pool wall at one of four quasi-random start locations (N, S, E, W). c. Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.[17][19] d. If the rat fails to find the platform, gently guide it there. e. Allow the rat to remain on the platform for 15-30 seconds.[19] f. Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Probe Trial (Day 5): a. Remove the platform from the pool. b. Place the rat in the pool at a novel start location for a single 60-second trial. c. Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Data Analysis: Compare escape latencies during acquisition and time in the target quadrant during the probe trial between the Irdabisant-treated and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition, t-test for probe trial).
Irdabisant H₃R Antagonism Signaling Pathway
References
- 1. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 7. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. amuzainc.com [amuzainc.com]
- 12. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
Best practices for long-term storage of Irdabisant Hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Irdabisant Hydrochloride powder. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store the powder in a tightly sealed container to protect it from moisture and air.
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure stability, use airtight containers to prevent solvent evaporation and contamination.
Q3: What are the general best practices for handling and storing pharmaceutical powders like this compound?
A3: To maintain the integrity of this compound powder, adhere to the following best practices:
-
Temperature Control: Store the powder within the recommended temperature range to prevent degradation.[2][3][4] Many thermoset powders start to soften above 25°C (77°F), which can lead to caking.[2]
-
Humidity Control: Maintain a relative humidity below 50% in storage areas.[2] Use of desiccants or dehumidifiers is recommended, especially in environments with high humidity.[4]
-
Container Sealing: Always keep the container tightly sealed when not in use to protect the powder from moisture and atmospheric contaminants.[2] For opened bags, consider transferring the powder to an airtight container with desiccant packs.[2]
-
Contamination Prevention: Avoid cross-contamination by never mixing different batches or compounds in the same container.[2] Keep the storage area clean and free from dust, debris, oil, and grease.[2]
-
Proper Labeling: Clearly label all containers with the compound name, batch number, date received, and recommended "use by" date.[2][3][5]
-
Inventory Management: Employ a "First-In, First-Out" (FIFO) system to ensure that older stock is used first, minimizing the risk of degradation over time.[2]
Q4: Why is it important to store hydrochloride salts like this compound properly?
A4: Irdabisant is formulated as a hydrochloride salt to improve its stability, solubility, and bioavailability.[6] Improper storage can lead to the degradation of the active pharmaceutical ingredient (API), which can result in reduced efficacy and the formation of potentially harmful by-products.[7] The stability of hydrochloride salts is critical for ensuring the shelf life and safety of the final drug product.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder Caking or Clumping | Exposure to high temperatures or humidity. | Store the powder at the recommended temperature and in a low-humidity environment. Use a desiccator or dehumidifier if necessary. Gently break up clumps with a sterile spatula before use. |
| Discoloration of Powder | Degradation due to exposure to light, heat, or contaminants. | Store the powder in a dark, temperature-controlled environment. Ensure the container is properly sealed to prevent contamination. If significant discoloration is observed, the powder's purity should be re-assessed before use. |
| Inconsistent Experimental Results | Potential degradation of the compound or improper sample preparation. | Verify the storage conditions and age of the powder. Re-test the purity of the powder using a suitable analytical method (e.g., HPLC). Ensure accurate weighing and dissolution procedures are followed. |
| Poor Solubility | The compound may have degraded, or the incorrect solvent or temperature is being used. | Confirm the recommended solvent for this compound. Gentle warming and sonication may aid dissolution. If solubility issues persist, consider re-evaluating the purity of the powder. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound powder and detect the presence of any degradation products.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare a sample solution of the this compound powder being tested at the same concentration as the reference standard stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient of two or more solvents, such as a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks. The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products.
Protocol 2: Loss on Drying (LOD) for Moisture Content
Objective: To determine the moisture content of the this compound powder.
Methodology:
-
Accurately weigh a sample of the this compound powder into a pre-dried and tared weighing bottle.
-
Place the weighing bottle with the sample in a drying oven at a specified temperature (e.g., 105°C) for a set period.
-
After the initial drying period, remove the weighing bottle from the oven and place it in a desiccator to cool to room temperature.
-
Weigh the bottle and sample.
-
Repeat the drying, cooling, and weighing steps at regular intervals until a constant weight is achieved (i.e., the difference between two consecutive weighings is not more than a specified amount).
-
Calculate the percentage loss on drying using the following formula: LOD (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Visualizations
Caption: Troubleshooting workflow for common storage issues.
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coatingai.com [coatingai.com]
- 3. shelving.com [shelving.com]
- 4. Pharmaceutical Product Storage: Optimize Transport and Handling - [pharmuni.com]
- 5. cedarstoneindustry.com [cedarstoneindustry.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
How to prevent precipitation of Irdabisant Hydrochloride in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Irdabisant Hydrochloride in cell culture experiments to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in culture media is often due to its limited aqueous solubility, especially at the physiological pH of most culture systems (typically pH 7.2-7.4). Irdabisant is a weakly basic compound, and while its hydrochloride salt form enhances solubility, it can still precipitate out of solution when the pH of the medium is close to or above its pKa, or when its concentration exceeds its solubility limit in the complex aqueous environment of the culture medium.
Q2: What are the key physicochemical properties of Irdabisant that I should be aware of?
A2: Understanding the properties of Irdabisant is crucial for preventing precipitation. Key values are summarized in the table below. The low intrinsic water solubility of the free base form highlights the potential for precipitation if the hydrochloride salt converts to the free base at physiological pH.
Q3: Can the composition of my cell culture medium influence the solubility of this compound?
A3: Yes, the components of your culture medium can significantly impact the solubility of this compound. Cell culture media are complex solutions containing salts, amino acids, vitamins, and buffers. High concentrations of chloride ions in the medium can potentially reduce the solubility of hydrochloride salts through the "common ion effect." Furthermore, the bicarbonate buffer system, prevalent in many media, can influence the local pH at the surface of dissolving drug particles differently than phosphate (B84403) buffers, potentially affecting dissolution and precipitation kinetics.
Q4: Is it advisable to filter the medium to remove the precipitate?
A4: No, filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, and removing it will lead to an unknown and lower final concentration of this compound in your experiment, compromising the accuracy and reproducibility of your results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Culture Medium
If you observe a precipitate immediately after adding your this compound stock solution to the culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the culture medium exceeds its solubility at the medium's pH. | - Determine the maximum soluble concentration of this compound in your specific culture medium at 37°C. - If possible, lower the final working concentration in your experiment. |
| "Crashing Out" from Organic Solvent | Rapid dilution of a concentrated stock solution (e.g., in DMSO) in the aqueous culture medium can cause the compound to rapidly precipitate before it can be adequately dispersed and solvated. | - Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) culture medium. - Add the stock solution dropwise to the medium while gently swirling or vortexing. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. | - Always use culture medium that has been pre-warmed to 37°C. |
Issue: Delayed Precipitation (After Incubation)
If the medium is clear initially but a precipitate forms after a period of incubation, the following factors may be involved:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Culture Medium | Cellular metabolism can cause a shift in the pH of the culture medium over time. For weakly basic drugs like Irdabisant, an increase in pH will decrease solubility. | - Ensure your incubator's CO₂ levels are stable and appropriate for the bicarbonate buffer system in your medium to maintain a stable pH. - Consider using a medium with a more robust buffering system if pH shifts are a persistent issue. |
| Interaction with Media Components | This compound may interact with components of the medium, such as salts or proteins in serum, leading to the formation of less soluble complexes over time. | - If using a serum-free medium, consider adding a low concentration of bovine serum albumin (BSA) which can sometimes help to solubilize compounds. - If permissible for your experimental design, test a different basal medium formulation. |
| Evaporation of Medium | In long-term cultures, evaporation can concentrate all components of the medium, including this compound, pushing its concentration above the solubility limit. | - Ensure proper humidification of your incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
Data Presentation
Physicochemical Properties of Irdabisant
| Property | Value | Source |
| Molecular Weight | 313.4 g/mol (free base) | [1] |
| Water Solubility (free base) | 0.0675 mg/mL | [2] |
| pKa (Strongest Acidic) | 10.43 | [2] |
| pKa (Strongest Basic) | 9.57 | [2] |
| Solubility in DMSO | ≥ 50 mg/mL | [3] |
Note: The water solubility of this compound is expected to be higher than the free base, particularly at acidic pH.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection : Due to the low aqueous solubility of the free base, a suitable organic solvent is required for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of at least 50 mg/mL.
-
Preparation :
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the compound is completely dissolved.
-
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound into Culture Medium
-
Pre-warm Medium : Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended) :
-
Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, if your final concentration is 10 µM and your stock is 10 mM, you could first prepare a 1:10 dilution in medium (to 1 mM) and then perform the final 1:100 dilution.
-
-
Final Dilution :
-
While gently swirling the pre-warmed culture medium, add the calculated volume of the stock solution (or intermediate dilution) dropwise.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically well below 0.5%, to avoid solvent-induced cell toxicity.
-
-
Final Check : After addition, gently mix the medium and visually inspect for any signs of immediate precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound precipitation in culture.
References
Technical Support Center: Mitigating Potential hERG Channel Inhibition by Irdabisant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Irdabisant Hydrochloride and investigating its potential interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to support your research and development efforts.
Introduction to this compound and hERG Liability
Irdabisant (also known as CEP-26401) is a selective and orally active histamine (B1213489) H3 receptor inverse agonist.[1][2] As with many small molecule drug candidates, understanding its potential for off-target effects, particularly inhibition of the hERG channel, is a critical aspect of its safety assessment. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a potentially fatal arrhythmia called Torsades de Pointes (TdP).[3]
Preclinical data indicates that Irdabisant has a relatively low inhibitory activity against the hERG channel, with a reported half-maximal inhibitory concentration (IC50) of 13.8 μM.[4] This suggests a potentially favorable cardiovascular safety profile. However, careful in vitro and in vivo evaluation is essential to fully characterize this risk.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG inhibition potential of this compound?
A1: Published in vitro data from patch-clamp assays on HEK 293 cells expressing the hERG channel show that this compound has an IC50 value of 13.8 μM.[4] This is generally considered a relatively low potency for hERG inhibition.
Q2: How is the clinical risk of hERG inhibition by this compound assessed?
A2: The clinical risk is assessed by calculating a safety margin. This margin is the ratio of the hERG IC50 value to the maximum free plasma concentration (Cmax) of the drug observed in humans at therapeutic doses.[5] A larger safety margin generally indicates a lower risk of clinically relevant QT prolongation. Clinical studies with Irdabisant have used single doses up to 5 mg and multiple doses up to 0.5 mg.[6] One study indicated that a dose of ≤20 μg resulted in plasma levels of ≤0.01 ng/mL, while a dose of ≥80 μg resulted in plasma levels of ≥0.1 ng/mL.[7] A precise Cmax at the highest tested clinical dose (5mg) is not publicly available. However, by extrapolating from the available data, a hypothetical Cmax can be estimated to calculate a preliminary safety margin. It is crucial to use experimentally determined Cmax values from relevant clinical studies for a definitive risk assessment.
Q3: What should I do if my initial screen shows higher-than-expected hERG inhibition for Irdabisant?
A3: A higher-than-expected signal in a preliminary screen warrants a systematic investigation. Refer to the Troubleshooting Guide for Unexpected hERG Inhibition section below to diagnose potential experimental artifacts or compound-related issues. It is recommended to confirm the findings using a gold-standard manual patch-clamp assay.
Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and is it relevant for Irdabisant?
A4: The CiPA initiative proposes a new paradigm for cardiac safety assessment that moves beyond solely focusing on hERG inhibition. It involves evaluating the effects of a drug on multiple cardiac ion channels (including hERG, sodium, and calcium channels) and integrating this data into an in silico model of a human ventricular cardiomyocyte to predict proarrhythmic risk.[8] Applying the CiPA approach to Irdabisant would provide a more comprehensive understanding of its overall proarrhythmic potential, beyond the simplified hERG safety margin.
Troubleshooting Guides
Troubleshooting Unexpected hERG Inhibition Results
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected hERG inhibition (IC50 << 13.8 μM) | Compound Instability or Degradation: Irdabisant may have degraded into a more potent hERG inhibitor under experimental conditions. | - Prepare fresh stock solutions for each experiment.- Assess compound stability in the assay buffer under experimental conditions (time, temperature, light exposure). |
| Compound Precipitation: Poor solubility at higher concentrations can lead to nonspecific effects or inaccurate concentration determination. | - Visually inspect solutions for precipitation.- Use a validated solvent and ensure the final solvent concentration is consistent across all conditions and does not exceed 0.5% DMSO.- Consider using a different vehicle or formulation if solubility is an issue. | |
| Assay Artifacts: Non-specific binding to the automated patch-clamp plate or perfusion system. | - Pre-incubate the system with a blocking agent (e.g., bovine serum albumin) if plasticware is suspected of binding the compound.- Confirm findings using a manual patch-clamp setup. | |
| Incorrect Voltage Protocol: Some compounds exhibit state-dependent binding to the hERG channel (open, closed, or inactivated state). An inappropriate voltage protocol may accentuate inhibition. | - Utilize the standardized CiPA voltage protocol for hERG assessment to ensure consistency and comparability of data. | |
| High Variability Between Experiments | Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect channel expression and current stability. | - Use cells within a defined passage number range.- Ensure consistent cell culture conditions.- Only use cells that form a stable, high-resistance seal (>1 GΩ). |
| Temperature Fluctuations: hERG channel kinetics are temperature-sensitive. | - Maintain a stable physiological temperature (e.g., 35-37°C) throughout the experiment using a temperature-controlled perfusion system. | |
| Inconsistent Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability. | - Prepare fresh dilutions for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
Troubleshooting Common Patch-Clamp Issues
| Observed Issue | Potential Cause | Recommended Action |
| Current Rundown (Gradual decrease in current amplitude over time) | Dialysis of Intracellular Components: Loss of essential intracellular molecules (e.g., ATP, GTP) into the pipette solution. | - Include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in the intracellular solution.- Consider using the perforated patch-clamp technique to maintain the integrity of the intracellular milieu. |
| Poor Seal Stability: A deteriorating seal will increase leak current, which can be mistaken for rundown. | - Ensure a high-resistance seal (>1 GΩ) is formed before starting the recording.- Use high-quality borosilicate glass for pipettes.- Fire-polish pipette tips. | |
| Unstable Seal (Inability to maintain a GΩ seal) | Poor Cell Health: Unhealthy or dying cells have fragile membranes. | - Use cells from a healthy, actively growing culture.- Ensure gentle handling of cells during preparation. |
| Vibrations: Mechanical instability of the patch-clamp rig. | - Use an anti-vibration table.- Minimize movement and noise in the recording room. | |
| Particulates in Solutions: Debris can prevent a tight seal from forming. | - Filter all solutions (0.22 μm filter) before use. |
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Assay | Cell Line |
| hERG IC50 | 13.8 μM | Manual Patch-Clamp | HEK 293 |
| Histamine H3 Receptor Ki (human) | 2.0 nM | Radioligand Binding | Recombinant |
| Histamine H3 Receptor Ki (rat) | 7.2 nM | Radioligand Binding | Recombinant |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
This protocol is adapted for recording hERG currents from stably transfected HEK 293 cells.
1. Cell Preparation:
-
Culture hERG-expressing HEK 293 cells in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the recording pipette under positive pressure.
-
Form a Giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Compensate for pipette and cell capacitance.
-
Compensate for 70-80% of the series resistance.
-
Allow the cell to stabilize for 5-10 minutes before applying the voltage protocol.
4. Voltage Protocol (CiPA Step-Ramp):
-
Holding potential: -80 mV.
-
Depolarize to +20 mV for 2 seconds.
-
Repolarize to -50 mV for 2 seconds to record the peak tail current.
-
Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).
5. Data Acquisition and Analysis:
-
Record a stable baseline current for at least 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Automated Patch-Clamp Protocol (e.g., QPatch)
1. Cell Preparation:
-
Harvest hERG-expressing CHO or HEK 293 cells and prepare a single-cell suspension according to the instrument manufacturer's instructions.
-
Cell density should be optimized for the specific automated patch-clamp platform.
2. Solutions:
-
Use the same extracellular and intracellular solutions as described in the manual patch-clamp protocol.
3. Instrument Setup and Recording:
-
Prime the instrument with the appropriate solutions.
-
Load the cell suspension and compound plate.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and recordings.
4. Voltage Protocol:
-
Implement the same CiPA step-ramp protocol as described for the manual patch-clamp.
5. Data Analysis:
-
The instrument software will automatically analyze the data and calculate the percentage of inhibition and IC50 values.
-
It is crucial to apply quality control filters, such as seal resistance (>500 MΩ), holding current stability, and series resistance.
Visualizations
Caption: hERG channel's role in cardiac repolarization and potential inhibition by Irdabisant.
Caption: Workflow for investigating potential hERG liability of a compound.
Caption: Relationship between in vitro data, clinical exposure, and risk assessment.
References
- 1. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Adjusting Irdabisant Hydrochloride protocols for different animal strains
Welcome to the Irdabisant Hydrochloride Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues when working with this compound in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine (B1213489) H₃ receptor (H₃R) antagonist and inverse agonist.[1][2] By blocking the H₃ autoreceptors on histaminergic neurons, it inhibits the negative feedback loop that normally limits histamine synthesis and release.[3] This results in an increased concentration of histamine in the synaptic cleft, which is thought to mediate the compound's effects on wakefulness and cognitive enhancement.
Q2: How should I store and handle this compound?
A2: this compound powder is stable for up to three years when stored at -20°C. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C and is stable for up to one year. It is important to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the recommended vehicle for in vivo administration?
A3: this compound is soluble in DMSO but not in water. For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or a solution of polyethylene (B3416737) glycol (PEG) and water to achieve the desired final concentration and dosing volume. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.
Q4: Are there known off-target effects of this compound?
A4: this compound demonstrates high selectivity for the H₃ receptor. However, at higher concentrations, it can show moderate activity at Muscarinic M₂ and Adrenergic α₁ₐ receptors, as well as dopamine (B1211576) and norepinephrine (B1679862) transporters.[4] It is advisable to conduct dose-response studies to identify the optimal therapeutic window that minimizes the risk of off-target effects.
Q5: Can I expect the same results when switching between different animal strains?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no behavioral effect | - Incorrect Dosage: The effective dose may vary between strains. - Poor Bioavailability: Issues with the formulation or administration route. - Animal Stress: High stress levels can impact behavioral readouts. | - Conduct a dose-response study in the specific strain being used. - Ensure proper dissolution of the compound and consider the route of administration (p.o. vs. i.p. vs. i.v.). - Acclimate animals to the experimental procedures and environment. |
| High variability in results | - Inconsistent Dosing: Variation in the administered volume or concentration. - Biological Variation: Natural differences within the animal cohort. - Circadian Rhythm: Time of day of testing can influence behavior. | - Use calibrated equipment for dosing and ensure consistent technique. - Increase the sample size to improve statistical power. - Conduct experiments at the same time each day. |
| Adverse events (e.g., sedation, hyperactivity) | - Off-target Effects: The dose used may be too high, leading to engagement with other receptors. - Vehicle Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Reduce the dose and perform a dose-toxicity study. - Lower the concentration of the organic solvent in the final dosing solution. |
| Precipitation of the compound in the dosing solution | - Low Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the solubilizing agent (e.g., PEG) or use a co-solvent system. - Gently warm the solution and sonicate to aid dissolution. Always check for recrystallization upon cooling. |
Quantitative Data Summary
The following table summarizes reported dosages and effects of this compound in various animal models. Note that these are starting points, and optimization for your specific experimental conditions and animal strain is recommended.
| Animal Model | Strain | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Sprague-Dawley (inferred) | p.o. | 0.01 - 0.1 mg/kg | Improved performance in social recognition model of short-term memory. | [1] |
| Rat | Sprague-Dawley (inferred) | p.o. | 3 - 30 mg/kg | Wake-promoting activity. | [1] |
| Rat | Sprague-Dawley (inferred) | i.p. | 0.001 - 0.1 mg/kg | Potent enhancement of short-term sensory memory. | [2] |
| Mouse | DBA/2NCrl | i.p. | 10 - 30 mg/kg | Increased prepulse inhibition (PPI). | [1] |
| Rat | Not Specified | i.v. | 1 mg/kg | Pharmacokinetic profiling. | [4] |
| Rat | Not Specified | p.o. | 3 mg/kg | Pharmacokinetic profiling. | [4] |
| Dog | Not Specified | Not Specified | Not Specified | Moderate clearance compared to rat. | [4] |
| Monkey | Not Specified | Not Specified | Not Specified | High oral bioavailability and moderate clearance. | [4] |
Experimental Protocols
General Protocol for Oral Gavage in Rodents
-
Animal Preparation: Acclimatize animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
Dosage Calculation: Calculate the required dose based on the most recent body weight of the animal. The final volume should not exceed 10 ml/kg.
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 5% DMSO, 20% PEG400 in saline).
-
This compound Preparation: Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is clear and free of precipitates. Gentle warming and sonication may be used if necessary.
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol for Assessing Cognitive Enhancement in the Social Recognition Task (Rat)
-
Habituation: Individually house adult male rats for at least one week before the experiment. Handle the animals daily.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the task (e.g., 60 minutes).
-
Acquisition Phase (T1):
-
Place a juvenile rat (stimulus) into the home cage of the adult test rat.
-
Record the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming) over a set period (e.g., 4 minutes).
-
-
Inter-trial Interval: Return the adult rat to its home cage for a specific duration (e.g., 60 minutes).
-
Retrieval Phase (T2):
-
Re-introduce the same juvenile rat from T1 along with a novel juvenile rat into the adult's cage.
-
Record the time the adult rat spends investigating each of the juvenile rats over a set period (e.g., 4 minutes).
-
-
Data Analysis: A higher investigation time for the novel juvenile compared to the familiar one indicates successful memory of the first encounter. Calculate a recognition index (e.g., Time with novel / (Time with novel + Time with familiar)).
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for adjusting Irdabisant HCl protocols.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Irdabisant Hydrochloride and Other Histamine H3 Receptor Antagonists
The histamine (B1213489) H3 receptor (H3R) has emerged as a significant therapeutic target within the central nervous system (CNS) due to its role as a presynaptic autoreceptor and heteroreceptor.[1][2] H3Rs modulate the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes such as wakefulness, attention, and memory.[1][3] Antagonists and inverse agonists of the H3R block its constitutive activity, thereby increasing the synthesis and release of these neurotransmitters.[2][4][5] This mechanism underlies their therapeutic potential for a range of neurological and psychiatric disorders, including narcolepsy, cognitive impairment in Alzheimer's disease, and ADHD.[1][3][6]
This guide provides a comparative analysis of the efficacy of Irdabisant Hydrochloride (also known as CEP-26401 or PF-03654746) against other notable H3R antagonists, including the clinically approved Pitolisant (B1243001) (Wakix®) and the preclinical compound Tiprolisant.
Comparative Efficacy: In Vitro Data
The initial characterization of H3R antagonists involves in vitro assays to determine their binding affinity (Ki), antagonist potency (Kb), and inverse agonist activity (EC50) at the target receptor. A lower value in these assays generally indicates higher potency.
| Compound | Target | Binding Affinity (Ki) | Antagonist Potency (Kb,app) | Inverse Agonist Activity (EC50) | Selectivity | Source(s) |
| Irdabisant HCl | Human H3R | 2.0 ± 1.0 nM | 0.4 nM | 1.1 nM | >1000-fold vs H1R, H2R, H4R | [4][7][8][9] |
| Rat H3R | 7.2 ± 0.4 nM | 1.0 nM | 2.0 nM | [4][7][8][9] | ||
| Pitolisant | Human H3R | Low nM | Low nM | Low nM | High selectivity | [10] |
| Tiprolisant | Species Unspecified | - | - | - | Precursor to Pitolisant | [5][11] |
Data for Pitolisant is described qualitatively as "low nanomolar" in the available literature.[10]
Comparative Efficacy: In Vivo & Preclinical Data
In vivo animal models are crucial for evaluating the physiological effects of H3R antagonists, such as their ability to promote wakefulness and enhance cognitive function.
| Compound | Animal Model | Key Findings | Source(s) |
| Irdabisant HCl | Rat Social Recognition | Improved short-term memory at 0.01-0.1 mg/kg p.o. | [6][9] |
| Rat Wakefulness | Promoted wakefulness at 3-30 mg/kg p.o. | [7][9] | |
| Rat Dipsogenia Model | Antagonized H3R agonist effects with an ED₅₀ of 0.06 mg/kg. | [9] | |
| Mouse PPI Model | Increased prepulse inhibition (PPI), suggesting potential antipsychotic utility. | [9] | |
| Pitolisant | Mouse Models | Increases cortical histamine and noradrenergic activity. | [11] |
| Cat Models | Markedly enhanced wakefulness. | [12] | |
| Tiprolisant | Mouse Models | Promoted wakefulness and decreased abnormal REM sleep onsets. | [11] |
| Mouse Recognition Test | Demonstrated a promnesiant (memory-enhancing) effect. | [12] |
Comparative Profile: Pharmacokinetics
The pharmacokinetic profile determines a compound's absorption, distribution, metabolism, and excretion, which are critical for its clinical utility.
| Compound | Species | Key Pharmacokinetic Parameters | Source(s) |
| Irdabisant HCl | Rat | t½: 2.6h (IV); High oral bioavailability. | [7][8] |
| Dog | t½: 2.9h (IV); Moderate clearance. | [7][8] | |
| Monkey | t½: 5.4h (IV); High oral bioavailability, moderate clearance. | [7][8] | |
| Human | Slowly absorbed, with a median tmax of 3 to 6 hours. | [4] | |
| Pitolisant | Human | Recommended dose range: 17.8–35.6 mg/day. Available as 4.45 mg and 17.8 mg tablets. | [11] |
Comparative Efficacy: Clinical Data
Clinical trials provide the definitive assessment of a drug's efficacy and safety in humans. Pitolisant is the only H3R antagonist in this comparison with extensive, publicly available Phase III clinical data and regulatory approval.
| Compound | Indication Studied | Key Clinical Findings | Source(s) |
| Irdabisant HCl | Cognitive Impairment, ADHD, Schizophrenia | Phase I and II trials completed. A study in healthy volunteers showed dose-related improvements in attention and alertness.[13] However, a Phase II trial for adult ADHD did not show efficacy versus placebo.[6] | [6][14][15] |
| Pitolisant | Narcolepsy | HARMONY-1 & HARMONY-CTP Trials: Significantly reduced Excessive Daytime Sleepiness (EDS) compared to placebo, as measured by the Epworth Sleepiness Scale (ESS).[16][17] The mean change in ESS score was significantly greater for pitolisant in both trials.[16] | [16][17][18] |
| (with Cataplexy) | HARMONY-1 & HARMONY-CTP Trials: Significantly reduced the weekly rate of cataplexy. In HARMONY-CTP, the reduction was 75% with pitolisant versus 38% with placebo.[16] | [16][18] |
Signaling Pathway and Mechanism of Action
Experimental Protocols: Radioligand Binding Assay
A fundamental technique to determine the binding affinity (Ki) of a compound for its receptor is the radioligand binding displacement assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., recombinant human H3R) are prepared from cultured cells or brain tissue.[9]
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., Irdabisant).
-
Competition: The test compound competes with the radioligand for binding to the H3 receptors. Higher concentrations of the test compound will displace more of the radioligand.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. An IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion
This compound demonstrates high potency and selectivity for the H3 receptor in vitro, with properties comparable to other leading antagonists.[4][7][9] Its efficacy in preclinical models of cognition and wakefulness underscores its therapeutic potential.[6][9] While Pitolisant has successfully translated its preclinical profile into clinical efficacy for narcolepsy, leading to regulatory approval, the clinical development of Irdabisant has explored different indications with mixed results reported publicly.[6][16][21]
The data presented indicate that while many H3R antagonists share a common mechanism of action, subtle differences in their pharmacological and pharmacokinetic profiles may lead to differential clinical outcomes and therapeutic applications. Further research and clinical trial data are necessary to fully elucidate the comparative efficacy and optimal therapeutic niche for this compound in the landscape of H3R-targeted therapies.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 18. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Irdabisant Hydrochloride and Pitolisant for Wakefulness Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Irdabisant Hydrochloride and Pitolisant (B1243001), two histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonists investigated for their wake-promoting properties. The information presented is based on available preclinical and clinical data to support research and development in the field of sleep-wake neurobiology.
Introduction
Both this compound and Pitolisant are potent and selective antagonists/inverse agonists of the histamine H3 receptor, a key autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other wake-promoting neurotransmitters. By blocking the inhibitory action of presynaptic H3 receptors, these compounds increase the synthesis and release of histamine, leading to enhanced wakefulness. While Pitolisant is an approved medication for the treatment of excessive daytime sleepiness (EDS) in narcolepsy, this compound has been investigated in preclinical and early clinical studies for its cognitive-enhancing and wake-promoting effects. This guide offers a comparative analysis of their pharmacological profiles, supported by experimental data.
Mechanism of Action: Targeting the Histamine H3 Receptor
Irdabisant and Pitolisant share a primary mechanism of action as antagonists and inverse agonists at the histamine H3 receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] As inverse agonists, both compounds not only block the binding of endogenous histamine but also reduce the constitutive activity of the H3 receptor, leading to a more robust increase in histaminergic tone.[1][5] The enhanced release of histamine in key brain regions, such as the tuberomammillary nucleus (TMN) of the hypothalamus, activates postsynaptic H1 receptors, which are crucial for promoting and maintaining wakefulness.[6]
Comparative Pharmacodynamics and Efficacy
While a direct head-to-head clinical comparison is unavailable, preclinical and separate clinical studies provide insights into the pharmacodynamic profiles of Irdabisant and Pitolisant.
Receptor Binding Affinity
Both compounds exhibit high affinity and selectivity for the histamine H3 receptor.
| Parameter | This compound (CEP-26401) | Pitolisant (BF2.649) |
| Human H3R Ki | 2.0 nM[1][7] | 0.16 nM[5], ~1 nM[2] |
| Rat H3R Ki | 7.2 nM[1][7] | Not consistently reported |
| Selectivity | >1000-fold over H1, H2, and H4 receptors[7] | High selectivity over H1, H2, and H4 receptors (Ki >10 µM)[2] |
| Inverse Agonist Activity (Human H3R) | EC50 = 1.1 nM[8] | EC50 = 1.5 nM[5] |
Table 1: Comparative Receptor Binding Affinities.
Preclinical Wake-Promoting Effects
Preclinical studies in rodent models have demonstrated the wake-promoting effects of both compounds.
-
This compound: In rats, oral administration of Irdabisant at doses of 3 to 30 mg/kg was shown to be wake-promoting.[1]
-
Pitolisant: Preclinical studies in cats and orexin-deficient mice, a model of narcolepsy, have shown that Pitolisant enhances wakefulness and reduces episodes of REM sleep.[9]
Clinical Efficacy in Wakefulness
-
This compound: A Phase 1 study in healthy volunteers demonstrated a dose-dependent negative effect on sleep, indicating a wake-promoting action.[10] However, there are no publicly available clinical trial data on the efficacy of Irdabisant for treating pathological sleepiness, such as in narcolepsy.
-
Pitolisant: The efficacy of Pitolisant in treating excessive daytime sleepiness (EDS) in adults with narcolepsy has been established in several randomized, placebo-controlled trials, most notably the HARMONY program. In the HARMONY 1 trial, Pitolisant demonstrated a statistically significant improvement in the Epworth Sleepiness Scale (ESS) score compared to placebo.[11] The HARMONY CTP trial further confirmed its efficacy in reducing cataplexy, another key symptom of narcolepsy.[2]
| Study | Primary Endpoint | Result |
| HARMONY 1 | Change in Epworth Sleepiness Scale (ESS) Score | Statistically significant reduction in ESS score with Pitolisant vs. placebo.[11] |
| HARMONY CTP | Change in weekly rate of cataplexy | Statistically significant reduction in cataplexy rate with Pitolisant vs. placebo.[2] |
Table 2: Summary of Key Clinical Efficacy Data for Pitolisant in Narcolepsy.
Comparative Pharmacokinetics
The pharmacokinetic profiles of Irdabisant and Pitolisant show notable differences, particularly in their elimination half-life.
| Parameter | This compound (Human) | Pitolisant (Human) |
| Tmax (oral) | 3 - 6 hours[10] | ~3 hours[12] |
| t1/2 (oral) | 24 - 60 hours[10] | 10 - 12 hours[12] |
| Steady State | Within 6 days[10] | 5 - 6 days[12] |
| Protein Binding | Low binding to human plasma proteins[7] | High (>90%)[12] |
Table 3: Comparative Human Pharmacokinetic Parameters.
| Parameter | This compound (Rat, p.o.) | Pitolisant (Mouse, p.o.) |
| t1/2 | 2.6 hours (i.v.)[8] | Not specified |
| Bioavailability | High in rat and monkey[8] | Not specified |
Table 4: Comparative Preclinical Pharmacokinetic Parameters.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are summaries of the methodologies used in key studies.
Receptor Binding Assays (General Protocol)
-
Objective: To determine the binding affinity (Ki) of the test compound for the target receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the recombinant human or rat histamine H3 receptor are prepared.
-
Radioligand Binding: A constant concentration of a specific H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Irdabisant or Pitolisant).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A and histamine H3 receptors interact at the cAMP/PKA pathway to modulate depolarization-evoked [3H]-GABA release from rat striato-pallidal terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 11. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Procognitive Potential of Irdabisant Hydrochloride in Novel Cognitive Paradigms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the procognitive effects of Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. While direct experimental data for Irdabisant in the Novel Object Recognition (NOR) and Attentional Set-Shifting Task (ASST) are not publicly available, this document summarizes its efficacy in the social recognition model and juxtaposes it with data from other prominent H3R antagonists in the aforementioned novel tasks. This objective comparison, supported by detailed experimental protocols and mechanistic insights, aims to inform preclinical research and drug development in the pursuit of novel cognitive enhancers.
Comparative Efficacy of H3 Receptor Antagonists in Cognitive Tasks
The following tables summarize the available preclinical data for this compound and other notable H3 receptor antagonists in various cognitive domains.
Table 1: Procognitive Effects of this compound (CEP-26401)
| Cognitive Task | Species | Dosing (mg/kg) | Route | Key Findings |
| Social Recognition | Rat | 0.01 - 0.1 | p.o. | Improved performance in a model of short-term memory.[1] |
| Prepulse Inhibition | Mouse | 10 and 30 | i.p. | Increased prepulse inhibition.[1] |
Table 2: Comparative Procognitive Effects of Other H3 Receptor Antagonists in Novel Tasks
| Compound | Cognitive Task | Species | Dosing (mg/kg) | Route | Key Findings |
| GSK189254 | Novel Object Recognition | Rat | 0.3 and 1 | p.o. | Significantly improved performance. |
| GSK189254 | Attentional Set-Shifting | Rat | 1 | p.o. | Improved performance. |
| Pitolisant | Novel Object Recognition | Mouse | 20 | i.p. | Significantly improved recognition memory in a disease model. |
| E159 | Novel Object Recognition | Rat | 2.5 and 5 | i.p. | Reversed dizocilpine-induced memory deficits. |
| ABT-288 | Social Recognition Memory | Rat | 0.03 - 0.1 | p.o. | Improved social recognition memory.[2] |
Mechanistic Insights: The Histamine H3 Receptor Antagonist Signaling Pathway
This compound exerts its procognitive effects by acting as an antagonist/inverse agonist at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons. By blocking the inhibitory action of these receptors, Irdabisant increases the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132) and dopamine.[3][4][5]
Caption: Irdabisant blocks inhibitory H3 receptors, increasing neurotransmitter release.
Experimental Protocols
Detailed methodologies for the cognitive tasks cited in this guide are provided below to facilitate experimental replication and comparison.
Novel Object Recognition (NOR) Task
Objective: To assess non-spatial memory and novelty preference.
Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be of similar size but differ in shape and texture, and heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days preceding the test to reduce anxiety and familiarize it with the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena, equidistant from both objects, and allowed to explore freely for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or forepaws while looking at it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration, which can be varied to assess short-term or long-term memory (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: Workflow of the Novel Object Recognition (NOR) task.
Attentional Set-Shifting Task (ASST)
Objective: To assess cognitive flexibility, specifically the ability to shift attention between different perceptual dimensions.
Apparatus: A testing chamber with a starting compartment and a choice area containing two digging pots. A variety of digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., essential oils applied to a cotton ball placed in the pots) are used as perceptual dimensions. A food reward is buried in the correct pot.
Procedure:
-
Habituation and Pre-training: Animals are habituated to the testing chamber and trained to dig in the pots to retrieve a food reward.
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., digging in sand but not sawdust to get the reward).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., two different odors are added to the sand and sawdust). The animal must continue to attend to the relevant dimension (digging medium) to find the reward.
-
Intra-Dimensional Shift (IDS): New sets of stimuli from the same dimensions are introduced (e.g., new digging media and new odors). The previously relevant dimension (digging medium) is still the correct one.
-
Extra-Dimensional Shift (EDS): This is the critical test of cognitive flexibility. The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now attend to the odor, not the digging medium, to find the reward).
-
Reversal Learning: The specific rewarded stimulus within the new relevant dimension is switched.
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct choices) at each stage. An increase in trials to criterion at the EDS stage compared to the IDS stage indicates a deficit in cognitive flexibility.
Caption: Workflow of the Attentional Set-Shifting Task (ASST).
Social Recognition Task
Objective: To assess short-term social memory.
Apparatus: A standard open-field arena.
Procedure:
-
Habituation: The adult test rat is habituated to the empty arena for a set period.
-
First Exposure (T1): A juvenile rat is introduced into the arena with the adult test rat for a specific duration (e.g., 4 minutes). The time the adult rat spends investigating the juvenile is recorded. Investigation includes sniffing, close following, and grooming.
-
Inter-Exposure Interval (IEI): The juvenile is removed, and after a defined delay (e.g., 30-120 minutes), either the same juvenile (familiar) or a novel juvenile is introduced.
-
Second Exposure (T2): The time the adult rat spends investigating the juvenile in the second exposure is recorded.
-
Data Analysis: A recognition index is calculated as the difference in investigation time between T1 and T2. A significant reduction in investigation time during T2 with the familiar juvenile indicates intact social memory. Treatment with a procognitive agent is expected to prolong the IEI at which recognition occurs.
Conclusion
This compound demonstrates procognitive effects in preclinical models, consistent with its mechanism of action as a histamine H3 receptor antagonist/inverse agonist. While direct comparative data in widely used novel cognitive tasks such as the NOR and ASST are currently lacking, the available information from the social recognition model suggests its potential as a cognitive enhancer. The data presented for other H3 receptor antagonists, such as GSK189254 and Pitolisant, in these novel tasks provide a valuable benchmark for future preclinical studies of Irdabisant. Further research directly comparing Irdabisant with these and other cognitive enhancers in a battery of novel tasks is warranted to fully elucidate its procognitive profile and therapeutic potential.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Irdabisant Hydrochloride and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1] By objectively comparing its pharmacological profile with key alternative H3R modulators, this document aims to provide a comprehensive resource for researchers in neuroscience and drug development.
Introduction to Histamine H3 Receptor Modulation
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system.[2] These neurotransmitters include acetylcholine, dopamine, norepinephrine, and serotonin, all of which play crucial roles in cognitive functions such as wakefulness, attention, and memory.[2][3] Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest for the therapeutic treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[3][4]
This compound has emerged as a promising H3R antagonist/inverse agonist with a well-characterized preclinical profile.[1] This guide will delve into its mechanism of action, supported by experimental data, and compare it with other notable H3R antagonists: Pitolisant (B1243001), Ciproxifan, ABT-239, and Bavisant.
Comparative Pharmacological Profiles
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinity, functional activity, and selectivity.
Table 1: In Vitro Receptor Binding Affinity (Ki) at Histamine H3 Receptors
| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Reference(s) |
| This compound | 2.0 ± 1.0 | 7.2 ± 0.4 | [1][5] |
| Pitolisant | 0.16 | - | [6] |
| Ciproxifan | 46-180 | 0.4-6.2 | [7] |
| ABT-239 | ~0.32 (pKi = 9.5) | ~1.26 (pKi = 8.9) | [8] |
| Bavisant | ~5.4 (pKi = 8.27) | - | [9] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity at Histamine H3 Receptors
| Compound | Functional Assay | Human H3R | Rat H3R | Reference(s) |
| This compound | Antagonist Activity (Kb,app, nM) | 0.4 | 1.0 | [5] |
| Inverse Agonist Activity (EC50, nM) | 1.1 | 2.0 | [5] | |
| Pitolisant | Inverse Agonist Activity (EC50, nM) | 1.5 | - | [6] |
| Ciproxifan | Antagonist Activity (IC50, nM) | - | 9.2 | [10] |
| ABT-239 | Inverse Agonist Activity (pEC50) | 8.2 | 8.9 | [11] |
| Bavisant | Antagonist Activity | Potent | - | [9] |
Note: Lower Kb,app and EC50 values indicate higher antagonist and inverse agonist potency, respectively.
Table 3: Selectivity and Off-Target Activity
| Compound | Selectivity for H3R vs. H1R, H2R, H4R | hERG Inhibition (IC50) | Cytochrome P450 (CYP) Inhibition | Other Notable Off-Target Activities | Reference(s) |
| This compound | >1000-fold | 13.8 µM | >30 µM for CYP1A2, 2C9, 2C19, 2D6, 3A4 | Moderate activity at M2, α1A, DAT, NET, and PDE3 at µM concentrations. | [5][12] |
| Pitolisant | High selectivity (Ki >10 µM for H1R, H2R, H4R) | Potential for QT prolongation | - | Binds to sigma-1 receptor with similar affinity to H3R. | [13][14] |
| Ciproxifan | High selectivity | - | - | Low affinity for H1, H2, M3, α1D, β1, 5-HT1B, 5-HT2A, 5-HT3, 5-HT4. Reversible MAO-A and MAO-B inhibitor at µM concentrations. | [7][15] |
| ABT-239 | >1000-fold | Associated with QT prolongation | No significant inhibition of major CYPs | Transient receptor potential vanilloid type 1 (TRPV1) antagonist. | [16][17] |
| Bavisant | Highly selective | >10 µM | No interactions noted at major CYPs | - | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of H3 receptor antagonists and a typical experimental workflow for their characterization.
Caption: Figure 1: Simplified signaling pathway of the histamine H3 receptor and the mechanism of action of Irdabisant.
Caption: Figure 2: A typical experimental workflow for the preclinical evaluation of a novel H3R antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Displacement Assay for H3 Receptor Binding Affinity (Ki)
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines and Membrane Preparation: HEK293 cells stably expressing the human or rat H3 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled H3R antagonist, such as [3H]-Nα-methylhistamine, is used.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Irdabisant).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled H3R antagonist.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity (EC50 and Kb)
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the H3R promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. Inverse agonists decrease the basal [35S]GTPγS binding, while antagonists block the agonist-induced increase in binding.
-
Assay Procedure:
-
Cell membranes expressing the H3 receptor are incubated with [35S]GTPγS, GDP, and the test compound in an appropriate assay buffer.
-
For antagonist activity, a fixed concentration of an H3R agonist is also included.
-
The reaction is incubated at a specific temperature for a set time.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is measured by scintillation counting.
-
-
Data Analysis:
-
Inverse Agonist Activity (EC50): The concentration of the compound that produces 50% of the maximal decrease in basal [35S]GTPγS binding is determined.
-
Antagonist Activity (Kb): The concentration of the antagonist that shifts the agonist concentration-response curve by a factor of two is calculated from the IC50 value obtained in the presence of the agonist.
-
hERG Channel Inhibition Assay
This assay assesses the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.
-
Cell Line: HEK293 cells stably expressing the hERG channel are typically used.
-
Methodology (Automated Patch Clamp):
-
Cells are subjected to a specific voltage-clamp protocol to elicit hERG currents.
-
A stable baseline current is established.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
A known hERG inhibitor is used as a positive control.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the hERG current (IC50) is calculated.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for a compound to cause drug-drug interactions by inhibiting major CYP enzymes.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used.
-
Assay Procedure:
-
The CYP enzyme is incubated with a specific substrate and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined time and then terminated.
-
The formation of the metabolite of the specific substrate is quantified using LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the metabolite formation (IC50) is determined for each CYP isoform.
Discussion and Conclusion
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. Its high affinity for both human and rat H3 receptors, coupled with its potent functional activity, makes it a valuable tool for preclinical research.[1][5] The in vitro data demonstrates that Irdabisant effectively blocks the H3 receptor and reduces its constitutive activity, leading to an increase in the release of key neurotransmitters involved in cognition and wakefulness.[18]
When compared to other H3R antagonists, Irdabisant exhibits a competitive profile. For instance, while Pitolisant shows a higher binding affinity for the human H3R, Irdabisant demonstrates potent inverse agonist activity.[5][6] Ciproxifan, a widely used preclinical tool, has significantly higher affinity for the rat H3R compared to the human receptor, a factor to consider when extrapolating results to humans.[7] ABT-239 also displays high affinity but was discontinued (B1498344) from human trials due to cardiac side effects, highlighting the importance of thorough safety profiling.[19] Bavisant shows good selectivity but did not demonstrate clinical efficacy in ADHD trials.[9]
The selectivity profile of Irdabisant is a key advantage, with over 1000-fold selectivity against other histamine receptor subtypes and low potential for hERG-related cardiotoxicity and CYP-mediated drug-drug interactions at therapeutic concentrations.[5][12] This favorable safety profile, combined with its potent on-target activity, underscores its potential as a therapeutic agent.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Irdabisant | 1005402-19-6 | MOLNOVA [molnova.com]
- 13. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ABT-239 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 18. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 19. ABT-239 - Wikipedia [en.wikipedia.org]
Irdabisant Hydrochloride: A New Generation of H3 Receptor Antagonism with Superior Selectivity
A Comparative Guide for Researchers and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a promising therapeutic target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). As a presynaptic autoreceptor, the H3R negatively regulates the synthesis and release of histamine and other neurotransmitters. Consequently, antagonists of this receptor can increase neurotransmitter levels, leading to enhanced wakefulness and cognitive function. While first-generation H3R antagonists validated this therapeutic concept, their clinical utility has been hampered by off-target effects and suboptimal pharmacokinetic properties. Irdabisant Hydrochloride (CEP-26401) represents a significant advancement in the field, demonstrating a highly selective and potent antagonist/inverse agonist profile at the H3 receptor. This guide provides a detailed comparison of the selectivity of this compound against first-generation H3R antagonists, supported by experimental data and protocols.
Unparalleled Selectivity: A Quantitative Comparison
The defining characteristic of this compound is its exceptional selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a broad panel of other receptors and enzymes. This high degree of selectivity is crucial for minimizing the potential for off-target side effects. In contrast, many first-generation H3R antagonists exhibit significant affinities for other receptors, which can lead to undesirable pharmacological effects.
The following table summarizes the binding affinities (Ki) of this compound and several first-generation H3R antagonists for various histamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | H3R Ki (nM) (human) | H1R Ki (nM) | H2R Ki (nM) | H4R Ki (nM) | Off-Target Activity (Ki or IC50) |
| This compound | 2.0 [1] | >2000 | >2000 | >2000 | hERG: 13.8 µM; Muscarinic M2: 3.7 µM; Adrenergic α1A: 9.8 µM; Dopamine Transporter: 11 µM; Norepinephrine Transporter: 10 µM; CYP P450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4): >30 µM[2] |
| Thioperamide (B1682323) | 4.3[3] | >10,000[3] | >10,000[3] | 27[4] | 5-HT3: 120 nM; σ receptor: 180 nM[3] |
| Ciproxifan | 46-180[5] | >1000[6] | >1000[6] | - | Adrenergic α2A/α2C: Negligible selectivity over human H3R; MAO-A: 11 µM; MAO-B: 2 µM[5] |
| Clobenpropit (B1669187) | 9.44[7] | >10,000[7] | >10,000[7] | 13[7] | 5-HT3: 7.4 nM; α2A/α2C adrenoceptors: 17.4/7.8 nM; Dopamine Transporter: IC50 490 nM[7] |
| Pitolisant (B1243001) | 0.16[8] | >10,000[9] | >10,000[9] | >10,000[9] | hERG: 1.32 µM[9] |
| Betahistine (B147258) | 6,900[10] | 31,000[10] | >100,000 | - | Weak H1R agonist[10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
As the data illustrates, this compound exhibits a significantly cleaner profile, with over 1000-fold selectivity for the H3 receptor compared to other histamine subtypes. First-generation compounds like thioperamide and clobenpropit show considerable affinity for the H4 receptor, and clobenpropit also interacts with serotonergic and adrenergic receptors at nanomolar concentrations. Ciproxifan's utility is limited by its species-specific affinity and its inhibitory effects on monoamine oxidases. While pitolisant demonstrates high H3R affinity and good selectivity against other histamine receptors, it has a moderate affinity for the hERG channel, which can be a concern for cardiac safety. Betahistine is a weak H3R antagonist with significant H1R agonist activity.
The Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the release of various neurotransmitters.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irdabisant | Scientist.com [app.scientist.com]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Irdabisant Hydrochloride and Modafinil on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Irdabisant Hydrochloride and Modafinil (B37608), focusing on their effects on cognition. The information presented is based on available preclinical and clinical data, detailing their mechanisms of action, and experimental protocols to offer a thorough understanding for research and development purposes.
Introduction to this compound and Modafinil
This compound (CEP-26401) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its potential as a cognitive enhancer.[1][2] Modafinil is a wakefulness-promoting agent widely used to treat sleep disorders like narcolepsy, and it is also known for its off-label use as a cognitive enhancer.[3][4] While both compounds are explored for their pro-cognitive effects, they operate through distinct pharmacological pathways.
Mechanisms of Action
The cognitive-enhancing effects of this compound and Modafinil stem from their different molecular targets and subsequent modulation of various neurotransmitter systems in the brain.
This compound: As a histamine H3 receptor antagonist/inverse agonist, Irdabisant blocks the H3 autoreceptor, which typically inhibits the release of histamine.[2] This blockade leads to an increased release of histamine in the brain. Histamine, in turn, promotes wakefulness and cognitive processes by modulating the release of other key neurotransmitters involved in arousal and cognition, such as acetylcholine (B1216132) and dopamine (B1211576).[5][6]
Modafinil: The precise mechanism of action for Modafinil is not fully elucidated but is known to be complex and multifaceted.[4] It is believed to primarily act as a weak dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[7] This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling.[7] Additionally, Modafinil influences several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, which are all implicated in regulating wakefulness, attention, and other cognitive functions.[7]
Signaling Pathways
The distinct mechanisms of action of this compound and Modafinil translate into different intracellular signaling cascades.
This compound Signaling Pathway
Irdabisant, by acting as a histamine H3 receptor antagonist/inverse agonist, prevents the receptor's constitutive activity and its activation by histamine. This leads to a disinhibition of adenylyl cyclase, resulting in increased cAMP levels and activation of protein kinase A (PKA). PKA can then phosphorylate and activate the CREB transcription factor, which is involved in synaptic plasticity and memory formation.
Modafinil Signaling Pathway
Modafinil's primary action is the inhibition of the dopamine transporter (DAT), which leads to an accumulation of dopamine in the synapse. This increased dopamine then stimulates postsynaptic dopamine receptors (e.g., D1 and D2 receptors), activating downstream signaling pathways that contribute to enhanced alertness and cognitive function.
Comparative Efficacy on Cognition: Preclinical and Clinical Data
The cognitive-enhancing properties of this compound have been primarily demonstrated in preclinical models, while Modafinil has been extensively studied in human clinical trials. A direct comparison in a clinical setting is limited but provides valuable insights.
Table 1: Preclinical Data on this compound in Rodent Models
| Cognitive Domain | Animal Model | Dosing | Key Findings | Citation(s) |
| Short-term Memory | Rat Social Recognition | 0.01 - 0.1 mg/kg p.o. | Improved performance in the social recognition task. | [1] |
| Attention/Sensorimotor Gating | DBA/2NCrl Mice (Prepulse Inhibition) | 10 and 30 mg/kg i.p. | Increased prepulse inhibition, suggesting improved sensorimotor gating. | [1] |
Table 2: Clinical Data on Modafinil in Healthy, Non-Sleep-Deprived Adults
| Cognitive Domain | Study Population | Dosing | Key Findings | Citation(s) |
| Attention & Memory | 60 healthy young adult males | 100 mg or 200 mg (single oral dose) | Significantly enhanced performance on tests of digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time. | [4][7] |
| Executive Function | 60 healthy student volunteers | 100 mg or 200 mg (single oral dose) | The 200-mg group was faster at simple color naming and performed better in the Rapid Visual Information Processing test of sustained attention. | [8] |
| Learning | 33 healthy volunteers | 200 mg daily for 10 days (with cognitive training) | Significantly enhanced the rate of new-language learning, particularly in the initial sessions. | [9][10] |
Table 3: Head-to-Head Clinical Comparison of this compound and Modafinil
| Cognitive Task (from CANTAB) | Dosing | This compound (CEP-26401) Findings | Modafinil Findings | Citation(s) |
| Spatial Working Memory (SWM) | Irdabisant: 5, 25, or 125 µg (single dose)Modafinil: 200 mg (single dose) | The 125 µg dose showed a slight improvement in the number of "between-errors". | No significant effect on SWM. | [11] |
| Rapid Visual Information Processing (RVIP) | Irdabisant: 5, 25, or 125 µg (single dose)Modafinil: 200 mg (single dose) | No significant improvement. | An improvement was observed. | [12] |
| Subjective Effects (Visual Analogue Scales) | Irdabisant: 5, 25, or 125 µg (single dose)Modafinil: 200 mg (single dose) | The 25 µg dose produced an energizing and happy feeling similar to modafinil, but with a more relaxed undertone. | Produced an energizing and happy feeling. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Preclinical Assessment of this compound: Rat Social Recognition Test
This test is used to evaluate short-term memory in rodents.[1]
-
Subjects: Adult male rats.
-
Procedure:
-
Habituation: The subject rat is habituated to the testing arena.
-
Trial 1 (Social Interaction): A juvenile rat is introduced into the arena with the subject rat for a short period, allowing for social investigation.
-
Inter-trial Interval: A delay is introduced, during which the subject rat's memory is challenged.
-
Trial 2 (Recognition): The subject rat is presented with the same juvenile rat from Trial 1 and a novel juvenile rat.
-
-
Endpoint: The primary measure is the amount of time the subject rat spends investigating the novel juvenile versus the familiar one. A preference for the novel juvenile indicates recognition memory of the familiar one.
-
Drug Administration: this compound (or placebo) is administered orally at specified doses (e.g., 0.01 to 0.1 mg/kg) prior to Trial 1.[1]
Clinical Assessment of Cognitive Enhancement: Cambridge Neuropsychological Test Automated Battery (CANTAB)
The CANTAB is a widely used computerized battery of tests to assess various cognitive domains in clinical trials.[13][14] Key tests used in the comparative study of Irdabisant and Modafinil include:
-
Spatial Working Memory (SWM): This test assesses the ability to retain and manipulate spatial information.[10] Participants are shown a number of colored boxes on the screen and must find a blue 'token' hidden inside one of them. Once a token is found in a box, that box will not be used again to hide a token. The task requires participants to remember the locations of the boxes where tokens have already been found.
-
Rapid Visual Information Processing (RVIP): This task measures sustained attention.[9] Digits from 2 to 9 are presented in a pseudo-random sequence on the screen at a rate of 100 digits per minute. Participants are instructed to press a button as quickly as possible whenever they detect a target sequence of digits (e.g., 2-4-6, 3-5-7, 4-6-8).
-
Paired Associates Learning (PAL): This test assesses visual memory and new learning.[14] Boxes are displayed on the screen and open one by one to reveal patterns. Some of these patterns are then displayed in the middle of the screen, and the participant must touch the box where the pattern was originally located.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the effects of a cognitive-enhancing drug.
Conclusion
This compound and Modafinil both show potential as cognitive enhancers but through fundamentally different mechanisms of action. Irdabisant's effects are mediated by the histaminergic system, with preclinical data suggesting efficacy in improving short-term memory.[1] Modafinil has a broader, though less understood, mechanism primarily involving the dopamine system, with extensive clinical data supporting its effects on attention, memory, and executive function in humans.[4][7][8]
The limited head-to-head clinical data suggests that at the doses tested, Modafinil may have a more pronounced effect on certain aspects of attention, while Irdabisant shows a subtle dose-dependent effect on spatial working memory and has a distinct subjective profile.[11][12] Further research, particularly direct comparative clinical trials across a range of cognitive domains and dosages, is necessary to fully delineate the relative efficacy and therapeutic potential of these two compounds for cognitive enhancement.
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, modafinil, and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. anilocus.com [anilocus.com]
- 8. Does modafinil enhance cognitive performance in young volunteers who are not sleep-deprived? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Working memory assessment using cambridge neuropsychological test automated battery can help in the diagnosis of mild cognitive impairment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cambridge Neuropsychological Test Automated Battery - Wikipedia [en.wikipedia.org]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
A Head-to-Head Showdown: Irdabisant Hydrochloride vs. Risperidone in Preclinical Schizophrenia Models
For Immediate Release
In the landscape of schizophrenia research, the quest for novel therapeutic agents with improved efficacy, particularly for cognitive and negative symptoms, is paramount. This report provides a detailed, data-driven comparison of two distinct pharmacological agents: Irdabisant Hydrochloride, a selective histamine (B1213489) H3 receptor antagonist/inverse agonist, and Risperidone (B510), a well-established second-generation antipsychotic with potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist activity. This guide synthesizes available preclinical data from various schizophrenia-relevant animal models to offer researchers, scientists, and drug development professionals a clear, comparative overview of their performance.
Executive Summary
This compound and Risperidone demonstrate distinct profiles in preclinical models of schizophrenia. Direct comparative data is available in the prepulse inhibition (PPI) model, a measure of sensorimotor gating, where both compounds show efficacy. In this model, co-administration of sub-efficacious doses of Irdabisant and Risperidone resulted in a significant synergistic effect, suggesting complementary mechanisms of action. While direct head-to-head data in models of cognitive deficits and positive symptoms are limited, this report compiles and compares available data from studies employing similar experimental paradigms. Risperidone has been shown to reverse cognitive deficits in the MK-801-induced object recognition model and attenuate hyperactivity in amphetamine-induced hyperlocomotion models. Irdabisant has demonstrated pro-cognitive effects in social recognition models, and other H3 receptor antagonists have shown efficacy in attenuating hyperactivity, though specific data for Irdabisant in these latter models is not as readily available.
Mechanisms of Action
This compound: A Novel Approach Through Histamine Modulation
Irdabisant acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. By blocking this receptor, Irdabisant disinhibits histamine release. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where they regulate the release of other key neurotransmitters implicated in schizophrenia, including dopamine, acetylcholine, and norepinephrine. This modulation of multiple neurotransmitter systems is believed to underlie its potential to improve cognitive function.
Risperidone: The Established Dopamine and Serotonin Antagonist
Risperidone's primary mechanism of action involves a combination of potent antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors.[2][3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia. Its high affinity for 5-HT2A receptors, relative to its D2 affinity, is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
Signaling Pathway Diagrams
Caption: this compound's signaling pathway.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone Pretreatment Prevents Elevated Locomotor Activity Following Neonatal Hippocampal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Irdabisant Hydrochloride for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Irdabisant Hydrochloride's specificity for the histamine (B1213489) H3 receptor (H3R) against other prominent H3R antagonists. The following sections present quantitative binding affinity data, comprehensive experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a thorough evaluation.
Comparative Analysis of Receptor Binding Affinity
This compound (also known as CEP-26401) is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] Its high affinity for the H3 receptor has been demonstrated in various studies. To contextualize its specificity, the following tables compare its binding profile with other notable H3 receptor antagonists: Pitolisant (B1243001), Ciproxifan, and Clobenpropit.
Table 1: Comparative Binding Affinity (Ki in nM) at Histamine Receptors
| Compound | Human H1 Receptor | Human H2 Receptor | Human H3 Receptor | Human H4 Receptor |
| Irdabisant | >10,000 | >10,000 | 2.0 ± 1.0[3][4] | >10,000 |
| Pitolisant | >1,000 | >1,000 | 0.16[5][6] | >1,000 |
| Ciproxifan | ~25,118 (pKi=4.6)[7] | ~12,589 (pKi=4.9)[7] | 0.5 - 9.2[5][8] | - |
| Clobenpropit | ~63,095 (pKi=5.2)[9] | ~25,118 (pKi=5.6)[9] | ~0.036 (pKi=9.44)[9] | 13[9] |
Note: pKi values were converted to Ki (nM) for consistency. A higher Ki value indicates lower binding affinity.
Table 2: Off-Target Binding Profile of this compound
| Receptor/Transporter/Enzyme | Ki / IC50 (µM) |
| Muscarinic M2 Receptor | 3.7 ± 0.0[4] |
| Adrenergic α1A Receptor | 9.8 ± 0.3[4] |
| Dopamine Transporter | 11 ± 2[4] |
| Norepinephrine Transporter | 10 ± 1[4] |
| hERG Channel | 13.8[4][7] |
| Phosphodiesterase PDE3 | 15 ± 1[4] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | >30[7] |
As the data indicates, Irdabisant demonstrates high selectivity for the H3 receptor with significantly lower affinity for other histamine receptor subtypes and common off-target sites.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-protein coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal in the absence of an agonist.[3] As an inverse agonist, Irdabisant not only blocks the action of histamine but also reduces the basal signaling activity of the receptor.
Caption: Histamine H3 receptor signaling pathway and the inhibitory action of Irdabisant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's receptor specificity.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the histamine receptors (H1, H2, H3, H4) by Irdabisant and comparator compounds.
Materials:
-
Cell membranes expressing the human histamine receptor of interest.
-
Radioligand (e.g., [3H]-mepyramine for H1, [125I]-iodopotentidine for H2, [3H]-Nα-methylhistamine for H3, [3H]-histamine for H4).
-
Test compounds (Irdabisant HCl and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor and can distinguish between agonists, antagonists, and inverse agonists.
Objective: To determine the functional activity of Irdabisant at the H3 receptor by measuring its effect on [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the human H3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Separate bound and free [35S]GTPγS by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
For inverse agonist activity, the compound will decrease the basal [35S]GTPγS binding. For antagonist activity, the compound will block the increase in binding stimulated by an agonist.
-
Plot the data to determine EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.
cAMP Functional Assay
This assay measures the downstream signaling effect of H3 receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
Objective: To assess the inverse agonist activity of Irdabisant by measuring its ability to increase cAMP levels in cells expressing the H3 receptor.
Materials:
-
Intact cells expressing the human H3 receptor.
-
Test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate a measurable cAMP level).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a low concentration of forskolin to induce cAMP production.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Inverse agonists will reverse the constitutive activity of the H3 receptor, leading to an increase in forskolin-stimulated cAMP levels.
-
Generate dose-response curves to determine the EC50 of the inverse agonist effect.
Experimental Workflow for Receptor Specificity Evaluation
The following diagram illustrates a typical workflow for assessing the specificity of a novel H3 receptor antagonist like Irdabisant.
Caption: A generalized workflow for the evaluation of H3 receptor antagonist specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Replicating published findings on Irdabisant Hydrochloride's behavioral effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Irdabisant Hydrochloride (also known as CEP-26401), a potent and selective histamine (B1213489) H₃ (H₃R) antagonist/inverse agonist, with other relevant compounds. The data presented is based on published preclinical and clinical findings, offering a resource for researchers seeking to replicate or build upon these studies.
Comparative Analysis of Behavioral Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies involving this compound and its comparators.
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Behavioral Assay | Species | This compound Dose | Comparator Drug & Dose | Key Findings |
| Social Recognition (Short-Term Memory) | Rat | 0.01 - 0.1 mg/kg (p.o.) | - | Improved performance in the social recognition model, indicating enhanced short-term memory.[1] |
| Wakefulness | Rat | 3 - 30 mg/kg (p.o.) | - | Demonstrated wake-promoting effects.[1] |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | 10 and 30 mg/kg (i.p.) | Risperidone (0.3 and 1 mg/kg, i.p.) | Increased PPI. Co-administration of sub-efficacious doses of Irdabisant (3 mg/kg) and Risperidone (0.1 mg/kg) also significantly increased PPI.[1] |
Table 2: Clinical Comparison of this compound on Cognitive Performance in Healthy Volunteers
| Behavioral Assay | This compound Dose (single dose) | Comparator Drugs & Doses (single dose) | Key Findings |
| Spatial Working Memory (10-boxes task) | 5 µg, 25 µg, 125 µg | Modafinil (B37608) (200 mg), Donepezil (10 mg) | The 125 µg dose of Irdabisant showed a trend towards improvement. Modafinil and Donepezil did not show significant improvement.[2][3] |
| Subjective Effects (Visual Analogue Scales) | 25 µg | Modafinil (200 mg) | The 25 µg dose of Irdabisant induced energizing and happy feelings similar to modafinil, but with a more relaxed undertone.[3] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to facilitate replication.
Rat Social Recognition Test
This test assesses short-term memory in rats by measuring their natural tendency to investigate novel social stimuli.
-
Animals: Adult male rats are used as subjects, and juvenile conspecifics are used as stimuli.
-
Apparatus: A standard, clean rat cage.
-
Procedure:
-
Habituation: The adult rat is placed in the testing cage for a 30-minute habituation period.
-
Training Phase (T1): A juvenile rat is introduced into the cage for a 5-minute interaction period. The duration of social investigation (e.g., sniffing, following) by the adult rat is recorded.
-
Inter-Trial Interval (ITI): A specific time interval is allowed to elapse between the training and test phases (e.g., 1 hour for short-term memory).
-
Test Phase (T2): The adult rat is re-exposed to either the same (familiar) juvenile rat or a novel juvenile rat for a 5-minute period. The duration of social investigation is again recorded.
-
-
Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile in the test phase indicates intact social recognition memory. The effect of the test compound on the duration of investigation is the primary measure.
Wakefulness Assessment in Rats (EEG Recording)
This procedure measures changes in sleep-wake states through electroencephalography (EEG) and electromyography (EMG) recordings.
-
Animals: Adult male rats.
-
Surgical Implantation: Rats are surgically implanted with EEG electrodes over the cortex and EMG electrodes in the nuchal muscles under anesthesia. A recovery period of at least one week is allowed.
-
Apparatus: A sound-attenuated, temperature-controlled recording chamber.
-
Procedure:
-
Habituation: Rats are habituated to the recording chamber and tethered recording cables for several days.
-
Baseline Recording: Continuous EEG and EMG recordings are taken for a 24-hour period to establish baseline sleep-wake patterns.
-
Drug Administration: this compound or vehicle is administered at the beginning of the light or dark cycle.
-
Post-Dosing Recording: EEG and EMG are continuously recorded for the next 24 hours.
-
-
Data Analysis: The recordings are scored in epochs (e.g., 30 seconds) for different sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are analyzed.[4][5][6]
Prepulse Inhibition (PPI) Test in Mice
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.
-
Animals: Male mice (e.g., DBA/2NCrl strain).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Stimuli: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus (e.g., 100 ms (B15284909) inter-stimulus interval).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100).[7][8][9]
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a histamine H₃ receptor antagonist/inverse agonist. By blocking the inhibitory H₃ autoreceptors on histaminergic neurons, Irdabisant disinhibits the release of histamine. As a heteroreceptor antagonist, it also enhances the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in arousal and cognition.
Caption: Signaling pathway of this compound.
Experimental Workflow for the Rat Social Recognition Test
The diagram below outlines the key steps in the experimental workflow for the rat social recognition test.
Caption: Experimental workflow for the rat social recognition test.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. An EEG averaging technique for automated sleep-wake stage identification in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med-associates.com [med-associates.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Analysis of Irdabisant Hydrochloride and Other Nootropics for Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Irdabisant Hydrochloride (CEP-26401) with three other prominent nootropics—Bacopa monnieri, Lion's Mane (Hericium erinaceus), and Piracetam (B1677957)—in the context of memory improvement. This objective analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound, a potent histamine (B1213489) H3 (H₃) receptor antagonist and inverse agonist, has been investigated for its potential cognitive-enhancing effects. Preclinical studies have shown promise in improving short-term memory in animal models. However, clinical trials in healthy volunteers have not demonstrated significant memory improvement and, in some cases, have indicated a potential for cognitive worsening at higher doses. In contrast, nootropics such as Bacopa monnieri and Lion's Mane mushroom have shown more consistent positive effects on memory in clinical trials, particularly in older adults and individuals with mild cognitive impairment. The evidence for Piracetam is more varied, with some meta-analyses suggesting a global improvement in cognition, although many of the supporting studies are older and may lack modern methodological rigor.
Mechanism of Action
The diverse mechanisms of action of these compounds underscore the different pharmacological approaches to memory enhancement.
This compound
Irdabisant acts as an antagonist and inverse agonist at the histamine H₃ receptor. This receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, Irdabisant increases the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and norepinephrine, which are known to play crucial roles in arousal, attention, and memory consolidation.
Other Nootropics
-
Bacopa monnieri : The memory-enhancing effects of Bacopa monnieri are attributed to its active compounds, bacosides. These compounds are believed to enhance synaptic transmission, increase the proliferation of dendrites, and modulate the levels of neurotransmitters such as acetylcholine, serotonin, and dopamine.
-
Lion's Mane (Hericium erinaceus) : The primary bioactive compounds in Lion's Mane, hericenones and erinacines, are thought to stimulate nerve growth factor (NGF) synthesis. NGF is crucial for the survival, maintenance, and regeneration of neurons.
-
Piracetam : The exact mechanism of Piracetam is not fully understood. It is thought to modulate the fluidity of neuronal cell membranes, enhance neurotransmitter release (including acetylcholine and glutamate), and improve cerebral blood flow and oxygen utilization.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound and the selected nootropics on memory.
Table 1: this compound (CEP-26401) - Memory Performance Data
| Study Type | Population | Dosage | Memory Assessment | Key Findings |
| Preclinical[1] | Rats | 0.01 - 0.1 mg/kg p.o. | Social Recognition Test | Improved performance in a short-term memory model. |
| Clinical[2] | Healthy Volunteers | 5, 25, 125 µg | Spatial Working Memory (10-boxes task) | No significant improvement; statistically significant worsening at 125 µg. |
Table 2: Bacopa monnieri - Memory Performance Data
| Study Type | Population | Dosage | Memory Assessment | Key Findings |
| Clinical[3] | Healthy Older Adults (>55 years) | 300 mg/day | Rey Auditory Verbal Learning Test (AVLT) | Significant improvement in verbal learning, memory acquisition, and delayed recall (p≤0.05). |
| Clinical[4] | Healthy Adults (18-60 years) | 300 mg/day | Rey Auditory Verbal Learning Test (AVLT) | 28% improvement in verbal learning compared to placebo; average recall of 3.2 more words. |
Table 3: Lion's Mane (Hericium erinaceus) - Memory Performance Data
| Study Type | Population | Dosage | Memory Assessment | Key Findings |
| Clinical[5][6] | Adults with Mild Cognitive Impairment (50-80 years) | 3 g/day | Hasegawa Dementia Scale - Revised (HDS-R) | Significant increase in HDS-R scores at weeks 8, 12, and 16 compared to placebo. |
| Clinical[5] | Healthy Adults (>50 years) | 3.2 g/day | Mini-Mental State Examination (MMSE) | Improved cognitive function based on MMSE scores. |
Table 4: Piracetam - Memory Performance Data
| Study Type | Population | Dosage | Memory Assessment | Key Findings |
| Meta-analysis[7][8] | Older adults with cognitive impairment | 2.4 - 8.0 g/day | Clinical Global Impression of Change (CGIC) | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99) vs. placebo. |
| Clinical[9] | Patients undergoing coronary bypass surgery | N/A | Syndrom-Kurztest (SKT) | Significant improvement in immediate and delayed pictured object recall (p<0.001). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of study outcomes.
This compound (CEP-26401) Studies
-
Preclinical (Rat Social Recognition Test) [1]: This test relies on the natural tendency of rats to investigate a novel juvenile rat more than a familiar one. An adult rat is first exposed to a juvenile for a short period. After a delay, the adult is presented with the same juvenile and a novel one. The time spent investigating each juvenile is recorded. An increase in investigation time for the novel juvenile indicates recognition memory of the familiar one. Irdabisant was administered orally before the initial exposure.
-
Clinical (Spatial Working Memory - 10-boxes task) [2]: This task is part of the Cambridge Neuropsychological Test Automated Battery (CANTAB). Participants are shown a number of colored boxes on a screen. They must find a blue token hidden inside one of the boxes. Once found, the token will be hidden in a different box in the next trial, but never in a box where it has been previously found. The key measure is the number of "between-errors," which is when the participant revisits a box where a token was previously found.
Other Nootropics Studies
-
Bacopa monnieri (Rey Auditory Verbal Learning Test - AVLT) [3][10][11]: The AVLT is a neuropsychological assessment of verbal learning and memory. A list of 15 words is read aloud to the participant, who is then asked to recall as many words as possible. This is repeated for five trials (A1-A5). A second interference list (List B) is then presented and recalled. Following this, the participant is asked to recall the words from the first list again (A6; short-delay free recall). After a 20-30 minute delay, the participant is asked to recall the words from the first list one more time (A7; long-delay free recall).
-
Lion's Mane (Hasegawa Dementia Scale - Revised - HDS-R) [5][6][12][13][14]: The HDS-R is a brief screening tool for cognitive impairment, particularly dementia. It consists of nine questions assessing various cognitive domains including orientation (time and place), memory (immediate and delayed recall), attention, and verbal fluency. The maximum score is 30, with a score of 20 or below often indicating cognitive impairment.
-
Piracetam (Clinical Global Impression of Change - CGIC) [7][8]: The CGIC is a rating scale used by clinicians to assess the change in a patient's overall clinical status since the beginning of a treatment. It is a 7-point scale ranging from 1 (very much improved) to 7 (very much worse). This is a global measure and not a direct test of memory, but it is often used in dementia and cognitive impairment trials to assess the overall clinical relevance of any observed changes.
Conclusion
Based on the currently available evidence, this compound does not demonstrate a clear memory-enhancing effect in humans, despite promising preclinical data. The clinical studies in healthy volunteers failed to show cognitive benefits and even suggested potential negative effects at higher doses. In contrast, Bacopa monnieri and Lion's Mane mushroom have more robust clinical evidence supporting their efficacy in improving memory, particularly in populations with age-related cognitive decline or mild cognitive impairment. The data for Piracetam suggests a potential for global cognitive improvement, but the quality of the evidence is a limitation.
For drug development professionals, the discrepancy between preclinical and clinical findings for Irdabisant highlights the challenges in translating animal model data to human outcomes in the field of cognitive enhancement. Further research into the nuanced roles of the histaminergic system in different aspects of human cognition is warranted. For researchers and scientists, the distinct mechanisms of action of these compounds offer multiple avenues for exploring novel therapeutic targets for memory disorders. The methodologies employed in the clinical trials of Bacopa monnieri and Lion's Mane provide a useful framework for designing future studies in the field of nootropics.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Bacopa monnieri improve memory performance in older persons? Results of a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bacopasupplement.com [bacopasupplement.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. vedassecret.in [vedassecret.in]
- 7. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 9. Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rey Auditory Verbal Learning Test (RAVLT) — Nathan Kline Institute - Rockland Sample documentation [fcon_1000.projects.nitrc.org]
- 12. sop.org.tw [sop.org.tw]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Translational Potential of Irdabisant Hydrochloride from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Irdabisant Hydrochloride, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, by comparing its preclinical and clinical data with other notable H3R antagonists. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals evaluating the therapeutic utility of targeting the H3R for cognitive and attentional disorders.
Executive Summary
This compound (also known as CEP-26401) has demonstrated robust efficacy in various preclinical animal models, suggesting potential for treating cognitive and attentional deficits associated with conditions like schizophrenia and Alzheimer's disease. As an H3R antagonist/inverse agonist, it enhances the release of several key neurotransmitters involved in arousal and cognition, including histamine, acetylcholine, and dopamine.[1][2][3] However, the translation of these promising preclinical findings into clinical efficacy has been a significant challenge for the entire class of H3R antagonists. This guide presents a comparative analysis of Irdabisant and other H3R antagonists, namely Pitolisant (B1243001), ABT-288, GSK239512, and MK-0249, to contextualize its translational potential. While preclinical data for Irdabisant are strong, the mixed and often negative clinical outcomes for other drugs in this class highlight the hurdles in translating efficacy from rodent models to human patients with complex neuropsychiatric disorders.
Mechanism of Action: The Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[2] By acting as an antagonist or inverse agonist at the H3R, compounds like Irdabisant block the inhibitory effect of histamine on its own release and on the release of other neurotransmitters, thereby increasing their synaptic concentrations. This mechanism is believed to underlie the pro-cognitive and wake-promoting effects observed in preclinical studies.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Species | Ki (nM) | Functional Activity (EC50/Kb,app, nM) | Reference(s) |
| Irdabisant | H3R | Human | 2.0 | 1.1 (EC50, inverse agonist) / 0.4 (Kb,app, antagonist) | [4] |
| H3R | Rat | 7.2 | 2.0 (EC50, inverse agonist) / 1.0 (Kb,app, antagonist) | [4] | |
| Pitolisant | H3R | Human | ~1 | Inverse Agonist | [5] |
| ABT-288 | H3R | Human | 1.9 | Competitive Antagonist | [6] |
| H3R | Rat | 8.2 | Competitive Antagonist | [6] | |
| GSK239512 | H3R | Human | 0.4 | Antagonist/Inverse Agonist | [7] |
| MK-0249 | H3R | Human | ~1 | Inverse Agonist | [8] |
Table 2: In Vivo Efficacy in Animal Models of Cognition and Wakefulness
| Compound | Animal Model | Species | Effective Dose Range | Observed Effect | Reference(s) |
| Irdabisant | Social Recognition | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved short-term memory | [9] |
| Prepulse Inhibition (PPI) | Mouse | 10 - 30 mg/kg (i.p.) | Increased PPI | [9] | |
| Wakefulness | Rat | 3 - 30 mg/kg (p.o.) | Increased wakefulness | [9] | |
| Pitolisant | Wakefulness | Mouse | Not specified | Increased wakefulness | [10] |
| ABT-288 | Social Recognition | Rat | 0.03 - 0.1 mg/kg | Improved social recognition memory | [6] |
| Inhibitory Avoidance | Rat | 0.001 - 0.03 mg/kg | Improved acquisition | [6] | |
| Water Maze | Rat | 0.1 - 1.0 mg/kg | Improved spatial learning and memory | [6] | |
| GSK239512 | Remyelination | Mouse | Not specified | Enhanced remyelination | [7] |
| MK-0249 | N/A | N/A | N/A | Preclinical cognitive data not readily available in cited sources. |
Comparative Clinical Data
The clinical development of H3R antagonists has been challenging, with several compounds failing to demonstrate efficacy in treating cognitive impairment in various patient populations.
Table 3: Summary of Clinical Trial Outcomes for H3R Antagonists
| Compound | Indication | Phase | Key Findings | Reference(s) |
| Irdabisant | Cognitive Impairment | Phase 1 | Subtle effect on spatial working memory, dose-dependent sleep disruption. | [11] |
| Pitolisant | Narcolepsy | Approved (EMA, FDA) | Effective in treating excessive daytime sleepiness and cataplexy. | [10] |
| Cognitive Impairment (PWS) | Case Series | Improved cognition and reduced daytime sleepiness in children with Prader-Willi Syndrome. | [12][13] | |
| ABT-288 | Cognitive Impairment in Schizophrenia | Phase 2 | No improvement in cognition; numerically worse outcomes compared to placebo. Increased psychosis-related and sleep-related adverse events. | [14][15][16] |
| Alzheimer's Disease | Phase 2 | No efficacy demonstrated; study terminated for futility. | [17] | |
| GSK239512 | Cognitive Impairment in Schizophrenia | Phase 2 | No overall beneficial effects on cognition. | [4][18][19] |
| Alzheimer's Disease | Phase 2 | Well-tolerated, but no significant cognitive improvement. | [7] | |
| MK-0249 | Cognitive Impairment in Schizophrenia | Phase 2 | Not superior to placebo in improving cognitive deficits. | [8] |
| Alzheimer's Disease | Phase 2 | Not effective in improving cognitive function. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of Irdabisant and its comparators.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture H3R-expressing HEK293T cells and harvest. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. Centrifuge the homogenate and resuspend the resulting membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NAMH, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM Clobenpropit).
-
Incubation: Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Rat Social Recognition Test
Objective: To assess short-term social memory in rats.
Materials:
-
Adult male rats (subject animals).
-
Juvenile male rats (stimulus animals).
-
Test arena (e.g., an open field box).
-
Video recording and analysis software.
Procedure:
-
Habituation: Acclimate the adult rat to the test arena for a defined period (e.g., 30 minutes) for several days leading up to the test day.
-
Acquisition Trial (T1): Place the adult rat in the arena with a novel juvenile rat. Allow them to interact for a specific duration (e.g., 4 minutes). Record the time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).
-
Inter-trial Interval: Return both rats to their home cages for a defined period (e.g., 60 minutes).
-
Retention Trial (T2): Re-introduce the adult rat to the arena with the same juvenile rat from T1 and a novel juvenile rat. Record the time the adult rat spends investigating each of the juvenile rats for a specific duration (e.g., 4 minutes).
-
Data Analysis: A healthy adult rat will spend significantly more time investigating the novel juvenile rat compared to the familiar one, indicating memory of the first encounter. Calculate a recognition index (e.g., time with novel juvenile / total investigation time). An increase in this index by the test compound indicates an improvement in social memory.
Prepulse Inhibition (PPI) Test in Mice
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia.
Materials:
-
Startle response measurement system with a sound-attenuating chamber.
-
Mouse restrainer.
-
Software for controlling acoustic stimuli and recording startle responses.
Procedure:
-
Acclimation: Place the mouse in the restrainer within the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Measurement: The startle response (a whole-body flinch) is measured by a sensor platform.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: PPI (%) = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]. An increase in PPI by the test compound suggests an improvement in sensorimotor gating.
Translational Potential and Future Directions
The journey of H3R antagonists from promising preclinical candidates to clinically effective therapeutics has been fraught with challenges. While this compound demonstrates a compelling preclinical profile, the clinical failures of several other compounds in this class, such as ABT-288 and GSK239512, for cognitive impairment in schizophrenia and Alzheimer's disease, cast a shadow on its translational potential for these complex indications.
The success of Pitolisant for narcolepsy, a condition more directly related to the wake-promoting effects of histamine, suggests that the therapeutic utility of H3R antagonists may be more pronounced in disorders where histamine dysregulation is a core feature. The positive case reports of Pitolisant in Prader-Willi Syndrome, which also involves sleep disturbances, further support this notion.
For this compound, future research should focus on:
-
Patient Selection: Identifying patient populations with specific biomarkers indicative of histaminergic system dysfunction may be key to demonstrating clinical efficacy.
-
Dose-Ranging Studies: Careful dose selection is critical, as highlighted by the sleep-disrupting effects of Irdabisant at higher doses in early clinical studies.[11]
-
Exploring Alternative Indications: Investigating Irdabisant in disorders with a clearer link to histamine signaling, such as narcolepsy or other hypersomnolence disorders, may offer a more direct path to clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. anilocus.com [anilocus.com]
- 3. med-associates.com [med-associates.com]
- 4. cogstate.com [cogstate.com]
- 5. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized crossover study of the histamine H3 inverse agonist MK-0249 for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. praderwillinews.com [praderwillinews.com]
- 13. Cognitive Improvements in Children with Prader-Willi Syndrome Following Pitolisant Treatment—Patient Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Randomized Trial of the Efficacy and Safety of the H3 Antagonist ABT-288 in Cognitive Impairment Associated With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase II study of a histamine H₃ receptor antagonist GSK239512 for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of H3R Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Histamine (B1213489) H3 receptor (H3R) inverse agonists are a promising class of therapeutic agents for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). By modulating the activity of the H3 receptor, these compounds enhance the release of histamine and other key neurotransmitters in the brain, leading to improved wakefulness and cognitive function. A thorough understanding of their pharmacokinetic profiles is paramount for the successful development and clinical application of these drugs. This guide provides a comparative analysis of the pharmacokinetic properties of several prominent H3R inverse agonists, supported by experimental data.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an autoreceptor on histaminergic neurons, it provides a negative feedback mechanism, inhibiting histamine synthesis and release. As a heteroreceptor on non-histaminergic neurons, it modulates the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. H3R inverse agonists block the constitutive activity of the receptor, thereby increasing the synthesis and release of these neurotransmitters.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several H3R inverse agonists from both human and preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, species, and dosing regimens.
Table 1: Human Pharmacokinetic Parameters of H3R Inverse Agonists
| Parameter | Pitolisant (B1243001) (BF2.649) | ABT-288 | Betahistine (B147258) (as 2-PAA metabolite) |
| Tmax (hours) | ~3[1][2] | 2 - 4 | ~1 |
| Cmax | 73 ng/mL (at 35.6 mg/day steady state)[1] | Dose-proportional | Dose-proportional |
| Half-life (t1/2, hours) | 10 - 12[2][3] | 40 - 61[4] | ~3.5 |
| Bioavailability (%) | High | Not explicitly stated in reviewed sources | Not applicable (extensive first-pass metabolism) |
| Protein Binding (%) | >90[3] | Not explicitly stated in reviewed sources | <5% |
| Metabolism | Primarily hepatic (CYP2D6, CYP3A4)[3] | Not explicitly stated in reviewed sources | Rapid and extensive to 2-pyridylacetic acid (2-PAA) |
| Excretion | Primarily renal | Primarily renal (as metabolites) | Primarily renal (as 2-PAA) |
Table 2: Preclinical (Rodent) Pharmacokinetic Parameters of H3R Inverse Agonists
| Parameter | Pitolisant (BF2.649) | Ciproxifan | ABT-288 |
| Species | Rat, Mouse | Mouse | Not explicitly stated in reviewed sources |
| Route | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intraperitoneal (i.p.) | Not explicitly stated in reviewed sources |
| Tmax (hours) | ~0.5 (rat, p.o.)[5] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Cmax | 3.4 ± 1.7 ng/mL (rat, 3 mg/kg p.o.)[6] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Half-life (t1/2, hours) | 1.9 ± 0.3 (rat, p.o.)[6] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Bioavailability (%) | 84 (mouse, p.o.)[7] | 62 (mouse, p.o.)[8][9] | Not explicitly stated in reviewed sources |
| Brain Penetration (Brain/Plasma Ratio) | ~25 (mouse)[10] | Reaches significant brain concentrations[11] | 0.4 (CSF/plasma ratio in humans)[12] |
Experimental Protocols
The determination of pharmacokinetic parameters relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Typical Preclinical In Vivo Pharmacokinetic Study Workflow
A standard workflow is employed to assess the pharmacokinetic profile of a novel H3R inverse agonist in a preclinical setting, typically using rodents.
1. Animal Models and Dosing:
-
Species: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.[13]
-
Housing: Animals are housed under controlled conditions of temperature, humidity, and light-dark cycles.[14]
-
Administration: For oral bioavailability studies, the compound is typically administered via oral gavage. For intravenous administration, it is injected into a tail vein.[15][16] Doses are calculated based on the animal's body weight.
2. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose) from a cannulated vein (e.g., jugular or femoral vein) or via tail vein puncture.[17][18]
-
Brain Tissue Collection: For brain penetration studies, animals are euthanized at specific time points, and brains are rapidly excised, rinsed, and homogenized.[6]
3. Bioanalysis:
-
Sample Preparation: Plasma is separated from blood by centrifugation. Plasma and brain homogenate samples are typically subjected to protein precipitation (e.g., with acetonitrile) to extract the drug.[6]
-
Analytical Method: The concentration of the H3R inverse agonist and its metabolites in the plasma and brain homogenate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][14]
4. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software.[4]
-
Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio is calculated at each time point to assess the extent of brain penetration.[19]
Human Clinical Trial Protocol for Pharmacokinetic Assessment
Pharmacokinetic studies in humans are typically conducted in early-phase clinical trials (Phase I) with healthy volunteers.
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, dose-escalating studies are common designs.[4]
-
Participants: Healthy adult male and/or female volunteers are recruited.
-
Dosing: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted to evaluate the pharmacokinetics over a range of doses.[4]
2. Sample Collection:
-
Blood Sampling: Venous blood samples are collected at frequent intervals after drug administration. For a single-dose study, this might be pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[12] For multiple-dose studies, trough concentrations are also measured.
3. Bioanalysis:
-
Method: Similar to preclinical studies, drug concentrations in plasma are determined using a validated LC-MS/MS method.[4]
4. Data Analysis:
-
Parameters: Cmax and Tmax are determined directly from the observed plasma concentration-time data.[20][21] Other parameters like AUC, clearance, and half-life are calculated using non-compartmental or compartmental analysis.
Conclusion
The pharmacokinetic profiles of H3R inverse agonists exhibit considerable diversity. Compounds like pitolisant and ABT-288 have relatively long half-lives in humans, suggesting the potential for once-daily dosing. In contrast, preclinical data for some compounds indicate more rapid clearance. Brain penetration is a critical factor for centrally acting drugs, and compounds like pitolisant have demonstrated excellent brain-to-plasma ratios in preclinical models. The extensive first-pass metabolism of betahistine necessitates focusing on its active metabolite for pharmacokinetic characterization.
This comparative guide highlights the importance of comprehensive pharmacokinetic profiling in the development of H3R inverse agonists. The data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance these promising therapeutics for the treatment of neurological disorders.
References
- 1. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists studied with BF2.649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. lar.fsu.edu [lar.fsu.edu]
- 15. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 16. currentseparations.com [currentseparations.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
Validating Irdabisant Hydrochloride as a Pharmacological Tool for H3R Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise and reliable pharmacological tool is paramount for the robust investigation of the histamine (B1213489) H3 receptor (H3R). This guide provides an objective comparison of Irdabisant Hydrochloride (CEP-26401) with other prominent H3R antagonists, supported by experimental data and detailed protocols to aid in the validation of its use in H3R research.
This compound has emerged as a potent and selective H3R antagonist/inverse agonist with significant potential for studying the therapeutic implications of H3R modulation in various central nervous system disorders.[1][2] Its high affinity and selectivity for the H3R, coupled with its ability to penetrate the blood-brain barrier, make it a valuable tool for both in vitro and in vivo studies.[2] This guide will delve into the comparative pharmacology of Irdabisant, its mechanism of action, and the experimental workflows for its validation.
Comparative Analysis of H3R Antagonists
The efficacy of a pharmacological tool is defined by its potency, selectivity, and functional activity. The following tables summarize the quantitative data for this compound in comparison to other well-characterized H3R antagonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Species | Binding Affinity (Ki, nM) | Functional Antagonism (Kb,app, nM) | Inverse Agonism (EC50, nM) | Reference |
| This compound | Human H3R | 2.0 | 0.4 | 1.1 | [1][2] |
| Rat H3R | 7.2 | 1.0 | 2.0 | [1][2] | |
| Rat Brain Membranes | 2.7 | - | - | [1] | |
| Pitolisant (B1243001) (BF2.649) | - | - | - | - | [3] |
| Thioperamide | Rat Brain Slices | 4 | - | - | [3] |
| Ciproxifan | - | - | - | - | [4] |
| ABT-239 | - | - | - | - | [4][5] |
| GSK189254 | - | - | - | - | [6] |
Table 2: In Vivo Efficacy and Receptor Occupancy
| Compound | Model | Endpoint | Effective Dose (ED50 or equivalent) | Receptor Occupancy (OCC50) | Reference |
| This compound | Rat Dipsogenia Model | Antagonism of R-α-methylhistamine-induced drinking | 0.06 mg/kg, p.o. | - | [1] |
| Rat Social Recognition Model | Improvement in short-term memory | 0.01 - 0.1 mg/kg, p.o. | - | [1] | |
| Rat Cortical Slices (ex vivo) | Inhibition of binding | - | 0.1 mg/kg, p.o. | [1] | |
| Rat Wakefulness | Wake-promoting activity | 3 - 30 mg/kg, p.o. | - | [1] | |
| Enerisant | Rat Dipsogenia Model | Antagonist activity | - | - | [7] |
| Rat Social Recognition Test | Procognitive effect | 0.03 - 0.3 mg/kg, p.o. | < 50% | [7] | |
| Rat Wakefulness | Wake-promoting effects | 3 - 10 mg/kg, p.o. | ~100% | [7] |
Mechanism of Action and Signaling Pathways
This compound acts as both an antagonist and an inverse agonist at the H3 receptor.[1][8] As an antagonist, it blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the constitutive activity of the G-protein coupled H3 receptor, which is coupled to Gi/o proteins.[8] This dual action leads to the disinhibition of histamine release and the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, which are crucial for cognitive functions and wakefulness.[8][9][10]
Figure 1: H3R Signaling and Irdabisant's Mechanism of Action.
Experimental Protocols for Validation
To validate the use of this compound as a pharmacological tool, the following key experiments are recommended.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the human or rat H3 receptor, or from rat brain tissue.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of Irdabisant that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist and inverse agonist activity of this compound.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the H3 receptor.
-
Incubation:
-
Antagonist activity: Incubate membranes with [³⁵S]GTPγS, a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine), and varying concentrations of Irdabisant.
-
Inverse agonist activity: Incubate membranes with [³⁵S]GTPγS and varying concentrations of Irdabisant in the absence of an agonist.
-
-
Separation and Quantification: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS and quantify using scintillation counting.
-
Data Analysis:
-
Antagonist activity: Determine the Kb,app value from the shift in the agonist concentration-response curve.
-
Inverse agonist activity: Determine the EC50 value for the stimulation of [³⁵S]GTPγS binding.
-
In Vivo Target Engagement: Rat Dipsogenia Model
Objective: To evaluate the in vivo antagonist activity of this compound.
Methodology:
-
Animal Acclimatization: Acclimatize male rats to the experimental conditions.
-
Drug Administration: Administer this compound orally at various doses.
-
Agonist Challenge: After a predetermined time, administer the H3R agonist R-α-methylhistamine, which induces a drinking response.[1]
-
Measurement: Measure the volume of water consumed over a specific period.
-
Data Analysis: Determine the ED50 value, the dose of Irdabisant that inhibits 50% of the agonist-induced drinking response.[1]
Experimental and Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel H3R antagonist like this compound.
Figure 2: Workflow for Validating an H3R Pharmacological Tool.
Conclusion
The data presented in this guide strongly support the validation of this compound as a potent, selective, and functionally active pharmacological tool for H3R research. Its well-characterized in vitro and in vivo profiles, combined with its favorable pharmacokinetic properties, make it an excellent candidate for investigating the physiological and pathophysiological roles of the H3 receptor. By following the detailed experimental protocols and the logical validation workflow outlined, researchers can confidently employ this compound to generate reliable and reproducible data, thereby advancing our understanding of H3R biology and its therapeutic potential.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctions and contradistinctions between antiobesity histamine H3 receptor (H3R) antagonists compared to cognition-enhancing H3 receptor antagonists - ProQuest [proquest.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Irdabisant Hydrochloride vs. Standard Antipsychotics: A Comparative Analysis of Prepulse Inhibition Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Irdabisant Hydrochloride (CEP-26401), a novel histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, with standard antipsychotic drugs for their efficacy in enhancing prepulse inhibition (PPI). PPI is a key translational measure of sensorimotor gating, a process deficient in psychiatric disorders such as schizophrenia. This document synthesizes preclinical data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective assessment for researchers in neuropsychopharmacology and drug development.
Executive Summary
This compound demonstrates a distinct mechanism of action for enhancing PPI compared to standard antipsychotics, which primarily target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Preclinical evidence indicates that Irdabisant not only enhances PPI on its own but also exhibits a synergistic effect when co-administered with the atypical antipsychotic risperidone. While direct comparative data with a broader range of antipsychotics is limited, this guide collates available findings to facilitate an informed evaluation of Irdabisant's potential as a standalone or adjunctive therapy for improving sensorimotor gating deficits.
Data Presentation: Quantitative Comparison of PPI Enhancement
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and standard antipsychotics on prepulse inhibition.
Table 1: this compound vs. Risperidone on PPI in DBA/2NCrl Mice
| Treatment Group | Dose (mg/kg, i.p.) | Prepulse Inhibition (% PPI) | Statistical Significance |
| Vehicle | - | Baseline | - |
| Irdabisant (CEP-26401) | 10 | Increased | p < 0.05 |
| Irdabisant (CEP-26401) | 30 | Increased | p < 0.05 |
| Risperidone | 0.3 | Increased | p < 0.05 |
| Risperidone | 1 | Increased | p < 0.05 |
| Irdabisant (subefficacious) | 3 | No significant change | - |
| Risperidone (subefficacious) | 0.1 | No significant change | - |
| Irdabisant + Risperidone (subefficacious doses) | 3 + 0.1 | Synergistic Increase | p < 0.05 |
Data extracted from Raddatz et al., 2012.[1]
Table 2: Effects of Various Antipsychotics on PPI from Different Preclinical Studies
| Drug | Class | Animal Model | Effect on PPI | Notes |
| Irdabisant (CEP-26401) | H3R Antagonist/Inverse Agonist | DBA/2NCrl Mice | Enhances PPI | Synergistic with risperidone.[1] |
| Risperidone | Atypical Antipsychotic | DBA/2NCrl Mice, Wistar Rats | Enhances PPI | [1][2] |
| Olanzapine | Atypical Antipsychotic | Wistar Rats | Enhances PPI | [2] |
| Clozapine | Atypical Antipsychotic | Wistar Rats | Enhances PPI | [2] |
| Haloperidol | Typical Antipsychotic | Wistar Rats | Inactive in enhancing low PPI | [2] |
| Sertindole | Atypical Antipsychotic | Wistar Rats | Enhances PPI | [2] |
| Remoxipride | Atypical Antipsychotic | Wistar Rats | Inactive in enhancing low PPI | [2] |
Note: Direct comparison between studies should be made with caution due to differences in animal models, experimental protocols, and baseline PPI levels.
Experimental Protocols
The following is a detailed methodology for a typical prepulse inhibition experiment in rodents, based on established protocols.
Objective: To assess the effects of a test compound (e.g., this compound) and standard antipsychotics on sensorimotor gating as measured by prepulse inhibition of the acoustic startle response.
Animals: Male DBA/2NCrl mice or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Apparatus: The experiment is conducted in sound-attenuating startle chambers. Each chamber contains a ventilated, transparent cylinder to hold the animal, which is placed on a platform equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response. A high-frequency loudspeaker mounted above the cylinder delivers the acoustic stimuli.
Procedure:
-
Acclimation: Each animal is placed in the startle chamber and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Animals are administered the test compound (Irdabisant), a standard antipsychotic (e.g., risperidone, olanzapine, haloperidol), or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a specified time before the PPI session.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented to elicit a startle response.
-
Prepulse-alone trials: A low-intensity, non-startling acoustic stimulus (e.g., 74-86 dB, 20 ms duration) is presented.
-
Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the onset of the pulse stimulus.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Acquisition: The startle response is measured as the peak amplitude of the platform movement within a 100 ms window following the onset of the startling stimulus.
Data Analysis:
Prepulse inhibition is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Statistical analysis is performed using appropriate methods, such as ANOVA, to compare the % PPI between different treatment groups.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and standard antipsychotics.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some, but not all, antipsychotic drugs potentiate a low level of prepulse inhibition shown by rats of the Wistar strain - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the safety profiles of novel H3 receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). As antagonists of this presynaptic autoreceptor, these novel compounds enhance the release of histamine and other key neurotransmitters, offering a unique mechanism of action. While the efficacy of these agents is under active investigation, a thorough understanding of their safety and tolerability is paramount for their continued development and potential clinical use. This guide provides a comparative review of the safety profiles of several novel H3 receptor antagonists, drawing upon available data from clinical trials.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons. Its activation inhibits the synthesis and release of histamine. H3 receptors are also expressed as heteroreceptors on other non-histaminergic neurons, where they modulate the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. H3 receptor antagonists block the constitutive activity of these receptors, leading to an increase in the release of histamine and other neurotransmitters.
Comparative Safety Profiles of Novel H3 Receptor Antagonists
The following table summarizes the available quantitative safety data for several novel H3 receptor antagonists from clinical trials. It is important to note that direct comparisons between these agents should be made with caution due to differences in study populations, trial designs, and dose ranges.
| Drug Name (Company) | Indication(s) Studied | Dose Range | Most Common Adverse Events (>5% and >placebo) | Serious Adverse Events (SAEs) and Other Notable Findings |
| Pitolisant (Wakix®) (Bioprojet/Harmony Biosciences) | Narcolepsy, Excessive Daytime Sleepiness | 17.8 mg to 35.6 mg/day | Insomnia (6%), Nausea (6%), Anxiety (5%), Headache, Upper respiratory tract infection, Musculoskeletal pain, Increased heart rate, Hallucinations, Irritability, Abdominal pain, Sleep disturbance, Decreased appetite, Cataplexy, Dry mouth, Rash[1][2]. | Prolongs QT interval; contraindicated in patients with known QT prolongation or in combination with other QT-prolonging drugs. Anaphylaxis has been reported. No evidence of abuse potential[1]. |
| Bavisant (JNJ-31001074) (Johnson & Johnson) | ADHD | 1 mg, 3 mg, 10 mg/day | Dose-dependent increase in treatment-emergent adverse events (TEAEs). Higher dosage (10 mg) was less well-tolerated. Specific AEs reported include insomnia, abnormal dreams, dysgeusia, nausea, and dizziness[3]. | Discontinuations due to TEAEs were higher in the 10 mg group (19.2%) compared to placebo (2.7%)[4]. Cardiovascular-related TEAEs, including tachycardia and increased heart rate, showed a dose-related trend[3]. |
| MK-0249 (Merck) | Alzheimer's Disease, ADHD, Schizophrenia | 5 mg, 10 mg/day | Insomnia (up to 32% vs 11% in placebo for ADHD), Diarrhea (8.2% vs 2.9% in AD), Headache (8.2% vs 1.4% in AD), Muscle spasms (5.5% vs 0% in AD), Stomach discomfort (5.5% vs 0% in AD)[5][6]. | Higher incidence of overall adverse events compared to placebo (e.g., 48.1% vs 29.4% in a schizophrenia trial)[7]. |
| GSK239512 (GlaxoSmithKline) | Alzheimer's Disease | Up to 80 µ g/day | Headache, Dizziness, Sleep disturbances (insomnia, nightmare)[8][9]. | Adverse events were generally mild to moderate and more pronounced during the initial titration period. No clinically relevant changes in hematology, clinical chemistry, urinalysis, or cardiovascular parameters were noted[8][10]. |
| ABT-288 (Abbott/AbbVie) | Alzheimer's Disease, Schizophrenia | 1 mg to 60 mg/day | Hot flush, Headache, Abnormal dreams, Insomnia, Nausea, Dizziness[11][12]. | In studies with schizophrenia patients, an increased incidence of psychosis-related and sleep-related adverse events was observed[13]. Doses up to 45 mg/day were generally well-tolerated in this population[12]. No evidence of abuse liability in preclinical studies[14]. |
| Irdabisant (CEP-26401) (Cephalon/Teva) | Cognitive Impairment | 0.02 mg to 5 mg (single dose), 0.02 mg to 0.5 mg (multiple dose) | Headache, Insomnia[15]. | Generally well-tolerated up to 0.5 mg/day. A dose-dependent negative effect on sleep was observed. In one study, intraocular pressure was a safety finding of possible concern, leading to exclusion of subjects with pressures >22 mmHg in a subsequent trial[15][16]. |
Experimental Protocols for Safety Assessment
The safety of novel H3 receptor antagonists in clinical trials is typically evaluated through a comprehensive set of procedures designed to monitor and document any adverse effects. While specific protocols vary between studies, they generally adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[1][4][17][5][6][8][18][19].
General Experimental Workflow for Safety Assessment in Clinical Trials
Key Experimental Methodologies
-
Monitoring of Treatment-Emergent Adverse Events (TEAEs):
-
Protocol: Spontaneous reports from subjects, as well as solicited reports through open-ended questioning by investigators at each study visit, are recorded. All AEs are documented, regardless of their perceived relationship to the study drug[19].
-
Data Collection: Information recorded typically includes the nature of the event, onset and resolution dates, severity (mild, moderate, severe), and the investigator's assessment of causality (related or not related to the study drug)[8].
-
Standardization: The Medical Dictionary for Regulatory Activities (MedDRA) is commonly used to standardize the terminology of adverse events, allowing for consistent grouping and analysis across studies[20].
-
-
Cardiovascular Safety Assessment:
-
Electrocardiograms (ECGs): 12-lead ECGs are typically performed at screening, baseline, and at specified time points during the treatment and follow-up periods. In some studies, ECGs are performed at the time of expected peak plasma concentration of the drug[1]. Key parameters measured include heart rate, PR interval, QRS duration, and the corrected QT interval (QTc), often calculated using both Bazett's (QTcB) and Fridericia's (QTcF) formulas[21].
-
Vital Signs: Blood pressure and heart rate are measured at each study visit, usually in a seated or supine position after a period of rest[16].
-
-
Laboratory Safety Assessments:
-
Protocol: Blood and urine samples are collected at screening, baseline, and at regular intervals throughout the study.
-
Parameters: Standard laboratory panels typically include:
-
-
Central Nervous System (CNS) Safety Assessment:
-
Protocol: In addition to monitoring for CNS-related adverse events, specific assessments may be included to evaluate potential effects on mood, behavior, and cognition. This can involve standardized rating scales and neuropsychological tests[22][24]. Preclinical studies in animal models are also conducted to assess abuse liability, including self-administration and drug discrimination studies[14].
-
Conclusion
The safety profiles of the novel H3 receptor antagonists reviewed here demonstrate a class-wide propensity for CNS-related adverse events, most commonly insomnia, headache, and dizziness. This is consistent with their mechanism of action, which promotes wakefulness. The incidence and severity of these events appear to be dose-related for some compounds. While most adverse events reported in clinical trials have been mild to moderate in severity, some agents have shown more specific safety concerns, such as the potential for QT prolongation with pitolisant.
As the development of H3 receptor antagonists continues, a comprehensive and standardized approach to safety assessment will be crucial for characterizing the risk-benefit profile of each compound. Further long-term safety data will also be essential to fully understand the implications of chronic administration of these novel therapeutic agents. Researchers and drug development professionals should remain vigilant in monitoring and reporting all safety signals to ensure the responsible advancement of this promising class of drugs.
References
- 1. hoganlovells.com [hoganlovells.com]
- 2. neurology.org [neurology.org]
- 3. tfscro.com [tfscro.com]
- 4. fda.gov [fda.gov]
- 5. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. clinilaunchresearch.in [clinilaunchresearch.in]
- 8. ccrps.org [ccrps.org]
- 9. researchgate.net [researchgate.net]
- 10. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, GSK239512 as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the abuse liability of ABT-288, a novel histamine H₃ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ro.hksyu.edu [ro.hksyu.edu]
- 20. An Automated Standardized System for Managing Adverse Events in Clinical Research Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Irdabisant Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Irdabisant Hydrochloride, a selective histamine (B1213489) H3 receptor inverse agonist/antagonist used in research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for hazardous chemical waste management with the known properties of the compound.
This compound: Key Data for Handling and Disposal
The following table summarizes essential information about this compound relevant to its safe handling and the formulation of a disposal plan.
| Property | Value | Citation |
| Synonyms | CEP-26401, 6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one HCl | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [2] |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [2] |
| Known Hazards | While specific toxicity data is limited, as a bioactive compound, it should be handled as potentially hazardous. General guidelines for handling hazardous drugs should be followed. | [3] |
Experimental Protocols for Disposal
The proper disposal of this compound should be approached with the understanding that it is a potent, bioactive molecule. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. The following protocols are based on established guidelines for the disposal of hazardous pharmaceutical compounds.
Protocol 1: Disposal of Pure (Unused) this compound
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Package the solid waste:
-
Place the original container with the remaining solid this compound into a larger, clearly labeled, and sealable secondary container.
-
The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Engage a certified hazardous waste disposal company:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information on the compound.
-
-
Maintain records:
-
Keep a detailed log of the amount of this compound disposed of and the date of disposal.
-
Protocol 2: Disposal of this compound Solutions (e.g., in DMSO)
-
Do not dispose of solutions containing this compound down the drain. DMSO can facilitate the absorption of chemicals through the skin and may carry the compound into the aqueous environment.
-
Collect the waste solution:
-
Use a dedicated, sealed, and clearly labeled waste container for all solutions containing this compound.
-
The label should specify "Hazardous Waste," "this compound in DMSO," and the estimated concentration and volume.
-
-
Arrange for professional disposal:
-
Follow your institution's procedures for the disposal of chemical waste, which typically involves contacting the EHS office for collection by a licensed contractor.
-
Protocol 3: Decontamination of Glassware and Equipment
-
Rinse with an appropriate solvent:
-
Rinse contaminated glassware and equipment with a small amount of the solvent used to prepare the this compound solution (e.g., DMSO).
-
Collect this initial rinse as hazardous waste.
-
-
Wash thoroughly:
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
The final water rinse can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to be taken when disposing of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Irdabisant Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Irdabisant Hydrochloride, including detailed operational and disposal plans to support your critical work.
This compound (also known as CEP-26401) is a selective and potent histamine (B1213489) H₃ receptor antagonist/inverse agonist with applications in neuroscience research, particularly in studies related to cognitive and attentional disorders.[1] As with any active pharmaceutical ingredient, proper handling and disposal are crucial to mitigate risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound powder, a comprehensive approach to personal protection is required. The following table summarizes the necessary PPE to prevent skin, eye, and respiratory exposure.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact with the powder, which can cause irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown. | To prevent skin contact, which may cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on a risk assessment. | To prevent inhalation of the powder, which can be harmful. |
Always consult your institution's environmental health and safety (EHS) department for specific PPE requirements.
Operational Plan: From Receipt to Use
A structured workflow is essential for the safe handling of this compound in a laboratory setting.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage for the powder is at -20°C for up to three years.[4] Stock solutions should be stored at -80°C for up to one year.[4]
Preparation of Solutions:
-
Work Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[3]
-
Weighing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Dissolving: this compound is soluble in DMSO.[5] Add the solvent to the powder slowly to avoid splashing.
Handling and Use:
-
Controlled Access: Restrict access to the work area where this compound is being handled.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared with a clear plan is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Notify your lab supervisor and EHS department immediately.
-
Contain: For small spills, and if it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE. For powder spills, gently sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, use an absorbent material and decontaminate the area.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Workflow for handling a chemical spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard(s).
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.
Experimental Workflow: A General Template
While specific experimental protocols will vary, the following diagram illustrates a general workflow for an in vitro experiment using this compound.
Caption: General in vitro experimental workflow.
By adhering to these safety and handling guidelines, you can minimize risks and create a secure environment for your research with this compound. Always prioritize safety and consult your institution's EHS department for guidance on specific protocols and regulations.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Irdabisant | 1005402-19-6 | MOLNOVA [molnova.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
